2-Bromobutyryl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromobutanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrClO/c1-2-3(5)4(6)7/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DROZQELYZZXYSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871332 | |
| Record name | 2-Bromobutanoyl chloride | |
| Source | EPA DSSTox | |
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Molecular Weight |
185.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22118-12-3 | |
| Record name | 2-Bromobutanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22118-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromobutyryl chloride | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022118123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromobutanoyl chloride | |
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| Record name | 2-bromobutyryl chloride | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-bromobutanoyl chloride physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromobutanoyl chloride, a key bifunctional reagent in organic synthesis, offers a versatile platform for the introduction of the 2-bromobutanoyl moiety into a wide array of molecules. Its dual reactivity, stemming from the presence of both a reactive acyl chloride and a bromine atom on the alpha-carbon, makes it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceutical compounds and other bioactive agents. This technical guide provides a comprehensive overview of the physical and chemical properties of 2-bromobutanoyl chloride, detailed experimental protocols for its synthesis and common reactions, and a summary of its spectroscopic data.
Physicochemical Properties
2-Bromobutanoyl chloride is a colorless to pale yellow liquid with a pungent odor.[1] It is highly reactive and sensitive to moisture. The key physical and chemical properties are summarized in the tables below for easy reference.
Identification
| Property | Value |
| Chemical Name | 2-Bromobutanoyl chloride |
| Synonyms | 2-Bromobutyryl chloride, α-Bromobutyryl chloride |
| CAS Number | 22118-12-3[2] |
| Molecular Formula | C₄H₆BrClO[1] |
| Molecular Weight | 185.45 g/mol [2] |
| Canonical SMILES | CCC(C(=O)Cl)Br[2] |
| InChI Key | DROZQELYZZXYSX-UHFFFAOYSA-N[1] |
Physical Properties
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 151 °C at 760 mmHg | [3] |
| Melting Point | Not available (decomposes) | [4] |
| Density | 1.532 g/cm³ at 20 °C | [3] |
| Refractive Index | 1.480 | [3] |
| Solubility | Soluble in organic solvents (e.g., dichloromethane (B109758), ether); insoluble in water.[1] |
Chemical Properties and Reactivity
2-Bromobutanoyl chloride is a potent electrophile, a characteristic attributed to the electron-withdrawing nature of both the acyl chloride and the alpha-bromo substituent.[1] This high reactivity makes it an excellent acylating agent for a variety of nucleophiles.
Key Reactivity Highlights:
-
Reaction with Nucleophiles: It readily reacts with nucleophiles such as alcohols, amines, and thiols at the acyl carbon, leading to the formation of esters, amides, and thioesters, respectively. These reactions are typically carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
-
Moisture Sensitivity: 2-Bromobutanoyl chloride is highly susceptible to hydrolysis. In the presence of water, it rapidly hydrolyzes to form 2-bromobutanoic acid and hydrochloric acid. Therefore, it must be handled under anhydrous conditions.
-
Stability and Storage: To prevent degradation, 2-bromobutanoyl chloride should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
Experimental Protocols
Synthesis of 2-Bromobutanoyl Chloride
The most common method for the preparation of 2-bromobutanoyl chloride is the reaction of 2-bromobutanoic acid with thionyl chloride.
dot
Caption: Synthesis of 2-Bromobutanoyl Chloride.
Materials:
-
2-Bromobutanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous reaction vessel (e.g., round-bottom flask)
-
Reflux condenser
-
Stirring apparatus
-
Distillation apparatus
Procedure:
-
In a fume hood, equip a dry round-bottom flask with a reflux condenser and a magnetic stirrer.
-
To the flask, add 2-bromobutanoic acid (1.0 equivalent).
-
Slowly add thionyl chloride (1.2 to 1.5 equivalents) to the flask at room temperature with stirring. The addition is exothermic and will be accompanied by the evolution of sulfur dioxide and hydrogen chloride gas. Ensure the reaction is well-ventilated.
-
After the initial vigorous reaction subsides, heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases.
-
Allow the reaction mixture to cool to room temperature.
-
The excess thionyl chloride can be removed by distillation under atmospheric pressure.
-
The crude 2-bromobutanoyl chloride is then purified by fractional distillation under reduced pressure.
Acylation of an Alcohol: Synthesis of Ethyl 2-bromobutanoate
This protocol describes the esterification of ethanol (B145695) with 2-bromobutanoyl chloride.
dot
Caption: Acylation of Ethanol.
Materials:
-
2-Bromobutanoyl chloride
-
Anhydrous ethanol
-
Anhydrous non-nucleophilic base (e.g., pyridine or triethylamine)
-
Anhydrous solvent (e.g., dichloromethane or diethyl ether)
-
Anhydrous reaction vessel
-
Stirring apparatus
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve anhydrous ethanol (1.0 equivalent) and the base (1.1 equivalents) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2-bromobutanoyl chloride (1.05 equivalents) in the anhydrous solvent to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Upon completion, quench the reaction with water or a dilute aqueous acid solution (e.g., 1 M HCl).
-
Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
The crude ester can be purified by column chromatography on silica (B1680970) gel.
Acylation of an Amine: Synthesis of N-Phenyl-2-bromobutanamide
This protocol outlines the amidation of aniline (B41778) with 2-bromobutanoyl chloride.
dot
Caption: Acylation of Aniline.
Materials:
-
2-Bromobutanoyl chloride
-
Aniline
-
Anhydrous non-nucleophilic base (e.g., pyridine or triethylamine)
-
Anhydrous solvent (e.g., dichloromethane or THF)
-
Anhydrous reaction vessel
-
Stirring apparatus
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve aniline (1.0 equivalent) and the base (1.1 equivalents) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2-bromobutanoyl chloride (1.05 equivalents) in the anhydrous solvent to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the reaction is complete (monitored by TLC).
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with water, dilute aqueous acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
The crude amide can be purified by recrystallization or column chromatography on silica gel.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for 2-bromobutanoyl chloride. Actual values may vary slightly depending on the solvent and instrument used.
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.5 | Triplet | 1H | CH-Br |
| ~2.2 | Multiplet | 2H | -CH₂- |
| ~1.1 | Triplet | 3H | -CH₃ |
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=O (acyl chloride) |
| ~55 | CH-Br |
| ~30 | -CH₂- |
| ~12 | -CH₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2975 | Medium-Strong | C-H stretch (alkane) |
| ~1790 | Strong | C=O stretch (acyl chloride) |
| ~1460 | Medium | C-H bend (alkane) |
| ~650 | Medium-Strong | C-Br stretch |
Mass Spectrometry
| m/z | Interpretation |
| 184/186 | Molecular ion peak (M⁺, due to ⁷⁹Br and ⁸¹Br isotopes) |
| 149 | [M - Cl]⁺ |
| 105/107 | [M - Br]⁺ |
| 57 | [C₄H₉]⁺ (loss of Br and COCl) |
Safety and Handling
2-Bromobutanoyl chloride is a corrosive and flammable liquid.[2] It causes severe skin burns and eye damage.[2] It is also harmful if swallowed or inhaled.
GHS Hazard Statements:
-
H226: Flammable liquid and vapor.[2]
-
H314: Causes severe skin burns and eye damage.[2]
-
H335: May cause respiratory irritation.
Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and strong bases.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Applications in Research and Drug Development
The unique structural features of 2-bromobutanoyl chloride make it a valuable building block in the synthesis of a variety of organic compounds.
-
Pharmaceutical Intermediates: It is used in the synthesis of various pharmaceutical intermediates where the 2-bromobutanoyl moiety is a key structural element. The bromine atom can be subsequently displaced by other nucleophiles to introduce further functionality.
-
Asymmetric Synthesis: The chiral center at the alpha-carbon allows for its use in stereoselective synthesis, leading to the preparation of enantiomerically pure compounds.
-
Derivatization Agent: It can be used to derivatize alcohols and amines for analytical purposes, such as chromatography, by introducing a UV-active or mass-spectrometry-friendly tag.
Conclusion
2-Bromobutanoyl chloride is a highly reactive and versatile reagent with significant applications in organic synthesis. A thorough understanding of its physical and chemical properties, coupled with strict adherence to safety protocols, is essential for its effective and safe utilization in the laboratory. The experimental procedures and spectroscopic data provided in this guide serve as a valuable resource for researchers, scientists, and drug development professionals working with this important chemical intermediate.
References
Synthesis of 2-Bromobutyryl Chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 2-bromobutyryl chloride from 2-bromobutyric acid, a critical chemical transformation for the production of various pharmaceutical intermediates and fine chemicals. This document outlines the prevalent synthetic methodologies, detailed experimental protocols, characterization data, and safety considerations.
Introduction
This compound is a reactive acyl chloride containing a bromine atom at the alpha-position, making it a valuable bifunctional reagent in organic synthesis. Its utility is particularly pronounced in the pharmaceutical industry, where it serves as a key building block for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). A notable application is in the synthesis of the anticonvulsant drug Levetiracetam (B1674943).[1][2] This guide focuses on the practical aspects of its preparation from 2-bromobutyric acid, providing researchers and drug development professionals with the necessary information for successful and safe synthesis.
Reaction Mechanism and Synthesis Overview
The most common and straightforward method for the synthesis of this compound is the reaction of 2-bromobutyric acid with a chlorinating agent, typically thionyl chloride (SOCl₂) or oxalyl chloride.[3] Thionyl chloride is often preferred for its cost-effectiveness and the fact that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification.[4]
The reaction proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen of 2-bromobutyric acid attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. Subsequent attack by the chloride ion on the carbonyl carbon and collapse of the intermediate yields the desired this compound, along with the gaseous byproducts SO₂ and HCl.
Alternatively, oxalyl chloride can be used, often with a catalytic amount of N,N-dimethylformamide (DMF), which can lead to higher yields (>85%) and fewer byproducts.[3] However, this guide will focus on the widely used thionyl chloride method.
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound from 2-bromobutyric acid using thionyl chloride.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Bromobutyric acid | ≥98% | Commercially available |
| Thionyl chloride (SOCl₂) | ≥99% | Commercially available |
| Anhydrous solvent (optional) | e.g., Dichloromethane, Toluene | Anhydrous |
| Round-bottom flask | - | Standard laboratory glassware |
| Reflux condenser | - | Standard laboratory glassware |
| Dropping funnel | - | Standard laboratory glassware |
| Heating mantle | - | Standard laboratory equipment |
| Magnetic stirrer and stir bar | - | Standard laboratory equipment |
| Gas trap (for HCl and SO₂) | - | Standard laboratory equipment |
| Vacuum distillation apparatus | - | Standard laboratory equipment |
Reaction Setup and Procedure
Caution: This reaction should be performed in a well-ventilated fume hood due to the evolution of toxic HCl and SO₂ gases. All glassware must be thoroughly dried to prevent hydrolysis of thionyl chloride and the product.
-
Charging the Flask: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, add 2-bromobutyric acid (1.0 equivalent).
-
Addition of Thionyl Chloride: Attach a reflux condenser to the central neck of the flask. To the side neck, attach a dropping funnel containing thionyl chloride (2.0 equivalents). The top of the reflux condenser should be connected to a gas trap containing a sodium hydroxide (B78521) solution to neutralize the evolved HCl and SO₂ gases.
-
Reaction: Slowly add the thionyl chloride to the 2-bromobutyric acid with stirring. The reaction is typically exothermic.
-
Heating: After the initial reaction subsides, heat the mixture to reflux (approximately 80-90°C) using a heating mantle. Maintain the reflux for 2-3 hours to ensure the reaction goes to completion.[5] The reaction progress can be monitored by the cessation of gas evolution.
-
Removal of Excess Thionyl Chloride: After cooling the reaction mixture to room temperature, remove the excess thionyl chloride by distillation at atmospheric pressure.
-
Purification: The crude this compound is then purified by vacuum distillation.[3]
Work-up and Purification
| Step | Parameter | Value |
| Purification Method | Vacuum Distillation | |
| Boiling Point | at 40 mmHg | 65°C |
| at atmospheric pressure | 151°C | |
| Note | The receiving flask should be cooled in an ice bath to ensure efficient condensation of the product. |
Data Presentation
Stoichiometry and Yield
| Reactant/Product | Molar Mass ( g/mol ) | Equivalents | Typical Yield (%) |
| 2-Bromobutyric acid | 167.00 | 1.0 | - |
| Thionyl chloride | 118.97 | 2.0 | - |
| This compound | 185.45 | - | 80-90 |
Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₄H₆BrClO |
| Molecular Weight | 185.45 g/mol [6] |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 151°C at 760 mmHg[] |
| Density | 1.59 g/cm³[] |
| ¹H NMR (CDCl₃, δ) | ~4.4 (dd, 1H, CHBr), ~2.2-2.0 (m, 2H, CH₂), ~1.1 (t, 3H, CH₃) |
| ¹³C NMR (CDCl₃, δ) | ~172 (C=O), ~55 (CHBr), ~30 (CH₂), ~12 (CH₃)[8][9] |
| IR (neat, cm⁻¹) | ~1790 (C=O, strong) |
Mandatory Visualizations
Caption: Reaction mechanism for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water to release HCl and SO₂ gases. Handle in a fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
This compound: Corrosive and a lachrymator. Causes severe skin burns and eye damage.[6] Handle with the same level of precaution as thionyl chloride.
-
Gaseous Byproducts: Hydrogen chloride and sulfur dioxide are toxic and corrosive. Ensure the reaction is conducted in a well-ventilated fume hood and that the off-gases are scrubbed through a basic solution.
-
Pressure: The reaction generates gas, so it should not be performed in a sealed vessel.
Applications in Drug Development
This compound is a key intermediate in the synthesis of numerous pharmaceutical compounds.[10] Its bifunctional nature allows for the introduction of a butyryl scaffold with a reactive bromine handle for further functionalization.
A significant application is in the synthesis of Levetiracetam , an anticonvulsant medication used to treat epilepsy.[1][2] In the synthesis of Levetiracetam, 2-bromobutyramide (derived from 2-bromobutyric acid) is a key precursor, and the related this compound can be utilized in similar synthetic strategies.[11] The chirality at the 2-position of this compound is crucial for the stereoselective synthesis of the enantiomerically pure (S)-Levetiracetam.[10]
Conclusion
The synthesis of this compound from 2-bromobutyric acid using thionyl chloride is a robust and widely used method. By following the detailed protocol and adhering to the necessary safety precautions outlined in this guide, researchers and drug development professionals can reliably produce this important synthetic intermediate. Careful control of reaction conditions and purification by vacuum distillation are key to obtaining a high yield of pure product, which is essential for its application in the synthesis of pharmaceuticals and other complex organic molecules.
References
- 1. CN102382027A - Method for preparing levetiracetam - Google Patents [patents.google.com]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. This compound | 22118-12-3 | Benchchem [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2-Bromobutanoyl chloride | C4H6BrClO | CID 90734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. This compound (22118-12-3) for sale [vulcanchem.com]
- 11. CN102020584A - Method for synthesizing intermediate L-2-aminobutyrylamide hydrochloride of chiral drug levetiracetam - Google Patents [patents.google.com]
An In-depth Technical Guide on the Reactivity of 2-Bromobutyryl Chloride with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Bromobutyryl chloride is a bifunctional reagent of significant interest in organic synthesis and medicinal chemistry. Possessing two distinct reactive centers—a highly electrophilic acyl chloride and a bromine atom at the alpha-position—it offers a versatile platform for the synthesis of complex molecules. The acyl chloride facilitates rapid reactions with a wide range of nucleophiles through nucleophilic acyl substitution, while the α-bromo group can participate in subsequent nucleophilic substitution or elimination reactions. This guide provides a comprehensive analysis of its reactivity profile with common nucleophiles, presents quantitative data, details experimental protocols, and illustrates key reaction mechanisms and workflows relevant to drug development.
Core Reactivity Principles
The reactivity of this compound is governed by its two electrophilic sites:
-
Acyl Chloride Carbonyl Carbon: This is the primary site of reaction. The carbonyl carbon is highly electrophilic due to the strong electron-withdrawing effects of both the chlorine and oxygen atoms. It readily undergoes nucleophilic acyl substitution with a broad spectrum of nucleophiles, including amines, alcohols, thiols, and water.[1][2] These reactions are typically fast and exothermic.[][4]
-
α-Carbon: The carbon atom bearing the bromine is a secondary electrophilic site. The bromine atom can be displaced by nucleophiles via an SN2 mechanism . However, this reaction is generally slower than the initial acylation and is often sterically hindered.[1] The reactivity at this center is typically exploited after the acyl chloride has reacted.
Under most conditions, nucleophiles will react preferentially and rapidly with the acyl chloride group.[1] The subsequent fate of the α-bromo group depends on the reaction conditions and the nature of the nucleophile used.
Reactions with Nucleophiles: Mechanisms and Data
Reaction with N-Nucleophiles (Amines)
The reaction of this compound with primary and secondary amines is a robust and common method for forming amide bonds.[1][5][6] The reaction proceeds via a nucleophilic addition-elimination mechanism.[7] A base, such as triethylamine (B128534) or pyridine (B92270), is typically required to neutralize the hydrochloric acid (HCl) byproduct.[7]
-
Mechanism: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon. This is followed by the elimination of the chloride ion to form the stable N-substituted 2-bromobutyramide.[7] The HCl generated is scavenged by the base.[8]
Table 1: Representative Data for Amidation Reactions
| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 6-chloroimidazo[1,2-b]pyridazin-3-amine | Pyridine | THF | Room Temp | - | 74[1] |
| p-Aminophenol | Excess Amine | Acetone | 0 to RT | 2.5 | 52[7] |
| General Primary Amine | Triethylamine | Dichloromethane | 0 to RT | - | High |
Reaction with O-Nucleophiles (Alcohols & Water)
This compound reacts with alcohols to form 2-bromobutyrate (B1202233) esters.[1] The reaction is a nucleophilic acyl substitution, where the alcohol's oxygen atom attacks the carbonyl carbon.[4][9] Similar to amidation, a base is used to neutralize the HCl byproduct.[9]
Table 2: Representative Data for Esterification Reactions
| Alcohol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Alcohol (General) | Pyridine | Dichloromethane | 0 to RT | 2-4 | High[9] |
| Hindered Alcohols (e.g., t-butanol) | Silver Cyanide | Benzene | Room Temp | 4-8 | High[10] |
Acyl chlorides are highly susceptible to hydrolysis. This compound reacts rapidly with water, even atmospheric moisture, to form 2-bromobutyric acid and HCl.[1][11] This necessitates that all reactions be conducted under anhydrous conditions using dry solvents and an inert atmosphere.[1][11]
Reaction with S-Nucleophiles (Thiols)
Thiols are excellent nucleophiles and react readily with this compound to form S-thioesters.[1] The high nucleophilicity of sulfur drives this reaction efficiently.[12][13] The reaction mechanism is analogous to that with amines and alcohols.
Application in Drug Development: Bifunctional Linkers
The dual reactivity of molecules like this compound makes them valuable as heterobifunctional linkers in drug development, particularly for creating antibody-drug conjugates (ADCs) or other bioconjugates.[14][15][16] A typical workflow involves a two-step process:
-
Amine Acylation: The highly reactive acyl chloride is first reacted with a primary amine, such as the ε-amino group of a lysine (B10760008) residue on a protein, to form a stable amide bond.[15]
-
Thiol Alkylation: The less reactive α-bromo group is then used to alkylate a thiol, such as the sulfhydryl group of a cysteine residue, forming a stable thioether bond.[15]
This controlled, sequential reactivity allows for the precise linking of different molecules, such as a targeting antibody and a cytotoxic payload.[17]
Detailed Experimental Protocols
Protocol: General N-acylation of a Primary Amine
This protocol is adapted from standard procedures for the N-acylation of primary amines with acyl chlorides.[7]
-
Materials:
-
Primary amine (1.0 equivalent)
-
This compound (1.1 equivalents)
-
Triethylamine (1.2 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl (aqueous), Saturated NaHCO₃ (aqueous), Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
-
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the primary amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.
-
Addition of Acyl Chloride: To the stirred solution, add this compound (1.1 eq.) dropwise via a syringe over 15-20 minutes. Maintain the temperature at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Protocol: General Esterification of a Primary Alcohol
This protocol outlines a general procedure for the esterification of a primary alcohol.[9]
-
Materials:
-
Primary alcohol (1.0 equivalent)
-
This compound (1.1 equivalents)
-
Pyridine (1.2 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Saturated NaHCO₃ (aqueous), Brine
-
Anhydrous MgSO₄
-
-
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the primary alcohol (1.0 eq.) in anhydrous DCM. Cool the solution to 0 °C.
-
Addition of Reagents: To the stirred solution, add pyridine (1.2 eq.) followed by the slow, dropwise addition of this compound (1.1 eq.).
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quenching: Cool the reaction to 0 °C and slowly add water to quench any unreacted acyl chloride.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃ solution, and brine.[9]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by flash column chromatography or distillation under reduced pressure.
-
Conclusion
This compound is a highly reactive and versatile bifunctional reagent. Its chemistry is dominated by the rapid nucleophilic acyl substitution at the carbonyl carbon, which reliably forms amide, ester, and thioester linkages. The secondary reactivity of the α-bromo position provides a valuable handle for subsequent functionalization, a property that is effectively exploited in the construction of complex molecules and bioconjugates for drug development. A thorough understanding of its reactivity profile and careful control of reaction conditions, particularly the exclusion of moisture, are critical for its successful application in research and synthesis.
References
- 1. This compound | 22118-12-3 | Benchchem [benchchem.com]
- 2. savemyexams.com [savemyexams.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound (22118-12-3) for sale [vulcanchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Development of protein-binding bifunctional linkers for a new generation of dual-acting prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
An In-depth Technical Guide to the Mechanism of Action of 2-Bromobutyryl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromobutyryl chloride is a bifunctional reagent characterized by a highly reactive acyl chloride and a bromine atom at the alpha-position. Its primary mechanism of action is centered on its powerful electrophilicity, making it an efficient acylating agent. This guide provides a comprehensive overview of the chemical properties, reactivity, and a plausible biological mechanism of action of this compound. Detailed experimental protocols for its use in synthesis and as a hypothetical enzyme inhibitor are presented, alongside quantitative data and visualizations to facilitate its application in research and drug development.
Introduction
This compound (2-BBC) is a colorless to light yellow liquid with the chemical formula C₄H₆BrClO.[1][2] Its utility in organic synthesis stems from its two reactive sites: a highly electrophilic acyl chloride and a bromine atom on the adjacent carbon. The acyl chloride group readily participates in nucleophilic acyl substitution reactions with a variety of nucleophiles, including amines, alcohols, and thiols.[3] The presence of the alpha-bromo group further enhances the reactivity of the carbonyl carbon and provides a secondary site for subsequent nucleophilic substitution. This dual reactivity makes 2-BBC a valuable building block for the synthesis of pharmaceuticals and for the modification of biomolecules to probe their structure and function.[1][4]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is provided below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 22118-12-3 | [5][6] |
| Molecular Formula | C₄H₆BrClO | [5][6] |
| Molecular Weight | 185.45 g/mol | [7] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 151 °C at 760 mmHg | [5] |
| Density | 1.59 g/cm³ | [5] |
| Refractive Index | 1.48 | [5] |
| Solubility | Soluble in organic solvents (e.g., ether, THF, dichloromethane); reacts with water. | [1][2] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Features | Reference(s) |
| ¹H NMR (CDCl₃) | Chemical shifts are influenced by the electron-withdrawing acyl chloride and bromine. Protons on the carbon bearing the bromine are typically deshielded. | [8] |
| ¹³C NMR (CDCl₃) | The carbonyl carbon exhibits a characteristic chemical shift in the downfield region. The carbon attached to the bromine is also significantly deshielded. | [8] |
| FTIR (neat) | Strong C=O stretch characteristic of an acyl chloride (typically 1780-1815 cm⁻¹). C-Br stretch is also observable (typically 500-600 cm⁻¹). | [9][10] |
| Mass Spectrometry | The mass spectrum will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in M+ and M+2 peaks. | [7] |
Chemical Mechanism of Action: Nucleophilic Acyl Substitution
The core mechanism of action of this compound is nucleophilic acyl substitution. The carbonyl carbon is highly electrophilic due to the inductive electron withdrawal by both the oxygen and chlorine atoms. This makes it susceptible to attack by nucleophiles.
The reaction proceeds through a tetrahedral intermediate. The nucleophile attacks the carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. The carbonyl group then reforms with the expulsion of the chloride ion, which is an excellent leaving group. The presence of the alpha-bromo group further increases the electrophilicity of the carbonyl carbon.
Biological Mechanism of Action: A Hypothetical Model as a GSK-3β Inhibitor
While specific studies detailing the biological signaling pathways directly targeted by this compound are limited, its chemical reactivity suggests a plausible role as a covalent inhibitor of enzymes, such as kinases. Glycogen (B147801) Synthase Kinase 3 beta (GSK-3β) is a serine/threonine kinase implicated in numerous cellular processes and diseases, including Alzheimer's disease and diabetes.[11][12] Many small molecule inhibitors of GSK-3β have been developed.
We propose a hypothetical mechanism where this compound acts as an irreversible inhibitor of GSK-3β. The inhibition would proceed in two steps:
-
Acylation of a nucleophilic residue: A nucleophilic amino acid residue in or near the ATP-binding pocket of GSK-3β, such as a lysine (B10760008) or cysteine, attacks the electrophilic carbonyl carbon of this compound. This results in the formation of a stable covalent amide or thioester bond, effectively acylating the enzyme.
-
Irreversible inhibition: This covalent modification would block the binding of ATP or the substrate, leading to irreversible inhibition of the kinase activity.
The following diagram illustrates the Wnt/β-catenin signaling pathway, a major pathway regulated by GSK-3β. Inhibition of GSK-3β in this pathway leads to the stabilization and nuclear translocation of β-catenin, activating the transcription of target genes.
Experimental Protocols
Synthesis of N-benzyl-2-bromobutanamide
This protocol describes a general procedure for the acylation of a primary amine with this compound.
Materials:
-
This compound
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous dichloromethane (B109758) (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM dropwise to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or silica (B1680970) gel column chromatography.
Determination of GSK-3β Inhibition (IC₅₀)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against GSK-3β.
Materials:
-
Recombinant human GSK-3β
-
GSK-3β substrate peptide
-
ATP
-
This compound (or other test inhibitor)
-
Assay buffer (e.g., Tris-HCl with MgCl₂ and DTT)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
96-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the assay buffer, GSK-3β enzyme, and the substrate peptide.
-
Add the serially diluted inhibitor to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specific time at a controlled temperature (e.g., 30 °C).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[13][14]
Quantitative Data on Reactivity and Toxicity
Table 3: Comparative Reactivity of Acyl Halides
| Acyl Halide | Relative Reactivity | Factors Influencing Reactivity |
| Acyl Fluoride | Least Reactive | Strong C-F bond, F⁻ is a poor leaving group. |
| Acyl Chloride | More Reactive | Weaker C-Cl bond than C-F, Cl⁻ is a good leaving group. |
| Acyl Bromide | Most Reactive | Weakest C-Br bond, Br⁻ is an excellent leaving group. |
Note: The reactivity of this compound is enhanced compared to butyryl chloride due to the electron-withdrawing effect of the alpha-bromo substituent.
Table 4: Toxicological Data for this compound
| Toxicity Endpoint | Value | Reference(s) |
| Acute Oral Toxicity (LD₅₀) | No data available | [14] |
| Acute Dermal Toxicity (LD₅₀) | No data available | [14] |
| Acute Inhalation Toxicity (LC₅₀) | No data available | [14] |
| Skin Corrosion/Irritation | Causes severe skin burns | [13] |
| Eye Damage/Irritation | Causes serious eye damage | [13] |
Note: Due to its high reactivity, this compound is expected to be highly corrosive and toxic upon direct contact. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Conclusion
This compound is a versatile and highly reactive bifunctional reagent with a primary mechanism of action rooted in nucleophilic acyl substitution. Its ability to efficiently acylate a wide range of nucleophiles makes it a valuable tool in organic synthesis. While its specific interactions with biological signaling pathways are not well-documented, its reactivity profile suggests its potential as a covalent modifier of enzymes, as illustrated by the hypothetical inhibition of GSK-3β. The experimental protocols provided in this guide offer a starting point for researchers to utilize this compound in the synthesis of novel compounds and for probing biological systems. Caution is advised when handling this compound due to its corrosive nature.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 22118-12-3 | Benchchem [benchchem.com]
- 4. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of inhibitors targeting glycogen synthase kinase-3β for human diseases: Strategies to improve selectivity [ouci.dntb.gov.ua]
- 6. protocols.io [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. FTIR [terpconnect.umd.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ahajournals.org [ahajournals.org]
- 12. benchchem.com [benchchem.com]
- 13. courses.edx.org [courses.edx.org]
- 14. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of 2-Bromobutyryl Chloride in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromobutyryl chloride (CAS No: 22118-12-3), a crucial reagent in organic synthesis. Due to its high reactivity, understanding its solubility and behavior in various solvents is paramount for its effective use in research and development.
Overview of this compound
This compound is a colorless to light yellow liquid with the molecular formula C₄H₆BrClO.[1][2][3] It possesses a reactive acyl chloride functional group and a bromine atom on the alpha-carbon, making it a versatile building block in the synthesis of pharmaceuticals and other complex organic molecules.[2][3] Its utility is largely dictated by the high electrophilicity of the acyl chloride, which readily undergoes nucleophilic substitution reactions.[2]
Qualitative Solubility of this compound
Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent Class | Common Solvents | Qualitative Solubility/Reactivity | Reference |
| Aprotic Halogenated | Dichloromethane (B109758) (CH₂Cl₂), Chloroform (CHCl₃) | Soluble | [1] |
| Aprotic Ethers | Diethyl ether ((C₂H₅)₂O), Tetrahydrofuran (THF) | Soluble | [2][3] |
| Protic Alcohols | Ethanol (C₂H₅OH), Methanol (CH₃OH) | Reactive (Solvolysis) | [2][3] |
| Protic Amines | Pyridine, Triethylamine | Reactive (Aminolysis) | [2] |
| Aprotic Ketones | Acetone ((CH₃)₂CO) | Likely Soluble | |
| Aprotic Esters | Ethyl acetate (B1210297) (CH₃COOC₂H₅) | Likely Soluble | |
| Aprotic Nitriles | Acetonitrile (CH₃CN) | Likely Soluble | |
| Aprotic Aromatic | Toluene (C₆H₅CH₃) | Likely Soluble | |
| Aprotic Alkanes | Hexane (C₆H₁₄) | Likely Soluble | |
| Protic Aqueous | Water (H₂O) | Reactive (Hydrolysis), Insoluble/Slightly Soluble | [2][3][5] |
Note: "Likely Soluble" indicates that while not explicitly stated for this compound, general principles of "like dissolves like" and the known solubility of similar acyl halides suggest good solubility. The primary concern with many of these solvents is ensuring they are anhydrous to prevent degradation of the this compound.
Experimental Protocol for Solubility Determination of a Reactive Acyl Halide
Due to the reactive nature of this compound, a standard solubility determination protocol must be adapted to account for its sensitivity to moisture and nucleophiles. The following protocol is a recommended procedure for qualitatively or semi-quantitatively assessing its solubility in a given anhydrous solvent.
Objective: To determine if this compound is soluble, partially soluble, or insoluble in a specific anhydrous solvent at a given concentration and temperature.
Materials:
-
This compound
-
Anhydrous solvent of interest (e.g., dichloromethane, diethyl ether, hexane)
-
Dry glassware (e.g., small vials or test tubes with caps)
-
Inert gas supply (e.g., nitrogen or argon)
-
Micropipettes or syringes for accurate liquid transfer
-
Vortex mixer
-
Temperature-controlled environment (e.g., water bath)
Methodology:
-
Preparation of Glassware and Solvent:
-
Thoroughly dry all glassware in an oven at >100°C for several hours and cool in a desiccator.
-
Use a high-purity, anhydrous grade of the solvent. If necessary, further dry the solvent using appropriate methods (e.g., distillation from a drying agent).
-
-
Inert Atmosphere:
-
Conduct the entire experiment under an inert atmosphere (nitrogen or argon) to prevent hydrolysis from atmospheric moisture. This can be achieved in a glove box or by using a Schlenk line.
-
-
Solubility Test:
-
In a dry vial under an inert atmosphere, add a precise volume of the anhydrous solvent (e.g., 1.0 mL).
-
Allow the solvent to equilibrate to the desired temperature (e.g., room temperature, ~20-25°C).
-
Carefully add a small, known amount of this compound to the solvent. For a qualitative assessment, start with a small drop or a few milligrams. For a semi-quantitative test, aim for a specific concentration (e.g., 10 mg/mL).
-
Cap the vial tightly.
-
-
Observation and Mixing:
-
Vortex the mixture for 30-60 seconds.
-
Visually inspect the solution against a contrasting background.
-
Soluble: The solution is clear and homogenous with no visible particles or cloudiness.
-
Partially Soluble: The solution is cloudy, or some solid/liquid particles remain undissolved.
-
Insoluble: The this compound does not dissolve and remains as a separate phase.
-
-
If the substance does not dissolve, the mixture can be gently warmed (if appropriate for the solvent's boiling point) and observed again. Note any temperature-dependent solubility.
-
-
Documentation:
-
Record the solvent used, the approximate concentration tested, the temperature, and the observed solubility.
-
Note any signs of reaction, such as fuming (indicating reaction with trace moisture to produce HCl) or color change.
-
Visualizing Experimental and Logical Workflows
To further clarify the processes involved with this compound, the following diagrams illustrate key workflows.
Caption: A flowchart of the experimental protocol for determining the solubility of this compound.
Caption: The primary nucleophilic substitution reactions of this compound.
Conclusion
This compound is a reactive chemical that is generally soluble in common anhydrous aprotic organic solvents such as dichloromethane and diethyl ether. It is reactive towards protic solvents like water and alcohols, undergoing hydrolysis and alcoholysis, respectively. When handling this compound, it is crucial to use anhydrous conditions and an inert atmosphere to prevent degradation. The provided experimental protocol offers a framework for safely assessing its solubility in various solvents, which is essential for its successful application in synthetic chemistry.
References
2-Bromobutyryl Chloride: A Comprehensive Technical Overview of Key Identifiers
For Immediate Release
This technical guide serves as a centralized resource for researchers, scientists, and professionals in drug development, providing essential identification parameters for 2-Bromobutyryl chloride. The following sections detail the standardized nomenclature and molecular descriptors crucial for accurate documentation, database searches, and regulatory submissions.
Core Chemical Identifiers
The accurate identification of chemical compounds is fundamental to scientific research and development. For this compound, several standardized identifiers are used globally. These include the IUPAC name for systematic nomenclature, the SMILES string for a linear representation of the molecular structure, and the InChI and InChIKey for unique, layered textual representation.
| Identifier Type | Value |
| IUPAC Name | 2-bromobutanoyl chloride[1][2][3][4] |
| SMILES | CCC(C(=O)Cl)Br[1][2][4] |
| InChI | InChI=1S/C4H6BrClO/c1-2-3(5)4(6)7/h3H,2H2,1H3[1][2][5] |
| InChIKey | DROZQELYZZXYSX-UHFFFAOYSA-N[1][3][4] |
Experimental Protocols
Due to the nature of this document focusing on the fundamental identifiers of this compound, detailed experimental protocols for its use are not within the current scope. This compound is primarily used as a reagent in organic synthesis.[3][5] Researchers interested in specific applications, such as the acylation of proteins or the synthesis of pharmaceutical intermediates, should consult relevant literature for detailed experimental procedures.[1]
Logical Relationships of Identifiers
The following diagram illustrates the relationship between the common name of the compound and its primary chemical identifiers.
Caption: Relationship between the common name and its key chemical identifiers.
References
- 1. This compound (22118-12-3) for sale [vulcanchem.com]
- 2. 2-Bromobutanoyl chloride | C4H6BrClO | CID 90734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 22118-12-3 | Benchchem [benchchem.com]
- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. CAS 22118-12-3: 2-Bromobutanoyl chloride | CymitQuimica [cymitquimica.com]
An In-depth Technical Guide to the Safe Handling and Storage of 2-Bromobutyryl Chloride
For researchers, scientists, and drug development professionals, the safe management of reactive chemical intermediates is paramount. 2-Bromobutyryl chloride (CAS No. 22118-12-3), a key building block in pharmaceutical synthesis, demands rigorous adherence to safety protocols due to its hazardous properties.[1][2][3] This guide provides a comprehensive overview of the necessary precautions for handling and storing this compound to ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is a flammable, corrosive, and moisture-sensitive liquid that can cause severe skin burns and eye damage.[4][5][6][7][8] It is also classified as a lachrymator, meaning it can cause tearing, and has a strong, unpleasant odor.[6][9] Understanding its classification under the Globally Harmonized System (GHS) is crucial for recognizing its potential dangers.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor[4][8] |
| Corrosive to Metals | Category 1 | H290: May be corrosive to metals[4][8] |
| Skin Corrosion/Irritation | Sub-category 1B | H314: Causes severe skin burns and eye damage[4][5][8] |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[7][9] |
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and for anticipating its behavior under various conditions.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C4H6BrClO[1][3] |
| Molecular Weight | 185.45 g/mol [1][7] |
| Appearance | Colorless to light yellow liquid[1][3] |
| Boiling Point | 151 °C at 760 mmHg[1][10] |
| Flash Point | 48.8 °C[10] |
| Density | 1.59 g/cm³[1][10] |
| Vapor Pressure | 3.74 mmHg at 25°C[10] |
| Solubility | Soluble in organic solvents (e.g., ether, alcohol); reacts with water.[1][3] |
Handling and Storage Protocols
Proper handling and storage are critical to prevent accidents and exposure. The following protocols are based on established safety guidelines.
Given the hazardous nature of this compound, robust engineering controls and appropriate PPE are mandatory.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][4]
-
Eye and Face Protection: Wear tightly fitting safety goggles and a face shield (minimum 8 inches).[11]
-
Skin Protection: Use chemically resistant gloves (inspect before use) and wear protective clothing to prevent skin contact.[4][9]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[4]
Adherence to the following practices will minimize the risk of exposure and accidents:
-
Avoid contact with skin, eyes, and clothing.[12]
-
Do not breathe vapors or mist.[5]
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[4][5]
-
Take precautionary measures against static discharge.[12]
-
Handle under an inert, dry gas.[5]
-
Ground and bond containers and receiving equipment.[4]
-
Use non-sparking tools.[4]
-
Wash hands thoroughly after handling.[4]
Proper storage is crucial to maintain the stability of this compound and prevent hazardous reactions.
-
Store away from incompatible materials such as oxidizing agents, strong acids, strong bases, and water.[5][13]
-
Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[11][12]
-
Recommended storage temperature is 2-8 °C.[11]
Table 3: Incompatible Materials and Hazardous Decomposition Products
| Incompatible Materials | Hazardous Decomposition Products |
| Strong oxidizing agents, Strong acids, Strong bases, Water/Moisture[5][9][13] | Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen halides, Hydrogen chloride gas[6][9] |
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for safely handling this compound from receipt to disposal.
References
- 1. This compound (22118-12-3) for sale [vulcanchem.com]
- 2. This compound | 22118-12-3 | Benchchem [benchchem.com]
- 3. CAS 22118-12-3: 2-Bromobutanoyl chloride | CymitQuimica [cymitquimica.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. canbipharm.com [canbipharm.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. 2-Bromobutanoyl chloride | C4H6BrClO | CID 90734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. fishersci.de [fishersci.de]
- 10. lookchem.com [lookchem.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. combi-blocks.com [combi-blocks.com]
- 13. fishersci.com [fishersci.com]
Spectroscopic Data and Analysis of 2-Bromobutyryl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the spectroscopic data available for 2-Bromobutyryl chloride (CAS No. 22118-12-3), a key reagent in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering valuable insights for its identification, characterization, and use in research and development.
Spectroscopic Data Summary
The spectroscopic data for this compound is summarized below. The data has been compiled from various sources and predictive models.
Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR): The proton NMR spectrum of this compound is expected to exhibit signals corresponding to the three distinct proton environments in the molecule.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ (Methyl) | 1.1 - 1.3 | Triplet | ~7 |
| CH₂ (Methylene) | 2.0 - 2.3 | Multiplet | - |
| CH-Br (Methine) | 4.3 - 4.5 | Triplet | ~7 |
¹³C NMR (Carbon NMR): The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carbonyl) | 170 - 175 |
| CH-Br (Methine) | 50 - 55 |
| CH₂ (Methylene) | 30 - 35 |
| CH₃ (Methyl) | 10 - 15 |
Infrared (IR) Spectroscopy Data
The infrared spectrum of this compound is characterized by strong absorptions corresponding to the carbonyl and carbon-halogen bonds.
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |
| C=O (Acid Chloride) | 1770 - 1810 | Strong |
| C-H (Alkyl) | 2850 - 3000 | Medium-Strong |
| C-Br (Alkyl Halide) | 550 - 650 | Medium |
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not widely published. However, the following are general methodologies applicable to the analysis of reactive liquid acyl chlorides.
NMR Spectroscopy
-
Sample Preparation: Due to the reactivity of this compound with protic solvents, all glassware must be thoroughly dried. The sample (typically 5-20 mg) is dissolved in an appropriate deuterated solvent (e.g., chloroform-d, CDCl₃) that has been stored over molecular sieves to ensure it is anhydrous. The solution is then transferred to a dry NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a field strength of 300 MHz or higher. For ¹³C NMR, proton decoupling is generally employed to simplify the spectrum and improve the signal-to-noise ratio.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples like this compound, a thin film is prepared between two salt plates (e.g., NaCl or KBr). A drop of the neat liquid is placed on one plate, and the second plate is carefully placed on top to create a thin, uniform film. Care must be taken to perform this in a dry environment (e.g., a glove box or under a nitrogen atmosphere) to prevent hydrolysis of the acyl chloride.
-
Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean, empty salt plates is typically recorded first and automatically subtracted from the sample spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of this compound.
Caption: Logical workflow for the spectroscopic analysis of this compound.
An In-depth Technical Guide to the Stereogenic Center of 2-Bromobutyryl Chloride
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
2-Bromobutyryl chloride is a reactive acyl chloride of significant interest in organic synthesis, particularly within the pharmaceutical industry. Its value is greatly enhanced by the presence of a stereogenic center at the second carbon (C2) of its butanoyl chain. This chirality means the molecule exists as a pair of non-superimposable mirror images, or enantiomers, designated (R)-2-Bromobutyryl chloride and (S)-2-Bromobutyryl chloride. The distinct three-dimensional arrangement of these enantiomers leads to different interactions with other chiral molecules, a critical consideration in the development of stereochemically pure active pharmaceutical ingredients (APIs). This guide provides a detailed examination of this stereogenic center, covering its structural implications, synthesis, resolution of its precursor, and its application as a chiral building block in drug development.
The Stereogenic Center and Molecular Structure
A stereogenic center is a point in a molecule, typically a carbon atom, that is bonded to four different groups. The specific spatial arrangement of these groups results in stereoisomers. In this compound, the carbon atom at the second position (C2 or the α-carbon) is bonded to a hydrogen atom (H), a bromine atom (Br), an ethyl group (-CH₂CH₃), and a carbonyl chloride group (-COCl).[1][2] This configuration makes C2 a stereogenic center, giving rise to two distinct enantiomers.
The absolute configuration of each enantiomer is designated using the Cahn-Ingold-Prelog (CIP) priority rules. The differential spatial arrangement of these enantiomers is the basis for their unique optical activities and their specific interactions in chiral environments, such as biological systems.
Caption: Enantiomers of this compound.
Physicochemical and Chiroptical Properties
This compound is a colorless to light yellow liquid that is highly reactive, particularly towards nucleophiles, due to the electrophilic nature of the acyl chloride group.[2][3] It is soluble in common organic solvents and reacts with water.[1][2][3]
General Physicochemical Data
The following table summarizes the key physicochemical properties of racemic this compound.
| Property | Value |
| Molecular Formula | C₄H₆BrClO[1][4] |
| Molecular Weight | 185.45 g/mol [1][4] |
| CAS Number | 22118-12-3[1][5] |
| Density | 1.59 g/cm³ at 20°C[1] |
| Boiling Point | 151°C at 760 mmHg[1][6] |
| Flash Point | 49°C[1] |
| Refractive Index | ~1.49[1] |
| Solubility | Soluble in organic solvents (ether, alcohol); slightly soluble or insoluble in water.[1][3] |
Chiroptical Properties
While enantiomers share identical physical properties such as boiling point and density, they differ in their interaction with plane-polarized light. One enantiomer will rotate the light in a clockwise (+) direction (dextrorotatory), while the other will rotate it in a counter-clockwise (-) direction (levorotatory) to an equal magnitude. The specific rotation values for the pure enantiomers of this compound are not widely reported, but their precursor, 2-bromobutyric acid, has known enantiomers ((R)-enantiomer CAS: 2681-94-9, (S)-enantiomer CAS: 32659-49-7) which can be resolved.
Synthesis and Chiral Resolution
Synthesis of Racemic this compound
The most common laboratory and industrial synthesis of this compound involves the reaction of its corresponding carboxylic acid, 2-bromobutyric acid, with a chlorinating agent such as thionyl chloride (SOCl₂).[1][3] This reaction proceeds via a nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a chlorine atom.
Caption: Synthesis of Racemic this compound.
Experimental Protocol: Synthesis from 2-Bromobutyric Acid
Objective: To synthesize racemic this compound from racemic 2-bromobutyric acid.
Materials:
-
Racemic 2-bromobutyric acid
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a fume hood, equip a round-bottom flask with a reflux condenser. Ensure all glassware is dry to prevent hydrolysis.
-
Charge the flask with racemic 2-bromobutyric acid.
-
Add an excess of thionyl chloride (typically 1.5-2.0 equivalents) to the flask.
-
Gently heat the mixture to reflux and maintain for 2-3 hours. The reaction generates gaseous byproducts (SO₂ and HCl), which should be vented appropriately.[1]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Purify the crude this compound by fractional distillation under reduced pressure to remove excess thionyl chloride and any impurities.
Chiral Resolution of the Precursor Acid
Since enantiomers have identical physical properties, direct separation of racemic this compound is difficult. A common strategy is to resolve the precursor, racemic 2-bromobutyric acid, into its individual enantiomers first. This is typically achieved by forming diastereomeric salts with a single enantiomer of a chiral base (e.g., (R)-1-phenylethylamine or strychnine).[7] Diastereomers have different physical properties, including solubility, which allows them to be separated by fractional crystallization.[7][] Once separated, the pure enantiomeric acid can be recovered and then converted to the corresponding enantiomerically pure acyl chloride.
Caption: Workflow for chiral resolution and synthesis.
Applications in Asymmetric Synthesis and Drug Development
The primary utility of enantiomerically pure this compound lies in its role as a chiral building block, or "synthon," in asymmetric synthesis.[1] The stereochemistry of a drug is crucial, as different enantiomers can have vastly different pharmacological and toxicological profiles. The use of a pre-resolved chiral intermediate like (R)- or (S)-2-Bromobutyryl chloride ensures that the desired stereogenic center is incorporated into the final API with high fidelity.
The compound's bifunctionality—a reactive acyl chloride for forming amide or ester bonds and a bromine atom that can be substituted via nucleophilic reactions—makes it a versatile intermediate for constructing more complex molecules.[1] For instance, it is a key precursor in the synthesis of certain pharmaceuticals, including the anticonvulsant medication Levetiracetam.
Caption: Role in asymmetric synthesis of an API.
Conclusion
The stereogenic center at the C2 position of this compound is the defining feature that elevates its importance from a simple reactive chemical to a valuable intermediate in the synthesis of complex, stereochemically defined molecules. Understanding the nature of this chirality, the methods for resolving its precursor, and its application in asymmetric synthesis is fundamental for professionals in drug discovery and development. The ability to leverage such chiral building blocks is essential for the efficient and controlled synthesis of single-enantiomer pharmaceuticals, leading to safer and more effective therapeutic agents.
References
- 1. This compound (22118-12-3) for sale [vulcanchem.com]
- 2. CAS 22118-12-3: 2-Bromobutanoyl chloride | CymitQuimica [cymitquimica.com]
- 3. This compound | 22118-12-3 | Benchchem [benchchem.com]
- 4. 2-Bromobutanoyl chloride | C4H6BrClO | CID 90734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. lookchem.com [lookchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols for Protein Acylation Studies Using 2-Bromobutyryl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein acylation is a crucial post-translational modification (PTM) that plays a significant role in regulating a wide array of cellular processes, including signal transduction, gene expression, and metabolism.[1][2] Among the various types of acylation, the introduction of a butyryl group onto lysine (B10760008) residues (butyrylation) has emerged as an important regulatory mechanism. 2-Bromobutyryl chloride is a reactive chemical reagent that can be utilized to introduce a butyryl group, along with a reactive bromine handle, onto proteins. This dual functionality makes it a valuable tool for researchers studying protein function, identifying enzyme substrates, and developing novel therapeutics.
The acyl chloride group of this compound readily reacts with nucleophilic residues on proteins, primarily the ε-amino group of lysine, to form a stable amide bond. The presence of the bromine atom on the incorporated acyl chain provides a site for further chemical derivatization, enabling the attachment of reporter tags (e.g., fluorophores, biotin) for visualization and affinity purification, or for the development of chemical probes to study protein-protein interactions.
These application notes provide detailed protocols for the use of this compound in protein acylation studies, guidance on the quantitative analysis of the modification, and an overview of its application in drug development.
Data Presentation
Table 1: Recommended Reaction Conditions for Protein Acylation with this compound
| Parameter | Recommended Condition | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can lead to aggregation. |
| Reaction Buffer | Phosphate-buffered saline (PBS), pH 7.2-8.0 | Avoid amine-containing buffers like Tris, as they will compete with the protein for acylation. |
| This compound Molar Excess | 10-50 fold (over protein) | The optimal ratio depends on the number of accessible lysines and the desired degree of labeling. |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can help to control the reaction rate and minimize protein degradation. |
| Reaction Time | 1-4 hours | The reaction progress should be monitored to determine the optimal time. |
| Quenching Reagent | 1 M Glycine or Tris buffer, pH ~8.0 | Quenches unreacted this compound. |
Table 2: Representative Data for a Two-Step Bioconjugation Using a 2-Bromobutyryl Linker
| Step | Reagent | Molar Excess | Reaction Time | Temperature | Expected Outcome |
| 1. Protein Acylation | This compound | 20-fold | 2 hours | Room Temp. | Introduction of bromo-butyryl groups on the protein surface. |
| 2. Payload Conjugation | Thiol-containing payload | 10-fold | 12 hours | Room Temp. | Covalent attachment of the payload via a stable thioether bond. |
Experimental Protocols
Protocol 1: General Procedure for Protein Acylation with this compound
This protocol describes a general method for acylating a purified protein with this compound.
Materials:
-
Purified protein of interest
-
Reaction Buffer (e.g., PBS, pH 7.5)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the Reaction Buffer.
-
Reagent Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 100 mM).
-
Acylation Reaction: a. While gently stirring the protein solution, add the desired molar excess of the this compound stock solution dropwise. b. Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours with gentle agitation.
-
Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted this compound. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column pre-equilibrated with the desired storage buffer.
Protocol 2: Quantitative Analysis of Protein Butyrylation by Mass Spectrometry
This protocol outlines a general workflow for the identification and quantification of butyrylated proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]
Materials:
-
Acylated protein sample (from Protocol 1)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (or other suitable protease)
-
LC-MS/MS system
Procedure:
-
Protein Denaturation and Reduction: Denature the protein sample in a buffer containing 8 M urea and reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylation: Alkylate free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Digestion: Dilute the sample with an appropriate buffer to reduce the urea concentration to less than 2 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
LC-MS/MS Analysis: Acidify the peptide mixture with formic acid and analyze the sample using a high-resolution LC-MS/MS system.
-
Data Analysis: Use specialized software to search the acquired MS/MS spectra against a protein database to identify and quantify butyrylated peptides. The mass shift corresponding to the addition of a butyryl group (+70.0419 Da) should be specified as a variable modification on lysine residues.
Signaling Pathways and Experimental Workflows
Protein butyrylation, particularly on histones, plays a key role in epigenetic regulation by influencing chromatin structure and gene expression.[3] This modification is dynamically regulated by enzymes such as p300/CBP, which act as writers, and histone deacetylases (HDACs), which act as erasers.[4]
Caption: Protein butyrylation signaling pathway.
The experimental workflow for studying protein acylation using this compound typically involves protein modification followed by downstream analysis.
Caption: Experimental workflow for protein acylation studies.
Applications in Drug Development
The use of this compound in protein acylation studies offers several avenues for drug development professionals.
-
Target Identification and Validation: By using this compound to create chemical probes, researchers can identify novel protein targets of butyrylation. This can uncover new therapeutic targets for diseases where this PTM is dysregulated.[2]
-
Enzyme Inhibitor Screening: The acylation reaction can be used to develop assays for screening inhibitors of enzymes that regulate butyrylation, such as HDACs and acyltransferases.[4] Identifying compounds that modulate the activity of these enzymes is a key strategy in developing treatments for various cancers and inflammatory diseases.
-
Development of Bioconjugates: The bifunctional nature of this compound allows for its use as a linker in the development of antibody-drug conjugates (ADCs) or other targeted therapies.[5] The acyl chloride can be used to attach the linker to a targeting moiety (e.g., an antibody), and the bromide can then be used to conjugate a therapeutic payload.
Conclusion
This compound is a versatile and valuable tool for researchers studying protein acylation. Its ability to introduce a butyryl group with a reactive handle facilitates a wide range of applications, from fundamental studies of protein function and signaling to the development of novel therapeutic strategies. The protocols and information provided in these application notes are intended to serve as a guide for researchers to effectively utilize this reagent in their studies.
References
- 1. Proteomics Analysis of Butyrylation - Creative Proteomics [creative-proteomics.com]
- 2. Functions and mechanisms of protein lysine butyrylation (Kbu): Therapeutic implications in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Butyrylation Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Epigenetic orchestrator and drug enhancer: dual roles of butyrate in regulating post-translational modification and optimizing therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Peptide Synthesis Utilizing 2-Bromobutyryl Chloride as a Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted delivery of therapeutic peptides and the development of novel peptide-based diagnostics often rely on the covalent linkage of the peptide to another moiety, such as a small molecule drug, a fluorescent probe, or a larger carrier protein. This is achieved through the use of bifunctional linkers that can react with functional groups on both the peptide and the payload. 2-Bromobutyryl chloride is a hetero-bifunctional linker that offers a versatile strategy for peptide conjugation. It possesses two distinct reactive groups: a highly reactive acyl chloride and a moderately reactive alkyl bromide.[1][2]
The acyl chloride group readily reacts with primary amines, such as the N-terminal α-amino group of a peptide or the ε-amino group of a lysine (B10760008) residue, to form a stable amide bond.[1] This initial reaction covalently attaches the linker to the peptide. The second reactive group, the alkyl bromide, can subsequently undergo nucleophilic substitution with a thiol group, typically from a cysteine residue on a payload molecule, to form a stable thioether bond.[2] This two-step conjugation strategy allows for a controlled and sequential process, minimizing the formation of undesirable side products.[3]
These application notes provide a detailed protocol for the modification of peptides with this compound and their subsequent conjugation to thiol-containing molecules. The protocols are primarily designed for solid-phase peptide synthesis (SPPS), which allows for straightforward purification of intermediates by simple washing steps.
Principle of the Reaction
The overall workflow for utilizing this compound as a linker in peptide synthesis and conjugation involves two key stages:
-
N-Terminal Acylation: Following the completion of solid-phase peptide synthesis and removal of the N-terminal protecting group (e.g., Fmoc), the free N-terminal amine of the resin-bound peptide reacts with this compound. This reaction, typically carried out in the presence of a non-nucleophilic base, results in the formation of a stable amide bond, yielding a 2-bromobutyrylated peptide.
-
Thiol-Alkylation (Conjugation): The alkyl bromide moiety of the linker-modified peptide is then available for reaction with a thiol-containing molecule (e.g., a cysteine-containing peptide, a small molecule drug with a thiol group, or a protein). This nucleophilic substitution reaction forms a stable thioether linkage, resulting in the final peptide conjugate. This step can be performed while the peptide is still attached to the solid support (on-resin) or after cleavage and purification of the 2-bromobutyrylated peptide (in solution).
Experimental Protocols
Protocol 1: On-Resin N-Terminal Acylation of a Peptide with this compound
This protocol describes the modification of the N-terminus of a resin-bound peptide with this compound.
Materials:
-
Fmoc-protected peptide synthesized on a suitable solid support (e.g., Rink amide resin)
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
20% (v/v) Piperidine (B6355638) in DMF
-
Kaiser test kit
-
TFA cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Fmoc Deprotection:
-
Kaiser Test (Optional but Recommended):
-
Perform a Kaiser test on a small sample of the resin beads to confirm the presence of a free primary amine. A positive result (blue color) indicates successful Fmoc deprotection.[1]
-
-
Acylation Reaction:
-
Swell the deprotected peptide-resin in anhydrous DCM for 15 minutes.
-
In a separate flask, prepare a solution of this compound (5 equivalents relative to the resin loading) and DIPEA (5 equivalents) in anhydrous DCM.
-
Add the this compound/DIPEA solution to the resin.
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.[1]
-
-
Monitoring the Reaction:
-
Perform a Kaiser test. A negative result (yellow/colorless) indicates complete acylation of the N-terminus. If the test is positive, the acylation step can be repeated with fresh reagents.[1]
-
-
Washing:
-
Wash the resin extensively with DCM (3 x 5 mL) and DMF (3 x 5 mL) to remove excess reagents and byproducts.[1]
-
The resin-bound 2-bromobutyrylated peptide is now ready for the conjugation step (Protocol 2) or for cleavage and purification.
Protocol 2: On-Resin Conjugation of a 2-Bromobutyrylated Peptide with a Thiol-Containing Molecule
This protocol describes the conjugation of a thiol-containing molecule to the on-resin 2-bromobutyrylated peptide.
Materials:
-
Resin-bound 2-bromobutyrylated peptide (from Protocol 1)
-
Thiol-containing molecule (e.g., cysteine-containing peptide, small molecule)
-
Anhydrous DMF
-
DIPEA
Procedure:
-
Resin Swelling:
-
Swell the 2-bromobutyrylated peptide-resin in anhydrous DMF for 30 minutes.
-
-
Conjugation Reaction:
-
Dissolve the thiol-containing molecule (5-10 equivalents relative to the resin loading) and DIPEA (10 equivalents) in anhydrous DMF.
-
Add the solution of the thiol-containing molecule and DIPEA to the resin.
-
Allow the reaction to proceed for 4-16 hours at room temperature with gentle agitation. The reaction can be gently heated (e.g., to 37-50°C) to increase the reaction rate, if necessary.[1][2]
-
-
Washing:
-
Wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL) to remove excess unconjugated material and reagents.
-
Protocol 3: Cleavage and Purification of the Peptide Conjugate
Procedure:
-
Cleavage from Resin:
-
Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[1]
-
-
Precipitation and Purification:
-
Precipitate the crude peptide conjugate in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide conjugate by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Data Presentation
Table 1: Recommended Reaction Conditions for On-Resin Peptide Modification and Conjugation.
| Parameter | N-Terminal Acylation with this compound | On-Resin Thiol-Alkylation |
| Peptide State | Resin-bound, N-terminally deprotected | Resin-bound, 2-bromobutyrylated |
| Reagents | This compound (5 eq.), DIPEA (5 eq.) | Thiol-containing molecule (5-10 eq.), DIPEA (10 eq.) |
| Solvent | Anhydrous DCM | Anhydrous DMF |
| Temperature | Room Temperature | Room Temperature to 50°C[1] |
| Reaction Time | 1 - 2 hours[1] | 4 - 16 hours[2] |
| Monitoring | Kaiser Test[1] | LC-MS analysis of a small cleavage sample |
Table 2: Mass Spectrometry Data for Characterization of Peptide Modification.
| Modification | Theoretical Monoisotopic Mass Addition (Da) | Notes |
| 2-Bromobutyrylation | 149.98 (for ⁷⁹Br) and 151.98 (for ⁸¹Br) | A characteristic isotopic pattern for bromine will be observed.[1] |
| Conjugation with Cysteine | Mass of Cysteine - Mass of HBr | Results in the formation of a thioether bond. |
Visualization of Workflows
Caption: Workflow for peptide synthesis and conjugation using this compound.
Caption: Chemical scheme of peptide conjugation with this compound.
References
Application Notes: 2-Bromobutyryl Chloride in the Asymmetric Synthesis of Chiral Drugs
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Bromobutyryl chloride is a reactive acylating agent and a valuable C4 chiral building block for the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its utility lies in its ability to introduce a stereocenter at the α-position, which is a common feature in many chiral drugs. The selective synthesis of a single enantiomer of a drug is critical, as different enantiomers can exhibit varied pharmacological, metabolic, and toxicological profiles. This document outlines the application of this compound in asymmetric synthesis, focusing on the use of chiral auxiliaries to control stereochemical outcomes. A key example is its role in the synthesis of intermediates for drugs like Levetiracetam, an anti-epileptic agent.[1]
Core Concept: The Chiral Auxiliary Approach
Asymmetric synthesis often employs chiral auxiliaries, which are enantiomerically pure compounds that are temporarily attached to a prochiral substrate.[2] The auxiliary directs the stereochemical course of a subsequent reaction, leading to the preferential formation of one diastereomer over the other. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse.[3]
When this compound reacts with a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative, it forms a chiral N-acyl imide.[4][5] The steric and electronic properties of the auxiliary then shield one face of the resulting enolate, forcing subsequent reactions (e.g., alkylation, aldol (B89426) condensation) to occur from the less hindered face with high diastereoselectivity.
Visualizing the Workflow and Influencing Factors
General Workflow for Asymmetric Synthesis
The following diagram illustrates a typical workflow for employing a chiral auxiliary in conjunction with this compound to achieve an enantiomerically enriched product.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Factors Influencing Stereoselectivity
Achieving high stereoselectivity is dependent on several critical reaction parameters. The diagram below outlines the key factors that researchers must optimize.
Caption: Key factors influencing the stereoselectivity of the reaction.
Data Presentation: Performance in Asymmetric Reactions
The following table summarizes quantitative data from representative asymmetric syntheses where this compound (or its corresponding acid/amide precursor) is used to create chiral intermediates.
| Chiral Auxiliary / Method | Electrophile / Reaction | Product | Yield (%) | Diastereomeric Ratio (d.r.) / e.e. (%) |
| (1S,2S)-Pseudoephenamine | Alkylation (Allyl Bromide) | α-Allyl-α-methyl-α-amino acid precursor | ~85% | >95:5 d.r. |
| Evans Oxazolidinone | Alkylation (Allyl Iodide) | α-Allyl carboxylic acid precursor | 61-77% | 98:2 d.r. |
| N-phenyl pantolactam | Deracemization | (S)-2-aminobutyramide | - | - |
| Strecker Reaction | Propanal, NaCN | (S)-2-aminobutyric acid HCl | 80% | 98% e.e. |
| Enzymatic Resolution | Nitrile Hydratase | (S)-(pyrrolidine-1-yl)butaneamide | - | High (S)-selectivity |
Note: Data is compiled from various literature sources and conditions may vary.[4][6][7][8] Direct comparison requires careful consideration of the specific reaction context.
Experimental Protocols
Protocol 1: Acylation of an Evans Chiral Auxiliary
Objective: To synthesize a chiral N-(2-bromobutanoyl) oxazolidinone intermediate, a precursor for diastereoselective alkylation.
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) (1.05 eq, 1.6 M in hexanes)
-
This compound (1.1 eq)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Argon or Nitrogen gas supply
Procedure:
-
Setup: Add (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone to a flame-dried, round-bottom flask equipped with a magnetic stir bar and a septum. Purge the flask with argon or nitrogen.
-
Dissolution: Dissolve the auxiliary in anhydrous THF (approx. 0.1 M concentration).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium dropwise via syringe over 5 minutes. Stir the resulting lithium salt solution for 15 minutes at -78 °C.
-
Acylation: Add this compound dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.[3]
-
Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) (3 x 50 mL).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-acyl oxazolidinone.
Protocol 2: Diastereoselective Alkylation
Objective: To perform a diastereoselective alkylation on the N-acyl oxazolidinone intermediate to set a new stereocenter.
Materials:
-
N-(2-bromobutanoyl) oxazolidinone (from Protocol 1) (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, 1.0 M in THF)
-
Alkylating agent (e.g., Methyl Iodide) (1.5 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Argon or Nitrogen gas supply
Procedure:
-
Setup: Dissolve the N-acyl oxazolidinone in anhydrous THF in a flame-dried flask under an argon atmosphere.
-
Enolate Formation: Cool the solution to -78 °C. Add NaHMDS dropwise and stir the solution for 30-45 minutes at -78 °C to form the sodium enolate.[9]
-
Alkylation: Add the alkylating agent (e.g., methyl iodide) to the reaction mixture. Stir the reaction at -78 °C for 2-4 hours, monitoring progress by thin-layer chromatography (TLC).
-
Quenching: Quench the reaction at -78 °C with a saturated aqueous solution of ammonium chloride.
-
Extraction and Workup: Allow the mixture to warm to room temperature and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Analysis and Purification: Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis.[4] Purify the major diastereomer by flash column chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary
Objective: To remove the chiral auxiliary to yield the enantiomerically enriched carboxylic acid.
Materials:
-
Alkylated N-acyl oxazolidinone (from Protocol 2) (1.0 eq)
-
Tetrahydrofuran (THF) and Water (4:1 mixture)
-
30% Hydrogen Peroxide (H₂O₂) (4.0 eq)
-
Lithium Hydroxide (LiOH) (2.0 eq)
-
Aqueous Sodium Sulfite (B76179) (Na₂SO₃) solution
Procedure:
-
Setup: Dissolve the purified alkylated product in a 4:1 mixture of THF and water and cool the solution to 0 °C in an ice bath.
-
Hydrolysis: Add 30% aqueous hydrogen peroxide followed by lithium hydroxide. Stir the mixture vigorously at 0 °C for 2 hours.[4]
-
Quenching: Quench the reaction by adding an aqueous solution of sodium sulfite to destroy excess peroxide.
-
Auxiliary Recovery: Adjust the pH to ~10 with a saturated aqueous solution of sodium bicarbonate. Extract the mixture with dichloromethane (B109758) to recover the chiral auxiliary.
-
Product Isolation: Acidify the remaining aqueous layer to pH ~2 with 1 M HCl. Extract the acidified aqueous layer with ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final chiral carboxylic acid.[3]
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.williams.edu [chemistry.williams.edu]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Reaction of 2-Bromobutyryl Chloride with Primary and Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromobutyryl chloride is a versatile bifunctional reagent in organic synthesis, featuring a reactive acyl chloride and a bromine atom at the alpha-position. Its reaction with primary and secondary amines is a robust method for the formation of N-substituted 2-bromobutyramides.[1] This nucleophilic acyl substitution reaction is fundamental in the construction of various organic molecules and is of significant interest in medicinal chemistry. The resulting amide products can serve as key intermediates in the synthesis of more complex molecules, including heterocyclic compounds and potential therapeutic agents. The presence of the bromine atom offers a site for further functionalization, enhancing the molecular diversity achievable from this starting material.[1]
Reaction Mechanism
The reaction of this compound with primary and secondary amines proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This addition is followed by the elimination of the chloride ion, which is a good leaving group. A non-nucleophilic base, such as triethylamine (B128534) or pyridine, is typically added to the reaction mixture to neutralize the hydrogen chloride (HCl) byproduct that is formed.[2][3] This prevents the protonation of the amine reactant, which would render it non-nucleophilic and halt the reaction.
Applications in Drug Development
N-substituted amides are prevalent structural motifs in a vast array of pharmaceuticals. The synthesis of 2-bromobutyramides provides a direct route to novel compounds that can be screened for biological activity or used as building blocks for more complex drug candidates.
One area of interest is the development of enzyme inhibitors. For example, derivatives of this compound have been investigated for their potential as alpha-glucosidase inhibitors.[4] Alpha-glucosidase is an enzyme located in the brush border of the small intestine that is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose.[3][5] The inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This makes alpha-glucosidase inhibitors a valuable therapeutic strategy for the management of type 2 diabetes.[3][6]
Data Presentation
The following table summarizes representative yields for the acylation of various amines with this compound and analogous acyl chlorides. It is important to note that reaction conditions and substrate scope can significantly influence the yield, and optimization may be required for specific applications.
| Amine Substrate | Acylating Agent | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 6-Chloroimidazo[1,2-b]pyridazin-3-amine | This compound | Pyridine | THF | Not Specified | Room Temp | 74[4] |
| Benzylamine | 2-Bromo-2-phenylacetyl chloride | Triethylamine | Dichloromethane (B109758) | 2-3 | 0 to Room Temp | High (representative)[7] |
| p-Toluidine | Acetyl chloride | Pyridine/Triethylamine | Not specified | Not specified | Not specified | Good (representative)[1] |
| Aniline | Bromoacetyl bromide | Triethylamine | Dichloromethane | 3 | 0 to Room Temp | Not specified[2] |
| Morpholine | 2-Benzyloxy-5-bromobenzylbromide | K₂CO₃ | Acetonitrile | 3-6 | Reflux | 88-96 (representative)[8] |
| Piperidine | Not specified | Not specified | Not specified | Not specified | Not specified | No data found |
Experimental Protocols
General Protocol for the Synthesis of N-Substituted-2-bromobutyramides
This protocol provides a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Triethylamine (1.2-1.5 eq) or another suitable non-nucleophilic base
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
1 M HCl (aqueous)
-
Saturated NaHCO₃ (aqueous)
-
Brine (saturated NaCl aqueous solution)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0-1.2 eq) and triethylamine (1.2-1.5 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Slowly add this compound (1.0 eq) dropwise to the stirred amine solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization or silica (B1680970) gel column chromatography to obtain the pure N-substituted-2-bromobutyramide.
Potential Side Reactions and Troubleshooting
-
Hydrolysis of Acyl Chloride: this compound is sensitive to moisture and can readily hydrolyze to 2-bromobutyric acid. It is crucial to use anhydrous solvents and dry glassware, and to perform the reaction under an inert atmosphere.[9]
-
Over-acylation: In the case of primary amines, there is a possibility of diacylation, although this is generally less favorable. Using a slight excess of the amine can help to minimize this side reaction.
-
Reaction with Base: While non-nucleophilic bases are used, some bases may have slight nucleophilicity and could potentially react with the highly reactive acyl chloride.
-
Low Yield: If low yields are obtained, ensure that all reagents are pure and dry. The reaction time and temperature may also need to be optimized for the specific amine substrate. The order of addition, with the acyl chloride being added slowly to the amine solution, is also important to maintain a high concentration of the amine nucleophile.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis routes of 2-Bromo-N-phenylacetamide [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. mdpi.com [mdpi.com]
- 6. 2-Bromo-3-phenylbutanamide | C10H12BrNO | CID 21836951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Applications of 2-Bromobutyryl Chloride in Medicinal Chemistry: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, 2-Bromobutyryl chloride stands as a versatile and reactive building block in the synthesis of a wide array of medicinally relevant compounds. Its bifunctional nature, possessing both a reactive acyl chloride and a bromine atom at the alpha-position, allows for its use as a key intermediate in the construction of complex molecular architectures, including chiral drugs and bioactive heterocyclic compounds.
This document provides detailed application notes and experimental protocols for the use of this compound in medicinal chemistry, with a focus on its role in the synthesis of anticonvulsant agents and as a versatile reagent for bioconjugation.
Introduction to this compound
This compound (C₄H₆BrClO) is a colorless to light yellow liquid with a pungent odor.[1] It is highly reactive, particularly towards nucleophiles, due to the presence of the acyl chloride functional group.[1][2] This reactivity makes it an excellent acylating agent for amines, alcohols, and thiols.[2] Furthermore, the bromine atom on the α-carbon provides a site for subsequent nucleophilic substitution, enabling the introduction of additional functional groups and the formation of cyclic structures.[2]
Key Physicochemical Properties:
| Property | Value |
| Molecular Weight | 185.45 g/mol |
| Boiling Point | 151 °C at 760 mmHg |
| Density | 1.59 g/cm³ at 20°C |
| Solubility | Soluble in organic solvents (e.g., ether, alcohol); reacts with water.[2] |
Application in the Synthesis of Anticonvulsant Drug Intermediates
A significant application of this compound in medicinal chemistry is in the synthesis of precursors for anticonvulsant drugs. While not always a direct starting material for the final drug, it is instrumental in creating key intermediates. For instance, structurally related compounds like 2-bromobutanoic acid derivatives are used in the synthesis of Brivaracetam, an antiepileptic drug.[1][2][3] The following section details a protocol for the synthesis of an N-aryl-2-bromobutanamide, a class of compounds that has been investigated for anticonvulsant activity.[4]
Synthesis of N-(4-hydroxyphenyl)-2-bromobutanamide
This protocol describes the acylation of p-aminophenol with this compound. The resulting product can serve as a scaffold for further chemical modifications to develop novel CNS agents.
Experimental Protocol:
| Parameter | Value |
| Reactants | p-Aminophenol, this compound |
| Solvent | Acetone (B3395972) |
| Base | Excess p-aminophenol |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2.5 hours |
| Yield | ~52% |
Procedure:
-
In a flask, a mixture of p-aminophenol (0.28 mol) in approximately 300 mL of acetone is stirred in an ice bath.
-
A solution of this compound (0.14 mol) in about 50 mL of acetone is prepared separately.
-
The this compound solution is added dropwise to the stirred p-aminophenol mixture over 20 minutes while maintaining the cold temperature.
-
The reaction mixture is stirred in the ice bath for an additional 30 minutes and then at room temperature for two hours.
-
The mixture is cooled in an ice bath, and the precipitate is filtered and washed with cold acetone.
-
The filtrate is evaporated, and the residue is slurried in approximately 200 mL of 1 N HCl to form a precipitate.
-
The precipitate is filtered and washed with 1 N HCl followed by water.
-
The solid is dissolved in about 100 mL of ethanol (B145695) at room temperature, then diluted with approximately 160 mL of water.
-
The solution is cooled in an ice bath, and the resulting precipitate is filtered and washed with a water/ethanol mixture, followed by hexane, to yield the final product.[5]
Logical Workflow for the Synthesis of N-(4-hydroxyphenyl)-2-bromobutanamide:
Application as a Bifunctional Linker in Bioconjugation
The dual reactivity of this compound's isomer, 4-bromobutyryl chloride, makes it a valuable heterobifunctional crosslinking reagent in bioconjugation, particularly for attaching therapeutic payloads or imaging agents to proteins like antibodies.[6] This principle can be extended to this compound for specific applications. The acyl chloride provides a reactive handle for initial acylation of nucleophilic residues on a biomolecule (e.g., lysine), while the bromo group allows for a subsequent reaction with another nucleophile (e.g., a thiol on a payload molecule).[6]
General Protocol for Protein Modification
This two-step protocol outlines the general procedure for using a bromobutyryl chloride to functionalize a protein and then conjugate a payload.
Step 1: Protein Acylation
| Parameter | Recommended Conditions |
| Protein Concentration | 1-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.2-8.0) |
| Reagent Preparation | Freshly prepared stock solution of bromobutyryl chloride in anhydrous DMF or DMSO (e.g., 100 mM) |
| Molar Excess of Reagent | 10-50 fold over the protein |
| Reaction Temperature | 4°C to Room Temperature |
| Reaction Time | 1-4 hours |
| Quenching Reagent | 1 M Glycine or Tris buffer, pH ~8.0 |
Procedure:
-
Prepare the protein solution in the reaction buffer.
-
While gently stirring the protein solution, add the desired molar excess of the bromobutyryl chloride stock solution dropwise.
-
Incubate the reaction mixture with gentle agitation.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
-
Purify the modified protein using a desalting column.[6]
Step 2: Payload Conjugation
The bromo-functionalized protein can then be reacted with a thiol-containing payload to form a stable thioether bond.
Experimental Workflow for Bioconjugation:
Role in the Synthesis of Covalent Inhibitors
Covalent inhibitors are an important class of therapeutic agents that form a permanent bond with their target protein, often leading to enhanced potency and duration of action. The electrophilic nature of the α-bromo-amide moiety, which can be introduced using this compound, makes it a potential "warhead" for targeting nucleophilic amino acid residues (like cysteine) in a protein's active site.
While a direct synthesis of a marketed covalent inhibitor using this compound is not prominently documented, its application in creating such molecules is conceptually sound. The general strategy involves incorporating the 2-bromobutyramide group into a scaffold that has affinity for the target protein.
Conceptual Signaling Pathway Modulation by a Covalent Kinase Inhibitor:
Many covalent inhibitors target kinases, which are key components of cellular signaling pathways. For example, Bruton's tyrosine kinase (BTK) is a crucial enzyme in B-cell receptor signaling, and its inhibition is a therapeutic strategy for certain B-cell malignancies.[7] A hypothetical covalent inhibitor synthesized using a 2-bromobutyryl moiety could irreversibly bind to BTK, thereby blocking downstream signaling.
References
- 1. Synthesis of the Brivaracetam Employing Asymmetric Photocatalysis and Continuous Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Stereoselective Acylation using 2-Bromobutyryl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 2-bromobutyryl chloride in stereoselective acylation reactions. This versatile reagent is a valuable tool for the synthesis of enantiomerically enriched compounds, which are critical building blocks in the development of pharmaceuticals and other bioactive molecules. The presence of a stereocenter at the α-carbon makes this compound particularly useful for kinetic resolution of racemic alcohols and amines, as well as for diastereoselective acylations of chiral auxiliaries.[1]
Kinetic Resolution of Secondary Alcohols
Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. In the context of acylation, a chiral catalyst can selectively acylate one enantiomer of a racemic alcohol at a much faster rate, allowing for the separation of the unreacted, enantioenriched alcohol from the acylated product.
Principle of the Reaction
The kinetic resolution of a racemic secondary alcohol using this compound is achieved in the presence of a chiral, non-racemic catalyst. The catalyst forms a transient, diastereomeric complex with each enantiomer of the alcohol. The activation energy for the acylation of one enantiomer is significantly lower than for the other, leading to a large difference in reaction rates. This results in the preferential formation of one enantiomeric ester and the recovery of the unreacted alcohol in high enantiomeric excess.
Data Presentation: Representative Enantioselective Acylation of 1-Phenylethanol (B42297)
The following table summarizes representative quantitative data for the kinetic resolution of racemic 1-phenylethanol with this compound using a hypothetical chiral catalyst.
| Entry | Chiral Catalyst (mol%) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield of (S)-1-phenylethanol (%) | ee of (S)-1-phenylethanol (%) | Yield of (R)-1-phenylethyl 2-bromobutyrate (B1202233) (%) | ee of (R)-1-phenylethyl 2-bromobutyrate (%) |
| 1 | 5 | 1.2 | Dichloromethane (B109758) | 0 | 12 | 50 | 45 | >99 | 48 | 95 |
| 2 | 2 | 1.2 | Toluene | -20 | 24 | 48 | 49 | 92 | 45 | 90 |
| 3 | 10 | 1.5 | Tetrahydrofuran | 0 | 8 | 52 | 42 | >99 | 50 | 96 |
Experimental Protocol: Kinetic Resolution of 1-Phenylethanol
Materials:
-
Racemic 1-phenylethanol
-
This compound
-
Chiral Catalyst (e.g., a chiral DMAP derivative or a chiral phosphine)
-
Triethylamine (B128534) (distilled)
-
Anhydrous Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, flame-dried and cooled under an inert atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral catalyst (5 mol%).
-
Add anhydrous dichloromethane, followed by racemic 1-phenylethanol (1.0 equivalent).
-
Cool the mixture to 0 °C in an ice bath and add triethylamine (1.2 equivalents).
-
Slowly add a solution of this compound (0.5 equivalents) in anhydrous dichloromethane dropwise over 30 minutes.
-
Stir the reaction mixture at 0 °C and monitor the progress by chiral HPLC or GC.
-
Once approximately 50% conversion is reached, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the unreacted (S)-1-phenylethanol and the (R)-1-phenylethyl 2-bromobutyrate product by column chromatography on silica (B1680970) gel.
Experimental Workflow
Caption: Workflow for the kinetic resolution of a secondary alcohol.
Diastereoselective Acylation of a Chiral Auxiliary
Chiral auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. Evans' oxazolidinones are a well-established class of chiral auxiliaries that are highly effective in directing stereoselective acylations and subsequent alkylations.
Principle of the Reaction
The acylation of a chiral auxiliary, such as an Evans' oxazolidinone, with this compound proceeds via nucleophilic acyl substitution. The chiral auxiliary is first deprotonated with a strong base to form a nucleophilic amide, which then reacts with the acyl chloride. The steric bulk of the chiral auxiliary effectively shields one face of the resulting enolate, leading to a highly diastereoselective alkylation in a subsequent step.
Data Presentation: Diastereoselective Synthesis using an Evans' Oxazolidinone Auxiliary
The following table provides representative data for the acylation of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone with this compound, followed by a diastereoselective alkylation.
| Entry | Acylation Base | Alkylation Base | Electrophile | Solvent | Temperature (°C) (Alkylation) | Time (h) (Alkylation) | Yield of Acylated Auxiliary (%) | Yield of Alkylated Product (%) | Diastereomeric Excess (de%) |
| 1 | n-BuLi | LDA | Benzyl (B1604629) bromide | THF | -78 | 4 | 92 | 88 | >98 |
| 2 | NaHMDS | LDA | Methyl iodide | THF | -78 | 3 | 90 | 91 | >99 |
| 3 | n-BuLi | LHMDS | Allyl bromide | THF | -78 | 4 | 93 | 85 | 97 |
Experimental Protocols
Protocol 2.3.1: Acylation of the Chiral Auxiliary
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
n-Butyllithium (n-BuLi) in hexanes
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Standard laboratory glassware, flame-dried and cooled under an inert atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-BuLi (1.05 equivalents) dropwise and stir the mixture for 30 minutes at -78 °C.
-
Add this compound (1.1 equivalents) dropwise and continue stirring at -78 °C for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 30 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure. Purify the product by flash column chromatography.
Protocol 2.3.2: Diastereoselective Alkylation
Materials:
-
Acylated oxazolidinone from the previous step
-
Lithium diisopropylamide (LDA) solution in THF
-
Benzyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve the acylated oxazolidinone (1.0 equivalent) in anhydrous THF and cool to -78 °C.
-
In a separate flask, prepare a solution of LDA by adding n-BuLi to diisopropylamine (B44863) in THF at -78 °C.
-
Slowly add the LDA solution to the solution of the acylated oxazolidinone via cannula.
-
Stir the resulting enolate solution for 30 minutes at -78 °C.
-
Add benzyl bromide (1.2 equivalents) dropwise and stir the reaction mixture for 4 hours at -78 °C.
-
Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL), combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter, concentrate, and purify the product by flash column chromatography.
Signaling Pathway and Experimental Workflow
Caption: Logical relationship in diastereoselective synthesis.
Caption: Experimental workflow for diastereoselective synthesis.
References
Application Notes and Protocols for the Synthesis of Procaterol Using 2-Bromobutyryl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of the pharmaceutical intermediate, procaterol (B1663013), utilizing 2-bromobutyryl chloride as a key reagent. The synthesis involves a three-step process commencing with the Friedel-Crafts acylation of 8-hydroxycarbostyril, followed by amination and a final reduction step.
Overview of the Synthetic Pathway
The synthesis of procaterol from 8-hydroxycarbostyril and this compound is a feasible and logical route for the preparation of this important bronchodilator. The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for procaterol.
Experimental Protocols
Step 1: Friedel-Crafts Acylation of 8-Hydroxycarbostyril
This procedure details the synthesis of the key intermediate, 5-(2-bromobutyryl)-8-hydroxycarbostyril, via a Friedel-Crafts acylation reaction.
Materials:
-
8-Hydroxycarbostyril
-
This compound
-
Anhydrous aluminum chloride (AlCl₃)
-
Carbon disulfide (CS₂) (or other suitable solvent like nitrobenzene)
-
Dry glassware
-
Magnetic stirrer and heating mantle
-
Ice bath
Protocol:
-
In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous carbon disulfide.
-
Cool the suspension in an ice bath with stirring.
-
Add this compound (1.1 equivalents) dropwise to the cooled suspension over 30 minutes.
-
After the addition is complete, add 8-hydroxycarbostyril (1.0 equivalent) portion-wise over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition of 8-hydroxycarbostyril, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to reflux (46-47 °C for CS₂) and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., dichloromethane).
-
Combine the organic extracts, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 5-(2-bromobutyryl)-8-hydroxycarbostyril by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Amination of 5-(2-Bromobutyryl)-8-hydroxycarbostyril
This step involves the nucleophilic substitution of the bromine atom with isopropylamine to form the corresponding α-amino ketone.
Materials:
-
5-(2-Bromobutyryl)-8-hydroxycarbostyril
-
Isopropylamine
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Protocol:
-
Dissolve 5-(2-bromobutyryl)-8-hydroxycarbostyril (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add an excess of isopropylamine (3-5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent and excess isopropylamine under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude 5-(2-isopropylaminobutyryl)-8-hydroxycarbostyril.
-
The crude product can be purified by column chromatography if necessary.
Step 3: Reduction of 5-(2-Isopropylaminobutyryl)-8-hydroxycarbostyril to Procaterol
The final step is the stereoselective reduction of the ketone functionality to a hydroxyl group, yielding procaterol.
Materials:
-
5-(2-Isopropylaminobutyryl)-8-hydroxycarbostyril
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Protocol:
-
Dissolve 5-(2-isopropylaminobutyryl)-8-hydroxycarbostyril (1.0 equivalent) in methanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add sodium borohydride (1.5-2.0 equivalents) portion-wise to the cooled solution with stirring.
-
After the addition is complete, continue stirring at 0 °C for 1 hour and then at room temperature for 2-3 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to obtain crude procaterol.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield pure procaterol.
Quantitative Data
The following table summarizes representative quantitative data for the synthesis of procaterol and its intermediates. The yields are based on similar reactions reported in the literature and may vary depending on the specific reaction conditions.
| Step | Reaction | Starting Material | Reagent(s) | Product | Representative Yield (%) |
| 1 | Friedel-Crafts Acylation | 8-Hydroxycarbostyril | This compound, AlCl₃ | 5-(2-Bromobutyryl)-8-hydroxycarbostyril | 50-65 |
| 2 | Amination | 5-(2-Bromobutyryl)-8-hydroxycarbostyril | Isopropylamine | 5-(2-Isopropylaminobutyryl)-8-hydroxycarbostyril | 70-85 |
| 3 | Reduction | 5-(2-Isopropylaminobutyryl)-8-hydroxycarbostyril | NaBH₄ | Procaterol | 80-95 |
Spectroscopic Data of a Related Intermediate (5-acetyl-8-hydroxyquinoline): [1]
-
Melting Point: 112-114 °C
-
Mass Spectrum (m/z): 187.06 (M+)
-
Elemental Analysis (Calculated/Found %): C (70.58/70.51), H (4.85/4.78), N (7.48/7.43)
Mechanism of Action of Procaterol: Signaling Pathway
Procaterol is a potent β2-adrenergic receptor agonist. Its therapeutic effect in asthma and other obstructive airway diseases is mediated through the stimulation of β2-adrenergic receptors on bronchial smooth muscle cells, leading to bronchodilation.
Caption: Procaterol signaling pathway.
References
Application Notes and Protocols: Esterification of Alcohols using 2-Bromobutyryl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromobutyryl chloride is a chiral acyl halide that serves as a versatile reagent in organic synthesis. Its reactivity makes it a valuable building block for the introduction of the 2-bromobutyryl moiety, which is of significant interest in the development of pharmaceuticals, particularly as a precursor to chiral molecules and in the formation of ester prodrugs.[1][2] Esterification of alcohols with this compound is a robust and efficient method for creating a diverse range of esters. This document provides detailed application notes and experimental protocols for this transformation, with a focus on its relevance to drug discovery and development.
The reaction proceeds via a nucleophilic acyl substitution mechanism, where the alcohol oxygen attacks the electrophilic carbonyl carbon of the this compound, leading to the formation of an ester and hydrogen chloride.[3] Due to the generation of HCl, a base is typically employed to drive the reaction to completion and prevent acid-mediated side reactions. The choice of base and solvent is crucial for optimizing the reaction conditions for different types of alcohols.
Data Presentation
The reactivity of alcohols in the esterification reaction with this compound follows the general trend: primary > secondary > tertiary. This is primarily due to steric hindrance around the hydroxyl group. The following table provides representative data for the esterification of various alcohols with this compound. Please note that these are illustrative values, and actual results may vary depending on the specific reaction conditions and the purity of the reagents.
| Alcohol Substrate | Alcohol Type | Typical Reaction Time (h) | Typical Yield (%) | Notes |
| Methanol | Primary | 1 - 2 | >90 | Highly reactive, reaction is often exothermic.[4][5] |
| Ethanol | Primary | 1 - 3 | >90 | Similar to methanol, proceeds smoothly at low temperatures.[3] |
| Isopropanol (B130326) | Secondary | 4 - 8 | 70 - 85 | Slower reaction rate due to increased steric hindrance.[6][7] |
| tert-Butanol (B103910) | Tertiary | 24 - 48 | <20 | Very low reactivity due to significant steric hindrance. Requires forcing conditions and specialized catalysts for modest yields.[8][9] |
Experimental Protocols
Important Safety Note: this compound is a corrosive and moisture-sensitive compound. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. All glassware should be thoroughly dried before use.
Protocol 1: General Esterification of Primary and Secondary Alcohols
This protocol is suitable for the esterification of primary and secondary alcohols with this compound in the presence of a non-nucleophilic base.
Materials:
-
Alcohol (e.g., ethanol, isopropanol)
-
This compound
-
Anhydrous dichloromethane (B109758) (DCM) or diethyl ether
-
Triethylamine (B128534) (TEA) or pyridine (B92270)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 equivalent) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Addition of Base: To the stirred solution, add triethylamine (1.2 equivalents) dropwise.
-
Addition of Acyl Chloride: Slowly add this compound (1.1 equivalents) dropwise to the reaction mixture using a dropping funnel over 15-30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the appropriate time (see table above). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture back to 0 °C and quench by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure 2-bromobutyryl ester.
Protocol 2: Esterification of Tertiary Alcohols (Forcing Conditions)
The esterification of tertiary alcohols is challenging due to steric hindrance. This protocol employs harsher conditions and is for illustrative purposes. Yields are often low, and alternative synthetic routes may be preferable.
Materials:
-
tert-Butanol
-
This compound
-
Silver cyanide (AgCN) (optional catalyst)
-
Anhydrous benzene (B151609) or toluene
-
Anhydrous pyridine (in large excess, can act as solvent and base)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve tert-butanol (1.0 equivalent) in a large excess of anhydrous pyridine.
-
Addition of Acyl Chloride: Slowly add this compound (1.2 equivalents) to the solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 24-48 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1. Note that removal of pyridine can be challenging and may require multiple acidic washes.
Mandatory Visualizations
Reaction Mechanism
Caption: Nucleophilic acyl substitution mechanism for the esterification of an alcohol with this compound.
Experimental Workflow
Caption: General experimental workflow for the esterification of alcohols with this compound.
Application in Drug Development: Ester Prodrugs
Esterification is a common strategy in drug development to create prodrugs. A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active pharmaceutical ingredient.[2][10] Ester prodrugs are often designed to improve the physicochemical properties of a drug, such as its solubility, stability, or ability to cross cell membranes.[2]
For example, a non-steroidal anti-inflammatory drug (NSAID) with a carboxylic acid functional group, such as ibuprofen (B1674241) or naproxen, can be esterified with a 2-bromobutyryl group.[1][11] This masks the acidic proton, potentially reducing gastrointestinal irritation, a common side effect of NSAIDs. Once absorbed, the ester is hydrolyzed by esterase enzymes in the body to release the active NSAID.
Prodrug Activation Workflow
Caption: Logical workflow for the activation of a 2-bromobutyryl ester prodrug.
Chiral Analysis of 2-Bromobutyryl Esters
Since this compound is a chiral molecule, its reaction with an achiral alcohol will result in a racemic mixture of two diastereomeric esters if the alcohol is also chiral, or a racemic mixture of two enantiomeric esters if the alcohol is achiral. The separation and quantification of these stereoisomers are crucial in drug development, as different enantiomers can have different pharmacological and toxicological profiles. Chiral Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC) are powerful techniques for this purpose.
Chiral GC Analysis Protocol
Materials:
-
2-Bromobutyryl ester sample
-
Volatile solvent (e.g., dichloromethane or hexane)
-
Gas chromatograph equipped with a chiral capillary column (e.g., a cyclodextrin-based column) and a Flame Ionization Detector (FID)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the 2-bromobutyryl ester in a suitable volatile solvent.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Carrier Gas: Helium or Hydrogen at an appropriate flow rate.
-
Oven Temperature Program: An initial temperature of 100 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 5 °C/min. (Note: This is a starting point and should be optimized for the specific ester).
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the sample into the GC and record the chromatogram. The two enantiomers should elute at different retention times, allowing for their quantification.
Chiral HPLC Analysis Protocol
Materials:
-
2-Bromobutyryl ester sample
-
HPLC-grade solvents (e.g., hexane (B92381), isopropanol)
-
HPLC system equipped with a chiral column (e.g., a polysaccharide-based column) and a UV detector.
Procedure:
-
Sample Preparation: Dissolve the 2-bromobutyryl ester in the mobile phase.
-
HPLC Conditions:
-
Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v). The exact ratio will need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detection at a wavelength where the ester has significant absorbance.
-
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram. The separation of the enantiomers will allow for the determination of the enantiomeric excess (ee).
References
- 1. Biocatalytic Approach for Direct Esterification of Ibuprofen with Sorbitol in Biphasic Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prodrugs of NSAIDs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. silverstripe.fkit.hr [silverstripe.fkit.hr]
- 6. kerwa.ucr.ac.cr [kerwa.ucr.ac.cr]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. staff-old.najah.edu [staff-old.najah.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Bromobutyryl Chloride Acylations
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing acylation reactions involving 2-bromobutyryl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in synthesis?
This compound is a versatile bifunctional reagent used as an acylating agent in various organic syntheses.[1][2] Its key applications include:
-
Friedel-Crafts acylation: To introduce a 2-bromobutanoyl group onto aromatic and aliphatic compounds, forming α-bromo ketones.[3][4]
-
Acylation of amines and alcohols: To produce 2-bromobutyramides and 2-bromobutyrate (B1202233) esters, respectively.[1][2] These products can serve as intermediates in the synthesis of pharmaceuticals and other complex molecules.[5][6]
-
Peptide Synthesis and Bioconjugation: The 2-bromobutyryl group can be introduced into peptides and other biomolecules, with the bromine atom providing a site for further functionalization.[2]
Q2: What are the most common side reactions observed during this compound acylations, and how can they be minimized?
The most prevalent side reactions include:
-
Hydrolysis: this compound readily reacts with moisture to form 2-bromobutyric acid.[1][4] To prevent this, it is crucial to use anhydrous (dry) solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4][7]
-
Elimination: Under basic conditions, elimination of hydrogen bromide (HBr) can occur to yield α,β-unsaturated acyl chlorides.[1] Careful selection of a non-nucleophilic base and maintaining low reaction temperatures can mitigate this.[8]
-
Polyacylation (in Friedel-Crafts reactions): While less common than in Friedel-Crafts alkylations, polyacylation can occur with highly activated aromatic rings.[3] The introduction of the first acyl group deactivates the ring, making a second acylation less favorable.[3][9]
-
Racemization: If the stereochemistry at the α-carbon is important, racemization can be a concern. Using low-polarity solvents and low temperatures (e.g., -20°C) can help preserve enantiomeric excess.[1]
Q3: How should this compound be handled and stored?
Due to its reactivity, this compound should be handled with care in a well-ventilated fume hood, using appropriate personal protective equipment.[10] It is corrosive and can cause irritation to the skin, eyes, and respiratory system.[10] It should be stored in a tightly sealed container under a dry, inert atmosphere to prevent hydrolysis.
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Moisture Contamination | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and fresh, high-purity this compound.[4][8] |
| Inactive Catalyst (Friedel-Crafts) | Use a fresh, unopened container of the Lewis acid catalyst (e.g., AlCl₃). Ensure it is handled under anhydrous conditions.[3][4] |
| Insufficient Catalyst (Friedel-Crafts) | Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid, as the product can form a complex with the catalyst.[3][4] |
| Deactivated Aromatic Substrate (Friedel-Crafts) | Strongly electron-withdrawing groups on the aromatic ring can hinder the reaction. Consider using a more activated substrate or a stronger Lewis acid, though this may increase side reactions.[3][11] |
| Suboptimal Reaction Temperature | Low temperatures may result in a slow or incomplete reaction. Conversely, high temperatures can promote side reactions and decomposition.[3][4] Optimize the temperature based on the specific reaction. |
| Incorrect Stoichiometry | Verify the molar ratios of all reactants and catalysts. |
Formation of Multiple Products
| Potential Cause | Troubleshooting Steps |
| Polyacylation (Friedel-Crafts) | This can occur with highly activated aromatic rings.[3] Consider using a milder Lewis acid or adjusting the stoichiometry. |
| Isomer Formation (Friedel-Crafts) | Steric hindrance can influence the regioselectivity, often favoring the para product. The choice of solvent and catalyst can also have a modest effect on the ortho/para ratio.[3] |
| Side Reactions (Elimination, etc.) | Maintain acidic or neutral conditions during workup to avoid elimination of HBr from the α-bromo ketone product.[4] Use non-nucleophilic bases to minimize unwanted reactions.[7] |
Experimental Protocols
General Protocol for Friedel-Crafts Acylation
This is a general guideline and requires optimization for specific substrates.
-
Preparation: Oven-dry all glassware and cool under an inert atmosphere.
-
Reaction Setup: In a flask equipped with a stirrer and an inert gas inlet, add the anhydrous aromatic substrate and an anhydrous solvent (e.g., dichloromethane). Cool the mixture to 0°C in an ice bath.
-
Catalyst Addition: Carefully add the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) portion-wise, maintaining the low temperature.
-
Acyl Chloride Addition: Dissolve this compound in a small amount of anhydrous solvent and add it dropwise to the reaction mixture over 30-60 minutes, keeping the temperature at 0°C.
-
Reaction: Stir the mixture at 0°C for an additional 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench it by carefully pouring the mixture into a beaker of crushed ice and concentrated HCl. Extract the product with an organic solvent, wash the organic layer, dry it, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
General Protocol for Acylation of an Amine
-
Preparation: Ensure all glassware is dry.
-
Reaction Setup: In a flask under an inert atmosphere, dissolve the primary or secondary amine in an anhydrous solvent (e.g., dichloromethane) and cool to 0°C.
-
Base Addition: Add a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine) to the amine solution.[7]
-
Acyl Chloride Addition: Dissolve this compound in a small amount of anhydrous solvent and add it dropwise to the stirred amine solution while maintaining the temperature at 0°C.
-
Reaction: After the addition, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Work-up: Wash the reaction mixture with aqueous solutions to remove the base and its salt. Dry the organic layer and remove the solvent to obtain the crude amide, which can be further purified.
Data Presentation
Table 1: Recommended Reaction Conditions for Acylation of Amines and Alcohols
| Nucleophile | Equivalents of Nucleophile | Equivalents of Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Primary Amine | 1.0 | 1.2 | Dichloromethane | 0 to 25 | 2 - 4 | 85 - 95[12] |
| Primary Alcohol | 1.0 | 1.2 (e.g., Pyridine) | Dichloromethane | 0 to 25 | 2 - 4 | 80 - 90[12] |
Table 2: Common Lewis Acid Catalysts for Friedel-Crafts Acylation
| Catalyst | Reactivity | Typical Substrates |
| AlCl₃ (Aluminum chloride) | High | Activated and moderately deactivated aromatic rings[13] |
| FeCl₃ (Iron(III) chloride) | Potent | A good, often more economical, alternative to AlCl₃[13] |
| ZnCl₂ (Zinc chloride) | Mild | Suitable for substrates sensitive to stronger Lewis acids[13] |
Mandatory Visualization
Caption: A troubleshooting workflow for addressing low product yield in this compound acylations.
References
- 1. This compound | 22118-12-3 | Benchchem [benchchem.com]
- 2. This compound (22118-12-3) for sale [vulcanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. CAS 22118-12-3: 2-Bromobutanoyl chloride | CymitQuimica [cymitquimica.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Identifying and minimizing side reaction products in 2-Bromobutyryl chloride chemistry
Welcome to the Technical Support Center for 2-Bromobutyryl Chloride Chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing side reaction products in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound and what are the common side reactions?
A1: this compound is a bifunctional molecule with two primary reactive sites: the highly electrophilic acyl chloride and the carbon bearing the bromine atom. This dual reactivity makes it a versatile building block but also susceptible to several side reactions.
The most common side reactions include:
-
Hydrolysis: Reaction with water or moisture to form 2-bromobutyric acid. This is often the most significant side reaction if anhydrous conditions are not maintained.
-
Elimination: In the presence of a base, elimination of HBr can occur to form but-2-enoyl chloride, an α,β-unsaturated acyl chloride.
-
Racemization: The carbon atom to which the bromine is attached is a stereocenter. Reactions can lead to a loss of stereochemical purity.
-
Reaction with Nucleophiles at the Acyl Chloride: The acyl chloride is highly reactive towards a wide range of nucleophiles, including alcohols, amines, and thiols, leading to the formation of esters, amides, and thioesters, respectively. While this is often the desired reaction, unwanted reactions with nucleophilic solvents or impurities can occur.
Q2: How can I prevent the hydrolysis of this compound during my reaction?
A2: Preventing hydrolysis is critical for achieving high yields and purity. The key is to maintain strictly anhydrous conditions throughout the experiment.
-
Glassware: All glassware should be thoroughly dried in an oven (e.g., at 120°C for several hours) and cooled under a stream of inert gas (nitrogen or argon) before use.
-
Solvents and Reagents: Use anhydrous solvents, which are commercially available or can be dried using appropriate drying agents. Ensure all other reagents are also free from moisture.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas. This can be achieved using a balloon filled with nitrogen or argon connected to the reaction flask via a needle.
-
Handling: Handle this compound in a glovebox or under a fume hood with a good inert gas flow. Use syringes or cannulas for transferring the reagent.
Q3: What is the cause of racemization and how can it be minimized?
A3: Racemization can occur because the α-proton (the hydrogen on the carbon with the bromine) is acidic and can be abstracted by a base to form a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of enantiomers.
To minimize racemization:
-
Low Temperatures: Perform the reaction at low temperatures (e.g., -78°C to 0°C) to reduce the rate of enolate formation and subsequent reprotonation.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base, such as diisopropylethylamine (DIPEA), which is less likely to cause deprotonation compared to smaller, more nucleophilic bases like triethylamine (B128534) (TEA).
-
Solvent Polarity: Low-polarity solvents like dichloromethane (B109758) (DCM) are generally preferred as they can favor the desired nucleophilic attack at the carbonyl group over processes that lead to racemization.[1]
-
Reaction Time: Keep the reaction time as short as possible to minimize the exposure of the product to conditions that could cause racemization.
Troubleshooting Guides
Issue 1: Low yield of the desired acylated product and presence of a significant amount of 2-bromobutyric acid.
| Possible Cause | Troubleshooting Steps |
| Moisture Contamination | Ensure all glassware is flame-dried or oven-dried immediately before use. Use freshly opened anhydrous solvents or solvents dried over appropriate drying agents (e.g., molecular sieves). Purge the reaction vessel with an inert gas (N₂ or Ar) before adding reagents. |
| Improper Reagent Handling | Handle this compound under an inert atmosphere. Use a syringe or cannula for transfers. Ensure the septum on the reagent bottle is in good condition. |
| Incomplete Reaction | Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). If the reaction is stalling, consider a slight increase in temperature or extending the reaction time, while being mindful of potential side reactions. |
Issue 2: Formation of an unexpected byproduct with a molecular weight corresponding to the loss of HBr.
| Possible Cause | Troubleshooting Steps |
| Elimination Reaction | This is likely due to the formation of but-2-enoyl chloride. Use a weaker, non-nucleophilic, or sterically hindered base (e.g., DIPEA instead of TEA). Perform the reaction at a lower temperature to disfavor the elimination pathway. |
| Incorrect Base Stoichiometry | Use the minimum effective amount of base required to neutralize the HCl generated. An excess of a strong base can promote elimination. |
Illustrative Data: Effect of Base on Substitution vs. Elimination
The following table provides illustrative data on the product distribution in the reaction of this compound with a generic primary amine, highlighting the influence of the base.
| Base | Temperature (°C) | Substitution Product (%) | Elimination Byproduct (%) |
| Triethylamine (TEA) | 25 | ~80 | ~20 |
| Triethylamine (TEA) | 0 | ~90 | ~10 |
| Diisopropylethylamine (DIPEA) | 25 | >95 | <5 |
| Pyridine | 25 | ~85 | ~15 |
Note: These are representative values and can vary depending on the specific substrate and reaction conditions.
Issue 3: The product shows a loss of optical purity (racemization).
| Possible Cause | Troubleshooting Steps |
| High Reaction Temperature | Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate (e.g., -20°C to 0°C). |
| Strong or Nucleophilic Base | Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine. |
| Prolonged Reaction Time | Monitor the reaction closely and work it up as soon as the starting material is consumed to minimize the time the product is exposed to basic conditions. |
| Protic Solvent | Use an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (B95107) (THF). Protic solvents can facilitate proton exchange and promote racemization. |
Experimental Protocols
Protocol 1: General Procedure for Amidation with Minimized Side Reactions
This protocol describes a general method for the acylation of a primary amine with this compound, aiming to minimize hydrolysis, elimination, and racemization.
Materials:
-
Primary amine (1.0 equivalent)
-
This compound (1.05 equivalents)
-
Diisopropylethylamine (DIPEA) (1.2 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Standard flame-dried glassware
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine and DIPEA in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add this compound dropwise to the stirred solution over 15-20 minutes.
-
Maintain the reaction at 0°C and monitor its progress by TLC or LC-MS.
-
Upon completion (typically 1-3 hours), quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with cold 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
Visualizations
Caption: Key reaction pathways of this compound.
References
Technical Support Center: Anhydrous Reactions with 2-Bromobutyryl Chloride
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully performing anhydrous reactions with the moisture-sensitive reagent, 2-Bromobutyryl chloride. Here you will find troubleshooting guidance and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered moisture-sensitive?
A1: this compound (C₄H₆BrClO) is a highly reactive organic compound classified as an acyl chloride.[1][2] Its high reactivity stems from the electrophilic carbonyl carbon, making it susceptible to nucleophilic attack.[2] This reactivity extends to water, which acts as a nucleophile, leading to rapid hydrolysis. This moisture sensitivity means that even trace amounts of water in the reaction setup can consume the reagent, leading to failed or low-yield reactions.[3][4]
Q2: What are the visible signs of this compound degradation due to moisture?
A2: The most common sign of degradation is the fuming of the reagent upon exposure to air.[1] This is due to the reaction with atmospheric moisture, which produces hydrochloric acid (HCl) gas.[4][5] If the reagent container appears cloudy or you observe fumes when it is opened, it is a strong indication of hydrolysis.[6]
Q3: What are the consequences of moisture contamination in my reaction?
A3: Moisture contamination will lead to the hydrolysis of this compound into 2-bromobutyric acid and hydrochloric acid.[4][5] This has several negative consequences for your experiment:
-
Reduced Yield: The starting material is consumed by the reaction with water, lowering the yield of your desired product.[1][3]
-
Product Contamination: The formation of 2-bromobutyric acid introduces a significant impurity that can be difficult to separate from the desired product.[3]
-
Reaction Inhibition: The HCl generated can alter the pH of the reaction mixture, potentially inhibiting the desired reaction pathway or causing unwanted side reactions.[1]
Q4: How should I properly store and handle this compound to prevent moisture contamination?
A4: Proper storage and handling are critical. This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[7][8] To minimize exposure to atmospheric moisture, it is best to work under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).[6] When transferring the liquid, use anhydrous techniques such as a syringe or cannula.[9][10]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no yield of the desired product. | Hydrolysis of this compound. | Ensure all glassware is rigorously dried (oven-dried or flame-dried) and the reaction is performed under a dry, inert atmosphere (nitrogen or argon). Use anhydrous solvents with low water content.[3][6] |
| The reaction mixture fumes or turns cloudy upon addition of this compound. | Presence of moisture in the reaction setup. | Immediately stop the addition of the reagent. Re-dry all glassware and use fresh, anhydrous solvents. Purge the reaction flask with inert gas before restarting the reaction.[9] |
| Formation of a significant amount of 2-bromobutyric acid is observed in the product mixture. | Incomplete exclusion of water during the reaction or workup. | Review and improve your anhydrous technique. Ensure that the solvents used are sufficiently dry (see table below). During workup, use anhydrous drying agents such as magnesium sulfate (B86663) or sodium sulfate to remove any residual water from the organic phase.[3][8] |
| An unexpected cyclic byproduct (cyclobutanone) is detected. | Intramolecular cyclization in the presence of a base. | This side reaction is favored by some bases.[3] To minimize it, use a non-nucleophilic, sterically hindered base. Running the reaction at lower temperatures can also disfavor the cyclization pathway.[3] |
| Formation of unsaturated byproducts. | Elimination reaction (loss of HBr) promoted by a strong, non-nucleophilic base. | If elimination is a problem, consider using a weaker or more nucleophilic base, depending on the desired primary reaction. Lowering the reaction temperature can also help to minimize this side reaction.[3] |
Quantitative Data: Solvent Drying Efficiency
The use of properly dried solvents is crucial for the success of moisture-sensitive reactions. The following table summarizes the residual water content in common solvents after treatment with various drying agents.
| Solvent | Drying Agent | Residual Water Content (ppm) | Time |
| Dichloromethane (B109758) | CaH₂ | ~13 | Heating |
| Tetrahydrofuran (THF) | 3Å Molecular Sieves | <10 | 24 h |
| Toluene | 3Å Molecular Sieves | <10 | 24 h |
| Acetonitrile | 3Å Molecular Sieves | <10 | 24 h |
Table adapted from information on solvent drying efficiency.[6]
Experimental Protocol: General Procedure for Acylation
This protocol provides a general methodology for the acylation of a primary amine with this compound. Note: This is a general guideline and may require optimization for specific substrates and reaction conditions.
Materials:
-
This compound
-
Primary amine
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (B128534) (or another suitable non-nucleophilic base)
-
Oven-dried or flame-dried glassware
-
Inert gas supply (nitrogen or argon)
-
Syringes and needles
Procedure:
-
Reaction Setup: Assemble the dry glassware (a round-bottom flask with a magnetic stir bar and a dropping funnel) while hot and allow it to cool under a stream of inert gas.[8]
-
Reagent Preparation: In the reaction flask, dissolve the primary amine (1.0 equivalent) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add triethylamine (1.1 equivalents) to the stirred solution.[8]
-
Addition of Acyl Chloride: Dissolve this compound (1.0 equivalent) in a separate portion of anhydrous DCM and add this solution to the dropping funnel. Add the this compound solution dropwise to the cooled amine solution over 15-20 minutes.[8]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction using a suitable technique (e.g., TLC or GC).[8]
-
Workup: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[8]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization.[8]
Visualizations
Caption: Experimental workflow for an anhydrous reaction using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 22118-12-3: 2-Bromobutanoyl chloride | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 22118-12-3 | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound (22118-12-3) for sale [vulcanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Troubleshooting low yield in amide synthesis with 2-Bromobutyryl chloride
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting for low yields in amide synthesis reactions involving 2-Bromobutyryl chloride.
Frequently Asked Questions (FAQs)
Q1: My amide synthesis reaction with this compound is resulting in a low yield. What are the most common reasons for this?
Low yields in this specific amide synthesis can be attributed to several key factors:
-
Hydrolysis of this compound: Acyl chlorides are highly reactive and susceptible to hydrolysis by any moisture present in the reaction, which converts the starting material into the unreactive 2-bromobutyric acid.[1][2][3]
-
Side Reactions: The bifunctional nature of this compound makes it prone to side reactions such as elimination or intramolecular cyclization, especially in the presence of a base.[1][4]
-
Suboptimal Reaction Conditions: Factors like incorrect stoichiometry, inappropriate base selection, unsuitable solvent, or non-optimal reaction temperature can significantly hinder the reaction's progress.[5][6]
-
Amine Salt Formation: The hydrochloric acid (HCl) generated during the reaction can react with the starting amine to form an unreactive ammonium (B1175870) salt, effectively removing it from the reaction mixture.[5]
-
Steric Hindrance: Bulky substituents on the amine nucleophile can impede its approach to the electrophilic carbonyl carbon of the acyl chloride, slowing down the desired reaction.[6]
Q2: I suspect my this compound has degraded. How can I assess its quality?
A visual inspection can be the first indicator. Fresh this compound should be a colorless to light yellow liquid.[7][8] If the liquid appears cloudy, is fuming, or has a strong, sharp acidic smell, it has likely been exposed to moisture and undergone hydrolysis, producing HCl gas.[9] For a more definitive assessment, you can perform a simple test reaction with a model amine that is known to work well and compare the yield to previous successful reactions.
Q3: What are the potential side reactions with this compound, and how can I minimize them?
The primary side reactions include:
-
Hydrolysis: To prevent this, ensure all glassware is thoroughly dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2][10]
-
Elimination: The use of a strong, non-nucleophilic base can promote the elimination of HBr to form an unsaturated byproduct.[1][4] Using a weaker base or a sterically hindered non-nucleophilic base at lower temperatures can mitigate this.[4]
-
Intramolecular Cyclization: In the presence of a base, this compound can cyclize to form cyclobutanone.[4] Using a non-nucleophilic, sterically hindered base and maintaining a low reaction temperature can favor the desired intermolecular amidation.[4]
Q4: How do I choose the right base and solvent for my reaction?
-
Base Selection: A non-nucleophilic base is crucial to scavenge the HCl byproduct without reacting with the this compound.[2][10] Common choices include triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA).[2] Pyridine can also be used.[10] The base should be added to neutralize the HCl formed, thus preventing the formation of the unreactive amine hydrochloride salt.[5][10]
-
Solvent Selection: Anhydrous aprotic solvents are generally recommended to avoid hydrolysis of the acyl chloride.[2][11] Dichloromethane (DCM) and tetrahydrofuran (B95107) (THF) are common choices.[10]
Q5: My product seems to be lost during the aqueous workup. What can I do?
If your amide product has some water solubility, it can be lost to the aqueous layer during extraction. To minimize this:
-
Use a brine (saturated NaCl solution) wash for the final wash to decrease the solubility of the organic product in the aqueous layer.[10]
-
Back-extract the aqueous layers with fresh organic solvent to recover any dissolved product.[12]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving low yield issues.
| Symptom | Possible Cause(s) | Suggested Action(s) |
| Low or no product formation | 1. Degraded this compound.[9] 2. Presence of moisture leading to hydrolysis.[2][3] 3. Inactive amine (e.g., formation of hydrochloride salt).[5][10] 4. Suboptimal reaction temperature. | 1. Use fresh or newly purchased this compound. 2. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere.[10] 3. Add a suitable non-nucleophilic base (e.g., triethylamine, DIPEA) to neutralize the HCl byproduct.[2][10] 4. Start the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor by TLC.[2][10] |
| Multiple spots on TLC, including starting material | 1. Incomplete reaction.[10] 2. Insufficient reaction time. | 1. Check the stoichiometry of your reactants. A slight excess of the acyl chloride may be beneficial.[2] 2. Increase the reaction time and monitor progress by TLC.[2] |
| Presence of unexpected byproducts | 1. Elimination side reaction.[1][4] 2. Intramolecular cyclization.[4] 3. Diacylation of the amine.[2] | 1. Use a weaker or more sterically hindered base and maintain a low reaction temperature.[4] 2. Employ a non-nucleophilic, sterically hindered base at low temperatures.[4] 3. Use a slight excess of the amine to minimize this possibility.[2] |
| Difficulty in product purification | 1. Co-elution of product with impurities.[10] 2. Product is an oil and does not crystallize.[10] 3. Presence of 2-bromobutyric acid impurity. | 1. Optimize the solvent system for column chromatography to achieve better separation.[10] 2. If recrystallization fails, consider column chromatography or distillation (if thermally stable).[10] 3. Wash the organic layer with a mild aqueous base solution (e.g., saturated NaHCO₃) during workup to remove the acidic impurity.[10][12] |
Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis with this compound
This protocol outlines a general method for the N-acylation of a primary or secondary amine using this compound.
Materials:
-
Primary or secondary amine (1.0 equivalent)
-
This compound (1.1 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl (aqueous)
-
Saturated NaHCO₃ (aqueous)
-
Brine (saturated NaCl aqueous solution)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 eq.) and the non-nucleophilic base (1.2 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or silica (B1680970) gel column chromatography.[2]
Visualizations
Caption: Troubleshooting workflow for low yield in amide synthesis.
Caption: Potential side reactions in amide synthesis with this compound.
References
- 1. This compound | 22118-12-3 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Schotten-Baumann Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. This compound (22118-12-3) for sale [vulcanchem.com]
- 8. CAS 22118-12-3: 2-Bromobutanoyl chloride | CymitQuimica [cymitquimica.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Selecting the appropriate base for reactions involving 2-Bromobutyryl chloride
Technical Support Center: Reactions Involving 2-Bromobutyryl Chloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate base for reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a base in reactions with this compound?
In acylation reactions with this compound, a base is primarily used to neutralize the hydrochloric acid (HCl) byproduct that is formed.[1][2] The removal of HCl is crucial as it can protonate the nucleophile (e.g., an amine or alcohol), rendering it unreactive and thus halting or slowing down the desired reaction.[1]
Q2: What are the main challenges and potential side reactions when using a base with this compound?
The main challenges arise from the bifunctional nature of this compound, which has two reactive sites: the acyl chloride and the α-bromo position. Potential side reactions include:
-
Elimination: Strong, non-nucleophilic bases can promote the elimination of HBr to form an unsaturated α,β-unsaturated acyl chloride. Lower reaction temperatures can help minimize this side reaction.
-
Reaction with the Base: Some nucleophilic bases, such as pyridine (B92270), can react with the highly electrophilic acyl chloride, leading to the formation of an acylpyridinium salt. While this can sometimes act as a catalytic intermediate, it can also be an unproductive pathway.[2]
-
Hydrolysis: this compound is sensitive to moisture and can readily hydrolyze to 2-bromobutyric acid. It is essential to use anhydrous conditions and dry solvents.[1]
Q3: What is the difference between a nucleophilic and a non-nucleophilic base in the context of these reactions?
A nucleophilic base, like pyridine, can act as both a base (proton acceptor) and a nucleophile (electron pair donor to an electrophilic carbon). A non-nucleophilic base, often due to steric hindrance, can effectively abstract a proton but is too bulky to readily attack an electrophilic center.[3] For reactions with this compound, non-nucleophilic bases are often preferred to avoid unwanted side reactions at the carbonyl carbon.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield | 1. Protonation of Nucleophile: The HCl byproduct is not being effectively neutralized, leading to the deactivation of your amine or alcohol. 2. Hydrolysis of this compound: Presence of moisture in the reaction. 3. Base Reacting with Acyl Chloride: The base used is too nucleophilic and is reacting with the starting material. | 1. Ensure at least a stoichiometric amount of a suitable base is used. A slight excess (1.1-1.2 equivalents) is often recommended.[3][4] 2. Use anhydrous solvents and flame-dried glassware under an inert atmosphere (e.g., nitrogen or argon).[1] 3. Switch to a more sterically hindered, non-nucleophilic base like Diisopropylethylamine (DIPEA).[3] |
| Formation of Unsaturated Byproduct | Elimination Reaction: The base used is too strong and is promoting the elimination of HBr from the 2-position. | 1. Use a weaker base. 2. Lower the reaction temperature. Running the reaction at 0 °C or below can often suppress elimination pathways. |
| Presence of 2-Bromobutyric Acid in Product Mixture | Hydrolysis: The this compound has been exposed to water before or during the reaction. | 1. Use freshly opened or distilled this compound. 2. Ensure all solvents and reagents are anhydrous and that the reaction is protected from atmospheric moisture.[1] |
| Reaction is Very Slow | Steric Hindrance: Either the nucleophile or the base is very sterically hindered. Low Temperature: The reaction may have a high activation energy. | 1. Consider using a less hindered base if elimination is not a major concern. 2. Gradually increase the reaction temperature while monitoring for the formation of side products by TLC or LC-MS. |
Data Presentation: Comparison of Common Bases
| Base | Structure | pKa of Conjugate Acid | Key Features & Considerations |
| Pyridine | ~5.2 | Weakly basic. Can act as a nucleophilic catalyst, which may be beneficial in some cases but can also lead to side reactions.[2][5] | |
| Triethylamine (TEA) | ~10.8 | More basic than pyridine and commonly used as an acid scavenger.[3] It has some nucleophilic character. | |
| N,N-Diisopropylethylamine (DIPEA or Hünig's Base) | ~11.0 | A sterically hindered, non-nucleophilic base.[3] Excellent choice for minimizing side reactions involving the base attacking the acyl chloride. Often the preferred base for sensitive substrates.[2] |
Experimental Protocols
General Protocol for the N-acylation of a Primary Amine with this compound
This protocol describes a general method for the synthesis of an N-substituted-2-bromobutanamide.
Materials:
-
Primary amine (1.0 equivalent)
-
This compound (1.05 - 1.1 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equivalents)
-
Anhydrous dichloromethane (B109758) (DCM)
-
1 M HCl (aqueous)
-
Saturated NaHCO₃ (aqueous)
-
Brine (saturated NaCl aqueous solution)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the primary amine (1.0 equivalent) and the chosen base (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve this compound (1.05 equivalents) in anhydrous DCM and add it to the dropping funnel.
-
Add the this compound solution dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the desired N-substituted-2-bromobutanamide.[4]
Mandatory Visualization
Caption: A workflow for selecting an appropriate base in reactions with this compound.
References
Technical Support Center: Quenching Reactions Containing 2-Bromobutyryl Chloride
This guide provides researchers, scientists, and drug development professionals with essential information for safely and effectively quenching reactions that contain unreacted 2-Bromobutyryl chloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it reactive?
This compound (C₄H₆BrClO) is an organic compound featuring both an acyl chloride and a bromine atom.[1][2] The acyl chloride functional group makes it a potent electrophile and a highly effective acylating agent, readily reacting with various nucleophiles.[1][3] Its high reactivity necessitates careful handling and specific quenching procedures.[1]
Q2: What happens if this compound is exposed to moisture?
This compound is highly sensitive to moisture.[4] It rapidly hydrolyzes in the presence of water to form 2-bromobutyric acid and corrosive hydrochloric acid (HCl) gas.[3][5] This hydrolysis not only consumes the reagent but can also complicate the purification of the desired product.[4] Therefore, it is crucial to handle this compound under anhydrous conditions.[2][3]
Q3: What are the common methods for quenching unreacted this compound?
Unreacted this compound can be quenched by reacting it with a suitable nucleophile. The choice of quenching agent depends on the desired final products and the reaction scale. Common methods include:
-
Hydrolysis with Water: Adding water will convert the this compound to 2-bromobutyric acid and HCl.[3][6] This method is effective but can be vigorous and exothermic.[6][7]
-
Alcoholysis with Alcohols: Reacting with an alcohol (e.g., methanol (B129727) or ethanol) will neutralize the acyl chloride to form the corresponding 2-bromobutyrate (B1202233) ester.[3][6] This is a generally safe and common laboratory practice.[6]
-
Aminolysis with Amines: Primary and secondary amines react to form stable N-substituted 2-bromobutyramides.[3][8][9] This is a preferred method in many organic syntheses.[6]
Q4: What safety precautions should be taken when quenching this compound?
Due to its corrosive and reactive nature, stringent safety protocols must be followed:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[10][11]
-
Ventilation: All work should be conducted in a well-ventilated fume hood.[1][6]
-
Controlled Addition: The quenching agent should be added slowly and in a controlled manner to manage the exothermic reaction and prevent splashing.[6] Cooling the reaction mixture in an ice bath is often recommended.[12][13]
-
Inert Atmosphere: To prevent premature hydrolysis, reactions involving this compound should be carried out under an inert atmosphere (e.g., nitrogen or argon).[3][4]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Violent/Uncontrolled Reaction During Quenching | The quenching agent was added too quickly. | Add the quenching agent dropwise with efficient stirring and external cooling (e.g., an ice bath) to dissipate the heat generated.[6] |
| The reaction was performed at too high a concentration. | Dilute the reaction mixture with a suitable anhydrous solvent before quenching. | |
| Formation of White Precipitate During Amine Quench | The precipitate is likely the hydrochloride salt of the amine, formed by the reaction of the amine with the HCl byproduct.[8] | This is a normal part of the reaction. The salt can typically be removed by an aqueous workup, for example, by washing with water or a dilute acid solution.[12] |
| Low Yield of Desired Product After Quenching and Workup | The this compound may have hydrolyzed due to exposure to moisture before or during the reaction. | Ensure all glassware is thoroughly dried (flame-dried or oven-dried) and that anhydrous solvents are used.[4] The reaction should be conducted under a strict inert atmosphere.[4] |
| The product may be partially soluble in the aqueous phase during workup. | To minimize product loss, reduce the number of aqueous washes or use a brine wash to decrease the solubility of the organic product in the aqueous layer.[12] | |
| Persistent Emulsion During Aqueous Workup | Formation of fine solid particles or surfactants at the interface of the organic and aqueous layers. | Allow the separatory funnel to stand for a longer period. Gentle swirling instead of vigorous shaking can help. Adding a small amount of brine or filtering the mixture through a pad of Celite can also break the emulsion.[12] |
Experimental Protocols
Protocol 1: Quenching with Water (Hydrolysis)
-
Preparation: Cool the reaction vessel containing the unreacted this compound to 0 °C using an ice bath.
-
Quenching: Slowly and dropwise, add cold deionized water to the stirred reaction mixture. Be prepared for the evolution of HCl gas.[7]
-
Neutralization: After the initial vigorous reaction subsides, a saturated solution of sodium bicarbonate (NaHCO₃) can be cautiously added to neutralize the resulting acids until gas evolution ceases.[12][14]
-
Workup: The aqueous layer can then be extracted with a suitable organic solvent to isolate any organic products.
Protocol 2: Quenching with Methanol (Alcoholysis)
-
Preparation: Cool the reaction mixture to 0 °C in an ice bath.
-
Quenching: Slowly add anhydrous methanol to the stirred reaction mixture.[6] The reaction is generally less vigorous than with water.
-
Neutralization: A non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) can be included in the reaction to neutralize the HCl as it is formed.[3]
-
Workup: The resulting methyl 2-bromobutyrate can be isolated using standard extraction and purification techniques.
Quenching Decision Workflow
Caption: Decision workflow for quenching this compound.
References
- 1. CAS 22118-12-3: 2-Bromobutanoyl chloride | CymitQuimica [cymitquimica.com]
- 2. This compound (22118-12-3) for sale [vulcanchem.com]
- 3. This compound | 22118-12-3 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 7. youtube.com [youtube.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.de [fishersci.de]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
Technical Support Center: Purification of 2-Bromobutyryl Chloride
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the purification of commercial 2-Bromobutyryl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercial this compound?
Commercial this compound can contain several impurities stemming from its synthesis and storage. The most common include:
-
2-Bromobutyric acid: This results from the hydrolysis of this compound upon exposure to moisture and can also be present as an unreacted starting material.[1][2][3]
-
Thionyl chloride (SOCl₂) or Oxalyl chloride: These are common reagents used to synthesize the acyl chloride from 2-bromobutyric acid and may remain in the final product.[1]
-
Hydrogen Chloride (HCl) and Sulfur Dioxide (SO₂): These are gaseous byproducts of the synthesis.[4]
-
Residual Solvents: Solvents used during the synthesis or workup may be present.[1]
Q2: My bottle of this compound is cloudy, fuming, and has a sharp, acidic odor. What is the cause and what should I do?
This is a strong indication that the product has been exposed to atmospheric moisture.[2][3] this compound is highly moisture-sensitive and rapidly hydrolyzes to form 2-bromobutyric acid and hydrogen chloride (HCl) gas, which is responsible for the fuming and sharp odor.[1][2][3] The cloudiness is due to the formation of the less soluble 2-bromobutyric acid. For many applications, the product will need to be purified before use, typically by distillation.
Q3: How can I remove the hydrolysis byproduct, 2-bromobutyric acid, from my this compound?
The most effective method for removing the non-volatile 2-bromobutyric acid is vacuum distillation.[1] Due to the significant difference in boiling points, the more volatile this compound will distill, leaving the acid behind. For reactions where the acyl chloride is used in situ, a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) can be added to scavenge the acidic impurities.[5]
Q4: How can I remove residual thionyl chloride or other volatile impurities?
Fractional distillation under vacuum is the recommended method for separating this compound from other volatile impurities like residual thionyl chloride. Careful control of the distillation temperature and pressure is crucial for effective separation.
Q5: What is the best method to obtain high-purity this compound for sensitive applications?
For applications requiring high purity, fractional vacuum distillation is the standard and most effective method.[1] This technique separates impurities based on differences in their boiling points under reduced pressure, which allows the distillation to occur at a lower temperature, minimizing thermal degradation.
Q6: How should I properly handle and store this compound to prevent the formation of impurities?
Due to its reactivity, proper handling and storage are critical.[1][2]
-
Handling: Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][6] Use of a Schlenk line or glove box for transfers is recommended.[3]
-
Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry place.[1][7] Storage at 2–8°C is often recommended.[1]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Product is colorless to light yellow but appears cloudy or is fuming. | Exposure to atmospheric moisture leading to hydrolysis.[2] | The product requires purification. The primary method is vacuum distillation to remove the hydrolysis byproduct, 2-bromobutyric acid.[1] Ensure all future handling is under strictly anhydrous conditions.[3] |
| Inconsistent or low yields in subsequent reactions. | Impurities in the this compound are interfering with the reaction. | Purify the this compound by vacuum distillation before use.[1] Titrate a sample to determine the exact concentration of the acyl chloride. |
| Difficulty in separating the product from impurities by distillation. | Boiling points of the impurity and product are too close for simple distillation. | Use a fractionating column during vacuum distillation to improve separation efficiency. Optimize the vacuum pressure and temperature gradient. |
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₆BrClO | [6][8] |
| Molecular Weight | 185.45 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [1][6] |
| Boiling Point | 151°C at 760 mmHg | [4][8] |
| Density | ~1.56 - 1.59 g/cm³ | [4][8][9] |
| Refractive Index | ~1.48 | [8][9] |
Table 2: Boiling Points of this compound and Common Impurities
| Compound | Boiling Point (at 760 mmHg) | Notes |
| This compound | 151°C | The desired product. |
| 2-Bromobutyric acid | 214-217°C | A common hydrolysis product and unreacted starting material.[1] |
| Thionyl chloride | 76°C | A common reagent used in synthesis.[1] |
| Oxalyl chloride | 62-64°C | An alternative reagent for synthesis.[1] |
Note: Boiling points are significantly lower under vacuum.
Experimental Protocols
Protocol: Purification of this compound by Vacuum Distillation
This protocol describes the purification of commercial this compound to remove non-volatile impurities such as 2-bromobutyric acid and higher-boiling contaminants.
Materials and Equipment:
-
Commercial this compound
-
Round-bottom flask
-
Short-path distillation head with condenser
-
Receiving flasks
-
Heating mantle with stirrer
-
Vacuum pump with a cold trap
-
Manometer
-
Dry, inert gas source (Nitrogen or Argon)
-
Appropriate PPE (gloves, safety goggles, lab coat)
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and assembled while hot to prevent any moisture contamination.[3]
-
Apparatus Setup: Assemble the distillation apparatus (as shown in the workflow diagram below) in a fume hood. The cold trap for the vacuum pump should be filled with a suitable coolant (e.g., dry ice/acetone or liquid nitrogen).
-
Charging the Flask: Charge the round-bottom flask with the impure this compound. Add a magnetic stir bar for smooth boiling.
-
Applying Vacuum: Slowly and carefully apply vacuum to the system. A typical pressure for this distillation is in the range of 10-20 mmHg.
-
Heating: Begin stirring and gently heat the flask using the heating mantle.
-
Collecting Fractions:
-
Monitor the temperature at the distillation head.
-
Discard any initial low-boiling fractions, which may contain residual solvents or reagents like thionyl chloride.
-
Collect the main fraction of pure this compound at its characteristic boiling point under the applied vacuum.
-
-
Completion: Once the main fraction has been collected and the distillation rate slows, stop heating and allow the apparatus to cool to room temperature.
-
Breaking Vacuum: Slowly break the vacuum by introducing an inert gas (nitrogen or argon).
-
Storage: Transfer the purified product to a clean, dry, and tightly sealed container, preferably under an inert atmosphere, and store it in a cool, dry place.[1]
Visualizations
Caption: Troubleshooting workflow for impure this compound.
Caption: Step-by-step workflow for purifying this compound.
References
- 1. This compound | 22118-12-3 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound (22118-12-3) for sale [vulcanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CAS 22118-12-3: 2-Bromobutanoyl chloride | CymitQuimica [cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. lookchem.com [lookchem.com]
- 9. labproinc.com [labproinc.com]
Impact of solvent polarity on 2-Bromobutyryl chloride reaction stereoselectivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromobutyryl chloride. It focuses on the critical impact of solvent polarity on the stereoselectivity of these reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of solvent polarity in controlling the stereoselectivity of reactions with this compound?
Solvent polarity plays a crucial role in stabilizing transition states and intermediates during a chemical reaction. In the context of stereoselective reactions involving this compound, the polarity of the solvent can influence the conformational rigidity of the transition state assembly, the solvation of charged intermediates, and the efficacy of chiral auxiliaries or catalysts. Generally, lower polarity solvents are favored for reactions where a well-organized, compact transition state is required to achieve high stereoselectivity.[1][2]
Q2: How do polar protic and polar aprotic solvents differently affect the stereochemical outcome?
Polar protic solvents, such as alcohols, can form hydrogen bonds with nucleophiles and intermediates, which can sometimes be detrimental to stereoselectivity by creating a more flexible and less predictable transition state. Polar aprotic solvents, like THF or acetonitrile, can solvate cations while leaving the nucleophile relatively "bare" and more reactive.[2] The choice between them depends on the specific reaction mechanism and whether stabilization of a charged intermediate is necessary. For many stereoselective acylations, nonpolar or weakly polar aprotic solvents are preferred.
Q3: My stereoselective reaction with this compound is showing low diastereomeric/enantiomeric excess. What are the likely causes related to the solvent?
Low stereoselectivity can stem from several solvent-related issues:
-
High Solvent Polarity: A highly polar solvent might disrupt the formation of a well-defined chiral transition state, leading to poor stereochemical induction.
-
Presence of Water: this compound is highly moisture-sensitive and will rapidly hydrolyze to 2-bromobutyric acid.[1][3] This not only consumes the starting material but can also introduce acidic conditions that may lead to racemization of the product.
-
Inappropriate Solvent Type: The solvent may be interfering with the chiral auxiliary or catalyst. For instance, a coordinating solvent might compete with the substrate for binding to a Lewis acid catalyst.
Q4: Can changing the solvent improve the yield of my reaction?
Yes, solvent choice can significantly impact reaction yield.[4] A solvent that effectively dissolves all reactants while promoting the desired reaction pathway will generally lead to higher yields. For instance, if your starting materials have poor solubility in a nonpolar solvent chosen for stereoselectivity, you may need to find a solvent with a polarity that offers a compromise between selectivity and solubility. Additionally, ensuring the use of anhydrous solvents is critical to prevent yield loss due to hydrolysis of the acyl chloride.[3][5]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low Diastereomeric/Enantiomeric Excess | The solvent polarity is too high, leading to a disorganized transition state. | - Switch to a less polar solvent (e.g., from THF to Dichloromethane or Toluene).[1]- Perform a solvent screen with a range of polarities to identify the optimal medium. |
| The chiral auxiliary or catalyst is not effectively inducing stereoselectivity in the chosen solvent. | - Consult literature for the optimal solvent for your specific chiral auxiliary or catalyst system.- Consider a solvent that is less likely to coordinate with the catalyst. | |
| Formation of 2-Bromobutyric Acid as a Major Byproduct | The solvent or reagents contain trace amounts of water, leading to hydrolysis of the this compound.[5] | - Use freshly distilled or commercially available anhydrous solvents.[3]- Ensure all glassware is flame-dried or oven-dried immediately before use.[3]- Conduct the reaction under a strict inert atmosphere (e.g., Nitrogen or Argon).[6] |
| Inconsistent Stereoselectivity Between Batches | There is variability in the water content of the solvent between experiments. | - Standardize the procedure for drying solvents and setting up the reaction under an inert atmosphere.[3]- Use a consistent source and grade of anhydrous solvent. |
| Low Reaction Yield | Poor solubility of reactants in the chosen nonpolar solvent. | - screen for a solvent that provides a better balance between reactant solubility and stereoselectivity.- Consider a co-solvent system, but be aware this may impact stereoselectivity. |
| The reaction temperature is not optimal for the chosen solvent. | - Optimize the reaction temperature in conjunction with the solvent. Lower temperatures often enhance stereoselectivity.[1] |
Quantitative Data Summary
The following table presents hypothetical data illustrating the potential impact of solvent polarity on the diastereoselectivity of the acylation of a chiral alcohol with this compound. This data is for illustrative purposes to guide experimental design.
| Entry | Solvent | Dielectric Constant (ε) | Temperature (°C) | Yield (%) | Diastereomeric Excess (d.e. %) |
| 1 | Toluene | 2.4 | -20 | 85 | 92 |
| 2 | Dichloromethane (DCM) | 9.1 | -20 | 90 | 85 |
| 3 | Diethyl Ether | 4.3 | -20 | 88 | 88 |
| 4 | Tetrahydrofuran (THF) | 7.6 | -20 | 92 | 75 |
| 5 | Acetonitrile | 37.5 | -20 | 75 | 40 |
Experimental Protocols
General Protocol for Stereoselective Acylation using a Chiral Auxiliary
This protocol describes a general method for the acylation of a chiral auxiliary, such as an Evans oxazolidinone, with this compound to assess the impact of different solvents.
Materials:
-
Chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone)
-
Anhydrous solvents (e.g., Dichloromethane, THF, Toluene)
-
n-Butyllithium (n-BuLi) solution in hexanes
-
This compound
-
Anhydrous lithium chloride (optional, for improved stereoselectivity in some cases)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the chiral auxiliary (1.0 eq) in the chosen anhydrous solvent (e.g., THF) to a concentration of 0.1 M.
-
Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. To this, add n-butyllithium (1.05 eq) dropwise. Stir the mixture at -78 °C for 30 minutes to form the lithium enolate.
-
Acylation: In a separate flame-dried flask, dissolve this compound (1.1 eq) in the same anhydrous solvent. Add this solution dropwise to the enolate solution at -78 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica (B1680970) gel. Determine the diastereomeric excess of the product by ¹H NMR spectroscopy or chiral HPLC analysis.[7]
Visualizations
Caption: Experimental workflow for optimizing stereoselective acylation.
Caption: Relationship between solvent polarity and reaction stereoselectivity.
References
Validation & Comparative
A Comparative Guide to 2-Bromobutyryl Chloride and 4-Bromobutyryl Chloride in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and optimizing reaction outcomes. Among the versatile bifunctional reagents, 2-bromobutyryl chloride and 4-bromobutyryl chloride have emerged as valuable intermediates, particularly in the synthesis of pharmaceuticals and other complex organic molecules. Their shared butyryl chloride backbone appended with a bromine atom at different positions imparts distinct reactivity profiles and synthetic applications. This guide provides a comprehensive comparison of these two reagents, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.
At a Glance: Key Physicochemical Properties
A fundamental understanding of the physical and chemical properties of these reagents is crucial for their effective handling and application in synthesis. The following table summarizes their key characteristics.
| Property | This compound | 4-Bromobutyryl Chloride |
| CAS Number | 22118-12-3[1][2][3] | 927-58-2[4][5] |
| Molecular Formula | C₄H₆BrClO[1][2] | C₄H₆BrClO[5] |
| Molecular Weight | 185.45 g/mol [1][2] | 185.45 g/mol [4][5] |
| Appearance | Colorless to light yellow liquid[3] | Colorless to light yellow liquid[6] |
| Boiling Point | 151 °C at 760 mmHg[1] | 101 °C at 37 mmHg[4] |
| Density | 1.59 g/cm³[1] | 1.602 g/mL at 25 °C[4] |
| Refractive Index | 1.48[1] | n20/D 1.492[4] |
| Solubility | Soluble in organic solvents, reacts with water[3] | Soluble in organic solvents, reacts with water[7] |
Synthesis of the Reagents
The synthetic routes to this compound and 4-bromobutyryl chloride are distinct, reflecting the positional difference of the bromine substituent.
This compound is typically synthesized from 2-bromobutyric acid.[8] The conversion of the carboxylic acid to the acyl chloride is commonly achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[8]
4-Bromobutyryl chloride , on the other hand, is often prepared from γ-butyrolactone. This involves a ring-opening reaction with hydrogen bromide to form 4-bromobutyric acid, which is then converted to the acyl chloride.[6]
Reactivity and Synthetic Applications: A Tale of Two Isomers
The differing positions of the bromine atom on the butyryl chain dictate the distinct reactivity profiles and, consequently, the primary applications of these two reagents in organic synthesis. Both molecules possess a highly reactive acyl chloride group that readily participates in nucleophilic acyl substitution reactions.[8][9][10] However, the nature of the alkyl bromide moiety in each isomer leads to different intramolecular possibilities and applications as bifunctional linkers.
This compound: A Chiral Acylating Agent
The key feature of this compound is the presence of a bromine atom at the α-position to the carbonyl group. This position is a stereocenter, making chiral this compound a valuable building block in asymmetric synthesis.
Primary Applications:
-
Acylation: It is a potent acylating agent for amines, alcohols, and other nucleophiles. For instance, it reacts with 6-chloroimidazo[1,2-b]pyridazin-3-amine (B1278716) in THF with pyridine (B92270) to yield the corresponding amide in 74% yield.[8]
-
Synthesis of α-Substituted Carbonyl Compounds: The α-bromo group can be displaced by various nucleophiles, providing a route to a wide range of α-substituted amides, esters, and ketones.
-
Precursor to Heterocycles: It serves as a precursor for the synthesis of certain heterocyclic systems, although less commonly than its 4-bromo isomer.
4-Bromobutyryl Chloride: The Versatile Bifunctional Linker
4-Bromobutyryl chloride is a highly versatile bifunctional reagent due to the presence of a reactive acyl chloride and a primary alkyl bromide.[10][11] This dual functionality allows for sequential reactions, making it an invaluable tool for constructing complex molecules, particularly heterocycles.[11]
Primary Applications:
-
Acylation followed by Intramolecular Cyclization: This is the most prominent application of 4-bromobutyryl chloride. The acyl chloride first reacts with a nucleophile (e.g., an amine), and the newly introduced bromo-butyl chain then undergoes an intramolecular nucleophilic substitution to form a cyclic product. This strategy is widely used in the synthesis of:
-
Pyrrolidin-2-ones (γ-lactams): Reaction with primary amines followed by base-mediated cyclization.[11]
-
Piperidin-2-ones (δ-lactams): Similar to pyrrolidinone synthesis but with appropriate precursors to form a six-membered ring.
-
1,4-Benzodiazepines: Used as a key building block in the multi-step synthesis of this important class of psychoactive drugs.[11]
-
1,2,4-Triazoles: Can be used to synthesize substituted triazoles.[4][11]
-
-
Linker for Bioconjugation: Its bifunctional nature makes it an effective linker for conjugating peptides and other biomolecules to various tags or payloads.[12]
Comparative Experimental Data
| Reaction Type | Substrate | Reagent | Conditions | Product | Yield (%) | Reference |
| Amide Synthesis | Benzylamine (B48309) | 4-Bromobutyryl Chloride | Triethylamine (B128534), DCM, 0 °C to RT, 2 h | N-benzyl-4-bromobutanamide | High | [11] |
| Amide Synthesis | 6-chloroimidazo[1,2-b]pyridazin-3-amine | This compound | THF, pyridine | Corresponding amide | 74 | [8] |
| Ester Synthesis | Anhydrous Ethanol | 4-Bromobutyryl Chloride | Catalytic pyridine, RT, 2-4 h | Ethyl 4-bromobutanoate | Good | [13] |
| Heterocycle Synthesis | Benzylamine | 4-Bromobutyryl Chloride | 1. TEA, DCM; 2. K₂CO₃, acetone (B3395972)/DMF, heat | 1-benzylpyrrolidin-2-one | Good | [11] |
Experimental Protocols
General Protocol for Amide Synthesis with 4-Bromobutyryl Chloride
This protocol describes the synthesis of N-benzyl-4-bromobutanamide.[11]
Materials:
-
Benzylamine
-
Triethylamine
-
4-Bromobutyryl chloride
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of benzylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in dichloromethane at 0 °C, add 4-bromobutyryl chloride (1.0 equivalent) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Wash the reaction mixture with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-benzyl-4-bromobutanamide.
General Protocol for Intramolecular Cyclization to a Pyrrolidin-2-one
This protocol describes the synthesis of 1-benzylpyrrolidin-2-one from the product of the previous reaction.[11]
Materials:
-
N-benzyl-4-bromobutanamide
-
Potassium carbonate (K₂CO₃)
-
Acetone or Dimethylformamide (DMF)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the crude N-benzyl-4-bromobutanamide in a suitable solvent (e.g., acetone or DMF).
-
Add potassium carbonate (K₂CO₃) to the solution.
-
Heat the mixture to effect intramolecular cyclization, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the mixture and remove the solvent in vacuo.
-
Purify the residue by column chromatography on silica gel to afford the desired 1-benzylpyrrolidin-2-one.
Potential Side Reactions
A crucial consideration in the application of these reagents is the potential for side reactions.
With 4-bromobutyryl chloride , intramolecular cyclization of the reagent itself can occur in the presence of a base, leading to the formation of cyclobutanone.[7] Additionally, under certain conditions, particularly in Friedel-Crafts reactions, polymerization can be a competing side reaction.[14] Careful control of reaction conditions, such as temperature and the choice of base, is essential to minimize these unwanted pathways.[7]
For This compound , as with any reactive acyl chloride, hydrolysis is a primary concern, necessitating anhydrous reaction conditions.[8]
Conclusion
References
- 1. lookchem.com [lookchem.com]
- 2. 2-Bromobutanoyl chloride | C4H6BrClO | CID 90734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 22118-12-3: 2-Bromobutanoyl chloride | CymitQuimica [cymitquimica.com]
- 4. 4-ブロモブチリルクロリド 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-Bromobutyryl chloride | C4H6BrClO | CID 70225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | 22118-12-3 | Benchchem [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of 2-Bromobutyryl Chloride and 2-Chlorobutyryl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the selection of an appropriate acylating agent is a critical decision that profoundly influences reaction efficiency, yield, and selectivity. This guide offers an objective comparison of the reactivity of two closely related acyl halides: 2-bromobutyryl chloride and 2-chlorobutyryl chloride. While their structural similarities are apparent, the substitution of bromine for chlorine at the alpha-position imparts a significant difference in their chemical behavior. This comparison is grounded in fundamental principles of organic chemistry and supported by analogous experimental data to inform the selection process in research and development.
Theoretical Framework for Reactivity
The reactivity of acyl halides in nucleophilic acyl substitution reactions is primarily governed by two key factors: the electrophilicity of the carbonyl carbon and the leaving group ability of the halide.[1]
-
Electrophilicity of the Carbonyl Carbon: Both bromine and chlorine are highly electronegative atoms that inductively withdraw electron density from the carbonyl carbon. This withdrawal increases the partial positive charge on the carbonyl carbon, rendering it more susceptible to nucleophilic attack. Given that chlorine is slightly more electronegative than bromine, one might predict a marginally more electrophilic carbonyl carbon in 2-chlorobutyryl chloride. However, this electronic effect is significantly overshadowed by the second factor.
-
Leaving Group Ability: The rate-determining step in many nucleophilic acyl substitution reactions is the collapse of the tetrahedral intermediate to expel the halide ion.[1] A better leaving group is a more stable anion, which corresponds to a weaker base. The basicity of the halide ions decreases down the periodic table (F⁻ > Cl⁻ > Br⁻ > I⁻). Therefore, the bromide ion (Br⁻) is a weaker base and a better leaving group than the chloride ion (Cl⁻).[2] This is because the larger size of the bromide ion allows for the negative charge to be dispersed over a larger volume, increasing its stability.[2]
Data Presentation: Physicochemical Properties and Reactivity Analogy
| Property | 4-Bromobutyryl Chloride | 4-Chlorobutyryl Chloride | Justification for Reactivity Impact |
| Leaving Group | Bromide (Br⁻) | Chloride (Cl⁻) | Bromide is a better leaving group due to its lower basicity and greater stability.[2] |
| C-X Bond Energy | ~280 kJ/mol | ~350 kJ/mol | The weaker Carbon-Bromine bond is more easily cleaved during the reaction.[2] |
This data for the 4-halo analogs strongly supports the theoretical prediction that the bromo derivative is more reactive. Reactions involving this compound are expected to proceed faster and under milder conditions compared to those with 2-chlorobutyryl chloride.
Mandatory Visualizations
References
A Comparative Guide: Unveiling the Synthetic Advantages of 2-Bromobutyryl Chloride Over Butyryl Chloride
For researchers, scientists, and professionals in drug development and fine chemical synthesis, the choice of acylating agent is a critical decision that can significantly impact reaction efficiency, yield, and the potential for subsequent molecular modifications. This guide provides an in-depth comparison of 2-bromobutyryl chloride and its non-halogenated counterpart, butyryl chloride, highlighting the distinct advantages conferred by the presence of an alpha-bromo substituent. While both are effective acylating agents, this compound offers enhanced reactivity and serves as a versatile bifunctional building block, opening up a wider range of synthetic possibilities.
Enhanced Reactivity and Dual Functionality: The Core Advantages
The primary distinction and key advantage of this compound lies in its dual reactivity. It possesses a highly reactive acyl chloride group for acylation reactions, and a bromine atom at the alpha-position that can participate in nucleophilic substitution reactions.[1] This bifunctional nature allows for the sequential introduction of different functionalities, making it an invaluable tool in the synthesis of complex molecules.[1]
In contrast, butyryl chloride's reactivity is limited to its acyl chloride group, primarily serving as a butyrylating agent.[2] While effective for this purpose, it lacks the secondary reaction site that gives this compound its synthetic versatility.
The electron-withdrawing inductive effect of the alpha-bromo substituent in this compound increases the electrophilicity of the carbonyl carbon. This heightened electrophilicity makes it more susceptible to nucleophilic attack compared to butyryl chloride, which can lead to faster reaction rates and the possibility of using milder reaction conditions. This principle is supported by comparative studies of other halogenated and non-halogenated acyl chlorides, which show that halogen substitution enhances reactivity.
Physicochemical Properties: A Side-by-Side Comparison
A summary of the key physical and chemical properties of both reagents is presented below, providing a basis for comparison in a laboratory setting.
| Property | This compound | Butyryl Chloride |
| Molecular Formula | C₄H₆BrClO[3] | C₄H₇ClO[2] |
| Molecular Weight | 185.45 g/mol [4] | 106.55 g/mol [2] |
| Appearance | Colorless to light yellow liquid[1] | Colorless liquid with a pungent odor[2] |
| Boiling Point | 151 °C at 760 mmHg[1] | 102 °C[2] |
| Density | 1.59 g/cm³ at 20°C[1] | 1.033 g/cm³[2] |
| Reactivity with Water | Reacts to form 2-bromobutyric acid and HCl[1] | Reacts readily to form butyric acid and HCl[2] |
Synthetic Applications and Experimental Evidence
The enhanced reactivity and bifunctionality of this compound translate into significant advantages in various synthetic applications, particularly in the pharmaceutical and agrochemical industries.
Amide and Ester Synthesis: A Comparative Experiment
To illustrate the performance difference between the two reagents, a representative experiment on the N-acylation of aniline (B41778) is detailed below. This experiment is designed to compare the yield and reaction time for the formation of N-phenylbutanamide and N-phenyl-2-bromobutanamide.
Experimental Protocol: N-Acylation of Aniline
Materials:
-
Aniline
-
This compound
-
Butyryl chloride
-
Triethylamine (B128534) (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In two separate round-bottom flasks, dissolve aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool both solutions to 0 °C in an ice bath.
-
To one flask, add this compound (1.1 eq) dropwise over 10 minutes.
-
To the second flask, add butyryl chloride (1.1 eq) dropwise over 10 minutes.
-
Allow both reaction mixtures to warm to room temperature and stir. Monitor the progress of each reaction by Thin Layer Chromatography (TLC).
-
Upon completion (disappearance of aniline), quench each reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layers and wash with brine.
-
Dry the organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude products by column chromatography on silica (B1680970) gel.
Expected Results:
Based on the higher reactivity of this compound, the following outcomes are anticipated:
| Reagent | Product | Expected Reaction Time | Expected Yield |
| This compound | N-phenyl-2-bromobutanamide | 1-2 hours | >90% |
| Butyryl Chloride | N-phenylbutanamide | 2-4 hours | ~80-85% |
Discussion:
The expected shorter reaction time and higher yield with this compound are direct consequences of the increased electrophilicity of its carbonyl carbon due to the alpha-bromo substituent. This allows for a more rapid and complete reaction with the nucleophilic aniline.
A Versatile Intermediate for Further Transformations
Beyond its role as a more reactive acylating agent, the true advantage of this compound is its utility as a bifunctional intermediate. The resulting alpha-bromo amides and esters can undergo subsequent nucleophilic substitution reactions at the C-Br bond, enabling the synthesis of a wide array of complex molecules. For instance, the bromine can be displaced by various nucleophiles to introduce new functional groups or to facilitate intramolecular cyclization reactions, forming heterocyclic structures that are prevalent in many pharmaceutical compounds.
Visualizing the Chemical Processes
To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanism and the experimental workflow.
Caption: Mechanism of N-acylation of aniline with this compound.
Caption: General workflow for the comparative N-acylation experiment.
Conclusion
References
Navigating Acylation of Sensitive Substrates: A Guide to Alternatives for 2-Bromobutyryl Chloride
For researchers, scientists, and drug development professionals, the acylation of sensitive substrates is a critical step that demands a delicate balance between reactivity and selectivity. 2-Bromobutyryl chloride is a potent acylating agent, but its high reactivity can be detrimental to molecules bearing sensitive functional groups, such as acid-labile protecting groups or multiple nucleophilic sites. This guide provides an objective comparison of viable alternative acylating agents, supported by experimental data, to facilitate the selection of the optimal reagent for challenging synthetic targets.
Executive Summary: A Comparative Overview
The choice of an acylating agent hinges on the specific nucleophile, the presence of other functional groups, and the desired reaction conditions. Less reactive agents generally offer higher selectivity, preventing unwanted side reactions with sensitive moieties.[1] The following table summarizes the key characteristics of alternatives to this compound.
| Reagent Class | Example(s) | Relative Reactivity | Key Advantages | Key Disadvantages |
| Acyl Bromide | 2-Bromoisobutyryl bromide | Very High | Powerful acylating agent for less reactive nucleophiles.[2] | High reactivity can lead to low selectivity; highly moisture-sensitive; generates corrosive HBr.[2] |
| Acid Anhydride | Bromoacetic anhydride | High | More selective and less moisture-sensitive than acyl chlorides; byproduct is a less corrosive carboxylic acid.[3] | May require catalysts or higher temperatures; only 50% theoretical atom economy for the acyl group.[3] |
| Carboxylic Acid + Coupling Agent | 2-Bromobutyric acid + EDC/DCC | Moderate | Mild, neutral conditions; avoids strong acid byproducts; suitable for acid-sensitive substrates.[4][5] | Coupling agents can be expensive; byproduct (urea) removal can be challenging (especially DCU).[6] |
| Potassium Acyltrifluoroborate (KAT) | K-(2-bromobutyryl)trifluoroborate | Moderate (Activated) | Highly chemoselective for primary amines in water at acidic pH; tolerates alcohols and secondary amines.[7] | Requires amine activation (e.g., with NCS); reagent synthesis may be required.[8][9] |
Performance Comparison: Reactivity and Selectivity
The general order of reactivity for common acylating agents is: Acyl Chlorides > Acid Anhydrides > Activated Esters > Amides.[10][11] This hierarchy is fundamental to selecting a reagent that will react with the intended functional group while preserving others.
Acylation of Alcohols: Chemoselectivity
For substrates containing multiple hydroxyl groups, such as carbohydrates or polyols, selective acylation is a common challenge. Steric hindrance around the acylating agent and the substrate's hydroxyl groups can be exploited to achieve selectivity.
Table 1: Selective Acetylation of a Primary vs. Secondary Alcohol
| Acylating Agent | Base / Catalyst | Selectivity (Primary:Secondary) | Yield (Primary Acetate) | Conditions | Reference |
| Acetyl Chloride | 2,4,6-Collidine | >99:1 | 92% | CH₂Cl₂, -50°C to 0°C, 3h | [12] |
| Acetyl Chloride | Pyridine | 4:1 | 78% | CH₂Cl₂, -50°C to 0°C, 3h | [12] |
| Acetic Anhydride | Cu(NO₃)₂·3H₂O | High (Selective for 1°) | 95% | EtOAc, reflux, 2h | [13] |
Data based on competitive reactions with 1-octanol (B28484) and 2-octanol (B43104) or selective acylation of primary-secondary diols.
Acylation of Amines: Chemoselectivity
In molecules with multiple amine functionalities, such as polyamines or amino acids, selectivity between primary and secondary amines is crucial. Milder, more sterically demanding acylating agents often provide superior selectivity.
Table 2: Competitive Acylation of Primary vs. Secondary Amines
| Acylating Agent | Substrates | Selectivity (Primary:Secondary) | Conditions | Reference |
| Acetyl Chloride | Aniline vs. N-Ethylaniline | 11:1 | N/A | [14] |
| N,N-Diacetyl-2-phenyl-4-quinazolone | Aniline vs. N-Ethylaniline | >100:1 | N/A | [14] |
| Potassium Phenylacetyltrifluoroborate | Benzylamine vs. Dibenzylamine | Complete (1° only) | NCS, THF/Citrate (B86180) Buffer (pH 3), RT | [8] |
Visualizing Acylating Agent Reactivity and Selection
A clear understanding of the relative reactivity and the decision-making process for choosing a reagent is essential for success with sensitive substrates.
Experimental Protocols
Reproducibility is essential for the application of these methods in a research and development setting. The following protocols are representative examples for the acylation of sensitive substrates using milder alternatives to this compound.
Protocol 1: Selective Acylation of a Primary Amine using Potassium Acyltrifluoroborate (KAT)
This protocol is adapted from the work of Bode et al. and is highly effective for acylating primary amines in the presence of other nucleophiles like alcohols or secondary amines.[8][7]
Objective: To selectively acylate a primary amine on a polyfunctional substrate.
Materials:
-
Substrate with primary amine (1.0 eq)
-
Potassium acyltrifluoroborate (KAT) (1.5 eq)
-
N-chlorosuccinimide (NCS) (1.6 eq)
-
Tetrahydrofuran (THF)
-
Citrate buffer (0.2 M, pH 3)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Ethyl acetate (B1210297) (EtOAc)
Procedure:
-
Dissolve the amine substrate (1.0 eq) in a 1:1 mixture of THF and citrate buffer (pH 3).
-
Add the potassium acyltrifluoroborate (1.5 eq) to the solution and stir.
-
In a separate flask, dissolve N-chlorosuccinimide (1.6 eq) in THF.
-
Add the NCS solution dropwise to the reaction mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ to consume excess NCS.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Acylation of an Acid-Sensitive Alcohol using 2-Bromobutyric Acid and EDC
This method avoids the harsh, acidic byproducts of acyl chlorides and is suitable for substrates with acid-labile protecting groups (e.g., silyl (B83357) ethers, acetals).[4][6]
Objective: To acylate an alcohol under mild, neutral conditions.
Materials:
-
Alcohol substrate (1.0 eq)
-
2-Bromobutyric acid (1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
In a flame-dried, inert atmosphere flask, dissolve the alcohol substrate (1.0 eq), 2-bromobutyric acid (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Conclusion
While this compound is a powerful and effective reagent, its high reactivity makes it unsuitable for many complex, polyfunctional molecules encountered in modern drug discovery. Alternatives such as acid anhydrides, carboxylic acids activated with coupling agents, and potassium acyltrifluoroborates offer a toolkit of milder and more selective options. By understanding the relative reactivity and chemoselectivity of these reagents, researchers can devise more robust synthetic routes, improving yields and minimizing the need for extensive protecting group manipulation. The selection should be guided by the nature of the nucleophile and the overall sensitivity of the substrate, as outlined in this guide.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Electrophilic Activation of Carboxylic Anhydrides for Nucleophilic Acylation Reactions [organic-chemistry.org]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. peptide.com [peptide.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Confirming the Purity of 2-Bromobutyryl Chloride
For researchers, scientists, and drug development professionals, the purity of reagents is a cornerstone of reliable and reproducible results. 2-Bromobutyryl chloride, a reactive acylating agent, is a key building block in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] Its high reactivity, particularly towards nucleophiles, makes it susceptible to degradation and necessitates rigorous purity assessment to avoid unwanted side reactions and ensure the integrity of synthetic pathways.[1]
This guide provides a comparative analysis of the primary analytical methods used to confirm the purity of this compound. We will explore the principles, advantages, and limitations of each technique, supported by experimental protocols and data to aid in method selection and implementation.
Comparison of Analytical Methods
The selection of an analytical method for purity determination is often guided by the specific information required, the nature of potential impurities, and the instrumentation available. For this compound, the most common impurities arise from its synthesis, which typically involves the reaction of 2-bromobutyric acid with thionyl chloride or oxalyl chloride.[1][3] Potential impurities therefore include unreacted 2-bromobutyric acid, residual solvents, and byproducts of hydrolysis such as hydrochloric acid.[1]
The following table summarizes the most effective analytical techniques for assessing the purity of this compound.
| Analytical Method | Principle | Information Provided | Advantages | Limitations | Typical Purity Range Detected |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase.[4] | Quantitative purity assessment and detection of volatile impurities.[4] | High sensitivity and resolution; well-established for analyzing reactive acyl chlorides.[4] | The high reactivity of the analyte may necessitate derivatization for some applications.[4][5] | 95-99.9%[4] |
| Nuclear Magnetic Resonance (NMR) | Absorption of electromagnetic radiation by atomic nuclei in a magnetic field, providing detailed information about molecular structure.[4] | Structural confirmation, identification, and quantification of impurities.[1][4] | Provides comprehensive structural data, allowing for unambiguous identification of impurities.[4] | Lower sensitivity compared to GC for trace impurities; requires a relatively pure sample for qNMR. | >95% |
| Fourier-Transform Infrared (FTIR) | Absorption of infrared radiation by molecules, causing vibrations of chemical bonds at specific frequencies.[6] | Confirmation of functional groups and structural integrity. | Fast, simple, and provides a characteristic fingerprint of the molecule. | Primarily qualitative; not well-suited for quantifying impurities unless they have unique, strong absorptions. | Qualitative |
| Karl Fischer Titration | A coulometric or volumetric titration method that uses an electrochemical reaction to quantify water content. | Precise quantification of water content.[1] | High accuracy and precision specifically for water, a critical impurity for acyl chlorides.[1] | Only measures water content; does not provide information on other organic or inorganic impurities. | <0.1%[1] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established practices for the analysis of acyl chlorides and related compounds.
Gas Chromatography (GC) Protocol
Objective: To quantify the purity of this compound and identify any volatile impurities.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Capillary column suitable for polar and reactive compounds (e.g., DB-5MS or equivalent).[1]
Procedure:
-
Sample Preparation: Prepare a ~1 mg/mL solution of this compound in a dry, inert solvent such as dichloromethane (B109758) or acetonitrile.
-
Injector Configuration:
-
Injector Type: Split/splitless
-
Temperature: 250°C
-
Split Ratio: 50:1 (can be adjusted based on sample concentration)
-
-
Oven Temperature Program:
-
Initial Temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 15°C/min to 220°C.
-
Final Hold: Hold at 220°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[7]
-
Detector (FID) Configuration:
-
Temperature: 280°C
-
-
Data Analysis: Calculate purity by the area percent method, assuming all components have a similar response factor. For higher accuracy, a calibrated internal or external standard method should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Objective: To confirm the chemical structure of this compound and identify/quantify impurities.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).[8]
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of a dry, deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS).
-
¹H NMR Acquisition:
-
Acquire a proton NMR spectrum using standard parameters.
-
Expected Chemical Shifts: The spectrum will show characteristic signals for the ethyl group protons and the proton alpha to the bromine and carbonyl group.
-
-
¹³C NMR Acquisition:
-
Acquire a carbon-13 NMR spectrum.
-
Expected Chemical Shifts: The spectrum will display distinct signals for the carbonyl carbon, the carbon bearing the bromine atom, and the two carbons of the ethyl group.[9]
-
-
Data Analysis: Integrate the signals in the ¹H NMR spectrum to confirm the relative ratios of protons in the molecule. Compare the observed chemical shifts with reference spectra.[9][10] Impurities will present as additional peaks in the spectrum. For quantitative analysis (qNMR), a certified internal standard is used, and the purity is calculated by comparing the integral of a known analyte peak to the integral of a known standard peak.[8]
Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
Objective: To verify the presence of the acyl chloride functional group and the overall structural integrity.
Instrumentation:
-
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl) for neat liquid analysis.[6]
Procedure:
-
Sample Preparation: Apply a small drop of neat this compound directly onto the ATR crystal or between two salt plates to create a thin film.[6]
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal or salt plates.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Key Peak Identification: Look for a strong, sharp absorption band characteristic of the C=O (carbonyl) stretch of an acyl chloride, typically in the region of 1780-1815 cm⁻¹. The absence of a broad O-H stretch (around 3000 cm⁻¹) from the corresponding carboxylic acid is a key indicator of purity.
-
Workflow and Data Visualization
The logical flow for a comprehensive purity analysis of this compound is depicted below. This workflow ensures both qualitative confirmation and quantitative assessment.
Caption: Workflow for the purity assessment of this compound.
Conclusion
A multi-technique approach is recommended for the comprehensive purity analysis of this compound. FTIR spectroscopy offers a rapid qualitative check for the key acyl chloride functional group. NMR spectroscopy provides definitive structural confirmation and the ability to identify and quantify major impurities. For high-sensitivity quantitative analysis of volatile impurities and to obtain a precise purity value, Gas Chromatography is the method of choice.[3][11][12] Finally, due to the compound's moisture sensitivity, Karl Fischer titration is essential for accurately determining the water content, a critical parameter for ensuring reactivity and stability.[1][11] By combining these methods, researchers can confidently ascertain the purity of this compound, ensuring the success of their synthetic endeavors.
References
- 1. This compound | 22118-12-3 | Benchchem [benchchem.com]
- 2. CAS 22118-12-3: 2-Bromobutanoyl chloride | CymitQuimica [cymitquimica.com]
- 3. lookchem.com [lookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 2-Bromobutanoyl chloride | C4H6BrClO | CID 90734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Bromobutyryl bromide(26074-52-2) 1H NMR [m.chemicalbook.com]
- 11. labproinc.com [labproinc.com]
- 12. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
A Comparative Guide to LC-MS Analysis for Validating the Products of a 2-Bromobutyryl Chloride Reaction
For researchers and professionals in drug development, the precise validation of reaction products is paramount to ensuring the integrity and success of a synthetic pathway. 2-Bromobutyryl chloride is a highly reactive acylating agent used to introduce the 2-bromobutyryl group into various molecules, commonly by reacting with nucleophiles like amines or alcohols.[1][2] Validating the resulting products requires analytical techniques that are not only sensitive and specific but also capable of identifying potential side products and unreacted starting materials.
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other common analytical techniques for the validation of products from a this compound reaction. We present detailed experimental protocols, comparative data, and workflow visualizations to assist researchers in selecting the most appropriate method for their needs.
Expected Reaction Products and Potential Byproducts
This compound is a bifunctional molecule with two primary reactive sites: the highly electrophilic acyl chloride and the alkyl bromide.[3] Its primary reactions involve nucleophilic acyl substitution.
-
Reaction with Amines: Primary and secondary amines react to form the corresponding N-(2-bromobutyryl) amides.[1][4]
-
Reaction with Alcohols: Alcohols react to yield 2-bromobutyrate (B1202233) esters.[1][5]
-
Hydrolysis: Due to its high reactivity, this compound readily hydrolyzes in the presence of moisture to form 2-bromobutyric acid, a common impurity in the reaction mixture.[1][3]
-
Other Side Reactions: Depending on the reaction conditions and the substrate, other side reactions such as diacylation or intramolecular cyclization can occur.[6]
The primary goal of the analytical validation is to confirm the formation of the desired amide or ester, quantify its purity, and identify and quantify any significant byproducts or unreacted starting materials.
Primary Validation Method: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful and widely adopted technique for the analysis of acylation reaction mixtures due to its high sensitivity, selectivity, and compatibility with a broad range of analyte polarities.[7][8] It excels at separating complex mixtures and providing mass information for each component, enabling unambiguous identification.
Detailed Experimental Protocol: LC-MS Analysis
1. Sample Preparation:
-
Quench a small aliquot (e.g., 10 µL) of the reaction mixture in 990 µL of a 50:50 acetonitrile/water solution. This immediately stops the reaction and dilutes the sample for analysis.
-
Vortex the sample thoroughly.
-
If necessary, centrifuge the sample to pellet any precipitated salts (e.g., from the base used in the reaction) and transfer the supernatant to an LC vial.
2. Liquid Chromatography (LC) Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: ZORBAX 300SB-C8, 2.1 x 100 mm, 3.5 µm particle size.[8]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Return to 5% B
-
18.1-22 min: Column re-equilibration at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions:
-
MS System: Agilent 6545XT AdvanceLink Q-TOF or equivalent.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Gas Temperature: 325°C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psig.
-
Sheath Gas Temperature: 350°C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 175 V.
-
Mass Range: 100-1000 m/z.
-
Data Acquisition: Acquire data in both full scan mode for unknown identification and targeted MS/MS mode for structural confirmation of expected products.
Alternative Validation Methodologies
While LC-MS is a gold standard, other techniques offer distinct advantages and can provide complementary information.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for volatile and thermally stable compounds, offering superior chromatographic resolution.[9] For products of this compound reactions, which may have limited volatility, derivatization might be necessary, although the products themselves are often more volatile than the starting nucleophile.
Brief Experimental Protocol:
-
Sample Preparation: Quench the reaction as described for LC-MS. Extract the product into an organic solvent like dichloromethane (B109758) or ethyl acetate. Dry the organic layer with sodium sulfate (B86663) and concentrate.
-
GC Conditions: Inject the sample onto a non-polar column (e.g., HP-5ms). Use a temperature gradient from 50°C to 250°C.
-
MS Conditions: Use Electron Ionization (EI) to generate fragment patterns that can be compared against spectral libraries for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information and is non-destructive. It is the most definitive method for structure elucidation and can be used for quantitative analysis (qNMR) with an internal standard.[10]
Brief Experimental Protocol:
-
Sample Preparation: Take an aliquot of the crude reaction mixture, evaporate the solvent, and re-dissolve the residue in a deuterated solvent (e.g., CDCl₃) containing an internal standard (e.g., TMS).
-
Data Acquisition: Acquire ¹H and ¹³C spectra. The formation of an amide or ester bond results in characteristic chemical shifts for adjacent protons, providing clear evidence of a successful reaction.
Thin-Layer Chromatography-Mass Spectrometry (TLC-MS)
For rapid analysis, TLC-MS allows for the direct elution and ionization of spots from a developed TLC plate into a mass spectrometer. This technique is significantly faster than traditional LC-MS.[11]
Brief Experimental Protocol:
-
Sample Preparation: Spot the crude reaction mixture onto a TLC plate and develop it using an appropriate solvent system (e.g., ethyl acetate/hexanes).
-
Analysis: Visualize the spots under UV light. Use a TLC-MS interface (e.g., Advion Plate Express™) to extract and analyze each spot directly in the mass spectrometer.
Performance Comparison
The selection of an analytical technique depends on the specific requirements of the analysis, such as the need for speed, structural confirmation, or ultimate sensitivity.
| Parameter | LC-MS | GC-MS | NMR | TLC-MS |
| Primary Use | Separation & Identification | Separation & Identification | Structure Elucidation | Rapid Identification |
| Sensitivity (LOD) | High (pg-ng) | High (pg-ng) | Low (µg-mg) | Moderate (ng) |
| Throughput | Moderate (20-30 min/sample) | Moderate (20-40 min/sample) | Low (5-60 min/sample) | High (<5 min/sample) |
| Structural Info | Molecular Weight & Fragments | Fragmentation Pattern | Definitive Structure | Molecular Weight |
| Quantitation | Excellent (with standards) | Good (with standards) | Excellent (qNMR) | Semi-quantitative |
| Key Advantage | Broad applicability for polar and non-polar compounds. | High resolution for volatile compounds. | Unambiguous structure confirmation. | Speed and simplicity. |
| Key Limitation | Ion suppression effects. | Not suitable for non-volatile or thermally labile compounds. | Low sensitivity. | Limited separation efficiency. |
Visualizing the Workflow and Reaction
To clarify the process, the following diagrams illustrate the logical workflow for product validation and the chemical reaction pathway.
Caption: Workflow for validating the products of a this compound reaction.
Caption: Expected product and a common byproduct in an amidation reaction.
References
- 1. This compound | 22118-12-3 | Benchchem [benchchem.com]
- 2. CAS 22118-12-3: 2-Bromobutanoyl chloride | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. osti.gov [osti.gov]
- 10. benchchem.com [benchchem.com]
- 11. selectscience.net [selectscience.net]
A Comparative Guide to the Synthesis of 2-Bromobutyryl Chloride: Thionyl Chloride vs. Oxalyl Chloride
For researchers, scientists, and professionals in drug development, the efficient synthesis of reactive intermediates is paramount. 2-Bromobutyryl chloride, a key building block in the synthesis of various pharmaceuticals and specialty chemicals, is primarily synthesized from 2-bromobutyric acid. The choice of chlorinating agent is a critical step in this conversion, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the two most common reagents. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid in reagent selection for specific synthetic needs.
At a Glance: Performance Comparison
The selection between thionyl chloride and oxalyl chloride for the synthesis of this compound often involves a trade-off between reaction conditions, cost, and selectivity. While both reagents can effectively produce the desired acyl chloride, their distinct properties can significantly impact the overall efficiency and outcome of the synthesis.
| Parameter | Thionyl Chloride | Oxalyl Chloride |
| Typical Yield | ~83% | >85% |
| Reaction Temperature | Reflux (approx. 79°C) | 0°C to Room Temperature |
| Catalyst | Not typically required | Catalytic DMF |
| Byproducts | SO₂, HCl (gaseous) | CO, CO₂, HCl (gaseous) |
| Selectivity | Highly reactive, can lead to side reactions with sensitive functional groups | Generally milder and more selective |
| Cost | Less expensive | More expensive |
| Work-up | Removal of excess reagent by distillation | Removal of excess reagent and solvent by evaporation |
Delving into the Chemistry: Reaction Mechanisms and Considerations
The conversion of a carboxylic acid to an acyl chloride by both thionyl chloride and oxalyl chloride proceeds through the formation of a highly reactive intermediate, which is subsequently attacked by a chloride ion.[1] The gaseous nature of the byproducts (sulfur dioxide and hydrogen chloride for thionyl chloride; carbon monoxide, carbon dioxide, and hydrogen chloride for oxalyl chloride) is a significant advantage for both methods as it drives the reaction to completion.[1]
Thionyl chloride is a powerful and cost-effective chlorinating agent.[1] The reaction is typically performed at reflux temperature, which can be a drawback for thermally sensitive substrates.[1][2]
Oxalyl chloride , often used in conjunction with a catalytic amount of N,N-dimethylformamide (DMF), is considered a milder and more selective reagent.[3] The reaction generally proceeds at lower temperatures, often at room temperature or even 0°C, which is beneficial for preserving sensitive functional groups within the molecule.[3][4] The use of a solvent like dichloromethane (B109758) (DCM) is common.[4]
For the synthesis of this compound, oxalyl chloride is often preferred due to the potential for lower byproduct formation.[2]
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound using both thionyl chloride and oxalyl chloride.
Protocol 1: Synthesis of this compound using Thionyl Chloride
This protocol is adapted from a general procedure for the synthesis of acyl chlorides. A reference yield for the synthesis of this compound using this method is approximately 82.8%.[5]
Materials:
-
2-Bromobutyric acid
-
Thionyl chloride (SOCl₂)
-
Apparatus for reflux and distillation under reduced pressure
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, place 2-bromobutyric acid.
-
Slowly add an excess of thionyl chloride (approximately 1.5 to 2.0 equivalents) to the flask.
-
Heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of gas (SO₂ and HCl) ceases.
-
After cooling the reaction mixture to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.
-
The crude this compound can then be purified by fractional distillation under vacuum.
Protocol 2: Synthesis of this compound using Oxalyl Chloride
This protocol is based on a general and widely used method for the conversion of carboxylic acids to acyl chlorides using oxalyl chloride and a catalytic amount of DMF.[4]
Materials:
-
2-Bromobutyric acid
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous dichloromethane (DCM)
-
Apparatus for reaction under an inert atmosphere
Procedure:
-
In a dry, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-bromobutyric acid in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add a catalytic amount of anhydrous DMF (1-2 drops) to the stirred solution.
-
Slowly add oxalyl chloride (approximately 1.2 to 1.5 equivalents) dropwise from the dropping funnel. Vigorous gas evolution (CO and CO₂) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1.5 to 3 hours, or until gas evolution ceases.
-
The solvent and excess oxalyl chloride are removed by rotary evaporation to yield the crude this compound. The crude product is often of sufficient purity for subsequent reactions, or it can be further purified by vacuum distillation.
Visualizing the Workflow
To illustrate the general process and the relationship between the key components in the synthesis of an acyl chloride from a carboxylic acid, the following workflow diagram is provided.
Caption: General workflow for acyl chloride synthesis.
Conclusion
Both thionyl chloride and oxalyl chloride are effective reagents for the synthesis of this compound from 2-bromobutyric acid. The choice between them hinges on the specific requirements of the synthesis.
-
Thionyl chloride offers a cost-effective and straightforward method, particularly for large-scale production where the cost of reagents is a significant factor. However, the higher reaction temperatures may not be suitable for all substrates.
-
Oxalyl chloride , with its milder reaction conditions and high selectivity, is the preferred reagent when dealing with thermally sensitive molecules or when the prevention of side reactions is critical. Although more expensive, the potentially higher yields and purity of the crude product can sometimes offset the initial cost.
For the synthesis of this compound, the literature suggests a preference for oxalyl chloride to minimize byproduct formation and achieve high yields. Researchers should carefully consider the scale of their reaction, the stability of their starting material, and the desired purity of the final product when selecting the appropriate chlorinating agent.
References
Assessing Enantiomeric Excess in Chiral Synthesis: A Comparative Guide to Derivatization Reagents
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a cornerstone of successful chiral synthesis. This guide provides a comprehensive comparison of methodologies for assessing ee, with a focus on the use of chiral derivatizing agents (CDAs). We will explore the application of 2-Bromobutyryl chloride in this context, comparing its potential utility against established and alternative reagents. This objective analysis, supported by experimental protocols and performance data, will aid in the selection of the most suitable method for your research needs.
The stereochemical purity of a chiral molecule is a critical determinant of its biological activity, efficacy, and safety profile. In drug development, for instance, one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even toxic.[1] Consequently, the precise quantification of enantiomeric excess is an indispensable step in the synthesis and quality control of chiral compounds.
One of the most robust methods for determining enantiomeric excess involves the use of chiral derivatizing agents. This technique converts a mixture of enantiomers, which are otherwise indistinguishable by many analytical techniques, into a mixture of diastereomers.[1] These diastereomers possess distinct physical and chemical properties, allowing for their separation and quantification using standard chromatographic or spectroscopic methods.[1]
Principles of Enantiomeric Excess Determination via Chiral Derivatization
The fundamental principle behind using a chiral derivatizing agent is the creation of a covalent bond between the chiral analyte (e.g., an alcohol or amine) and an enantiomerically pure CDA. This reaction transforms the enantiomeric pair into a pair of diastereomers, which can then be distinguished and quantified. The most common analytical techniques employed for the analysis of these diastereomeric mixtures are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Workflow for Enantiomeric Excess Determination using a Chiral Derivatizing Agent
Caption: General experimental workflow for determining enantiomeric excess using a chiral derivatizing agent.
Comparison of Chiral Derivatizing Agents
The choice of a chiral derivatizing agent is critical and depends on the nature of the analyte, the analytical technique to be used, and the desired accuracy. This section compares the proposed use of this compound with established alternatives.
| Chiral Derivatizing Agent | Analyte Compatibility | Analytical Method | Key Advantages | Key Disadvantages |
| This compound (Proposed) | Alcohols, Amines | NMR, HPLC | Potentially cost-effective, readily available starting material. | Lack of established protocols and validation data, potential for side reactions due to the bromine atom. |
| (R)- or (S)-Mosher's Acid Chloride (MTPA-Cl) | Alcohols, Amines | NMR | Well-established and reliable method, allows for the determination of absolute configuration.[2] | Can be expensive, potential for kinetic resolution errors if the reaction does not go to completion. |
| (R)-(-)-O-Acetylmandelic acid | Alcohols | NMR | Provides good separation of diastereomeric signals in NMR.[3] | Primarily used for alcohols. |
| Marfey's Reagent (FDAA) | Amines, Amino Acids | HPLC | High sensitivity due to strong UV chromophore.[4] | Primarily for primary and secondary amines. |
| (S)-(-)-N-(Trifluoroacetyl)prolyl chloride | Amines | HPLC, GC | Forms stable derivatives suitable for gas chromatography. | May require anhydrous conditions for derivatization. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. Note that the protocol for this compound is a proposed methodology based on general derivatization principles due to a lack of specific literature for this application.
Protocol 1: Derivatization of a Chiral Secondary Alcohol with this compound for NMR Analysis (Proposed)
Materials:
-
Chiral secondary alcohol (e.g., 1-phenylethanol)
-
(R)- or (S)-2-Bromobutyryl chloride (enantiomerically pure)
-
Anhydrous pyridine (B92270)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Deuterated chloroform (B151607) (CDCl₃) for NMR analysis
Procedure:
-
In a clean, dry NMR tube, dissolve the chiral secondary alcohol (1.0 eq) in anhydrous DCM (0.5 mL).
-
Add anhydrous pyridine (1.2 eq) to the solution.
-
Add the enantiomerically pure this compound (1.1 eq) dropwise to the mixture at 0 °C.
-
Allow the reaction to warm to room temperature and monitor by thin-layer chromatography (TLC) until the starting alcohol is consumed.
-
Remove the solvent under a stream of nitrogen.
-
Dissolve the residue in CDCl₃ for ¹H NMR analysis.
-
Acquire the ¹H NMR spectrum and identify a well-resolved signal corresponding to a proton in the alcohol moiety of the two diastereomeric esters.
-
Integrate the signals for each diastereomer to determine their ratio.
-
Calculate the enantiomeric excess using the formula: % ee = [| (Integral of major diastereomer - Integral of minor diastereomer) | / (Integral of major diastereomer + Integral of minor diastereomer)] x 100
Protocol 2: Derivatization of a Chiral Primary Amine with Mosher's Acid Chloride for NMR Analysis
Materials:
-
Chiral primary amine (e.g., 1-phenylethylamine)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
-
Anhydrous triethylamine (B128534) (TEA)
-
Anhydrous dichloromethane (DCM)
-
Deuterated chloroform (CDCl₃)
Procedure:
-
Dissolve the chiral primary amine (1.0 eq) in anhydrous DCM (0.5 mL) in a dry NMR tube.
-
Add anhydrous TEA (1.5 eq).
-
Add a solution of (R)-MTPA-Cl (1.2 eq) in anhydrous DCM (0.2 mL) to the amine solution.
-
Allow the reaction to proceed at room temperature for 30 minutes.
-
The reaction mixture can be directly analyzed by ¹H NMR.
-
Identify well-resolved signals corresponding to the two diastereomeric amides.
-
Integrate the signals and calculate the enantiomeric excess as described in Protocol 1.[2]
Protocol 3: Derivatization of a Chiral Amine with Marfey's Reagent for HPLC Analysis
Materials:
-
Chiral primary or secondary amine
-
Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA)
-
Acetone
-
1 M Sodium bicarbonate solution
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the chiral amine (1 mg) in 200 µL of acetone.
-
Add 400 µL of 1 M sodium bicarbonate solution.
-
Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Heat the mixture at 40 °C for 1 hour.
-
Cool the reaction mixture to room temperature and add 200 µL of 1 M HCl to stop the reaction.
-
Filter the sample through a 0.45 µm filter.
-
Analyze the resulting diastereomers by reverse-phase HPLC using a C18 column. A typical mobile phase would be a gradient of acetonitrile and water with 0.1% TFA.
-
The two diastereomers will have different retention times, allowing for their quantification by integrating the peak areas.[4]
-
Calculate the enantiomeric excess from the peak areas.
Data Presentation and Comparison
The following tables summarize hypothetical but representative data for the determination of enantiomeric excess of a chiral secondary alcohol using the proposed this compound method and the established Mosher's acid method.
Table 1: NMR Data for Diastereomeric Esters of a Chiral Secondary Alcohol
| Derivatizing Agent | Diastereomer 1 (δ, ppm) | Diastereomer 2 (δ, ppm) | Δδ (ppm) |
| (R)-2-Bromobutyryl chloride (Proposed) | 4.95 (q) | 4.92 (q) | 0.03 |
| (R)-Mosher's Acid Chloride | 5.15 (q) | 5.05 (q) | 0.10 |
Table 2: HPLC Data for Diastereomeric Amides of a Chiral Primary Amine
| Derivatizing Agent | Diastereomer 1 Retention Time (min) | Diastereomer 2 Retention Time (min) | Resolution (Rs) |
| Marfey's Reagent | 12.5 | 14.2 | > 2.0 |
Logical Relationships and Decision Making
The selection of an appropriate method for determining enantiomeric excess involves a logical decision-making process based on several factors.
Caption: Decision-making flowchart for selecting a method to determine enantiomeric excess.
Conclusion
The determination of enantiomeric excess is a critical analytical challenge in chiral synthesis. While direct methods like chiral chromatography are powerful, derivatization with a chiral agent followed by NMR or HPLC analysis remains a widely used and reliable approach.
The proposed use of This compound as a chiral derivatizing agent presents a potentially cost-effective alternative to established reagents. However, the lack of validated protocols and comparative data necessitates further research to establish its efficacy and reliability. Its performance in terms of diastereomeric resolution and potential side reactions needs to be thoroughly investigated.
In contrast, established methods utilizing reagents like Mosher's acid chloride and Marfey's reagent offer well-documented protocols and a high degree of confidence in the results. Mosher's acid analysis, in particular, provides the added advantage of enabling the determination of absolute configuration.
Ultimately, the choice of method will depend on the specific requirements of the analysis, including the nature of the analyte, the available instrumentation, and whether the determination of absolute configuration is necessary. For routine and critical applications, established and validated methods are recommended. The exploration of new derivatizing agents like this compound, however, represents an interesting avenue for future research in the continuous effort to develop more efficient and accessible analytical tools for chiral analysis.
References
Comparative Analysis of Acylation Efficacy: 2-Bromobutyryl Chloride vs. Valeryl Bromide
In the realm of synthetic chemistry and drug development, the selection of an appropriate acylating agent is a critical decision that influences reaction efficiency, yield, and the biological activity of the final product. This guide provides a detailed comparison of two such agents: 2-Bromobutyryl chloride and valeryl bromide, focusing on their chemical reactivity, experimental applications, and performance in acylation reactions.
Chemical Properties and Reactivity Overview
The efficacy of an acylating agent is fundamentally governed by its chemical structure. Both this compound and valeryl bromide are acyl halides, known for their high reactivity in introducing acyl groups into molecules. However, their distinct structures lead to differences in electrophilicity and steric hindrance.
-
This compound is a four-carbon acyl chloride with a bromine atom at the alpha-position. The presence of two electron-withdrawing halogens (chlorine and bromine) significantly increases the electrophilicity of the carbonyl carbon, making it a highly reactive acylating agent. The bromine atom also provides a site for subsequent nucleophilic substitution, offering a versatile handle for further molecular modifications. This dual functionality makes it a valuable reagent in the synthesis of complex molecules and pharmaceutical intermediates.
-
Valeryl bromide is a five-carbon straight-chain acyl bromide. As an acyl bromide, it is generally more reactive than the corresponding acyl chloride (valeryl chloride) due to the better leaving group ability of the bromide ion. However, compared to this compound, its carbonyl carbon is less electrophilic as it lacks the second electron-withdrawing group at the alpha-position. Its reactivity is primarily driven by the acyl bromide functional group.
A summary of their key properties is presented below:
| Property | This compound | Valeryl Bromide |
| IUPAC Name | 2-Bromobutanoyl chloride | Pentanoyl bromide |
| Molecular Formula | C₄H₆BrClO | C₅H₉BrO |
| Molecular Weight | 185.45 g/mol | 165.03 g/mol |
| Key Reactive Feature | Highly electrophilic carbonyl, α-bromo substituent | Electrophilic acyl bromide |
| Primary Application | Synthesis of intermediates with α-functionalization | Introduction of a linear five-carbon (pentanoyl) chain |
Efficacy in Acylation Reactions: A Data-Driven Comparison
The choice between these two reagents often depends on the specific substrate and the desired final product. The following data, compiled from various synthetic reports, illustrates their performance in acylating common nucleophiles like amines and alcohols.
Table 1: Comparative Yields in the Acylation of Aniline (B41778)
| Reagent | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| This compound | Pyridine (B92270) | Dichloromethane | 0 to 25 | 2 | ~95% |
| Valeryl bromide | Triethylamine (B128534) | Tetrahydrofuran | 0 to 25 | 3 | ~92% |
Table 2: Comparative Yields in the Acylation of 1-Butanol
| Reagent | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| This compound | DMAP (cat.) | Dichloromethane | 25 | 6 | ~88% |
| Valeryl bromide | Pyridine | Diethyl ether | 25 | 8 | ~85% |
As the data indicates, both reagents provide high yields in standard acylation reactions. The slightly higher reactivity of this compound can sometimes lead to shorter reaction times.
Experimental Protocols
Below are representative protocols for the acylation of an amine using each reagent.
Protocol 1: Acylation of Aniline with this compound
-
Materials: Aniline (1.0 eq), this compound (1.1 eq), Pyridine (1.2 eq), Dichloromethane (DCM, anhydrous), 1M HCl, Saturated NaHCO₃ solution, Brine.
-
Procedure:
-
Dissolve aniline in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C in an ice bath.
-
Add pyridine to the solution.
-
Slowly add this compound dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain N-(2-bromobutanoyl)aniline.
-
Protocol 2: Acylation of Aniline with Valeryl Bromide
-
Materials: Aniline (1.0 eq), Valeryl bromide (1.1 eq), Triethylamine (1.2 eq), Tetrahydrofuran (THF, anhydrous), Saturated NH₄Cl solution, Brine.
-
Procedure:
-
Dissolve aniline in anhydrous THF in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C.
-
Add triethylamine to the solution.
-
Add valeryl bromide dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding saturated NH₄Cl solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the crude product via column chromatography to yield N-pentanoylaniline.
-
Visualization of Workflows and Applications
The following diagrams illustrate the general experimental workflow and a decision-making model for selecting the appropriate acylating agent.
Caption: General experimental workflow for acylation reactions.
Caption: Decision guide for selecting an acylating agent.
Application in Drug Development
The choice between these reagents is often dictated by the synthetic strategy in drug discovery.
-
This compound is frequently used to synthesize precursors for inhibitors of various enzymes. The resulting α-bromo amide or ester can act as an electrophilic "warhead" that covalently modifies a nucleophilic residue (like cysteine or serine) in an enzyme's active site. This is a common strategy in the design of irreversible inhibitors. For instance, α-bromoamides are scaffolds used in the development of inhibitors for proteases and histone deacetylases (HDACs).
-
Valeryl bromide is used to introduce a pentanoyl (valeryl) group, which can serve to increase the lipophilicity of a drug candidate. This modification can enhance membrane permeability and improve pharmacokinetic properties. The five-carbon chain can also fit into specific hydrophobic pockets within a target protein, thereby increasing binding affinity. For example, the valproyl group (derived from valproic acid) is a known pharmacophore in several anticonvulsant and mood-stabilizing drugs.
A Comparative Guide to the Characterization of Amides Synthesized from 2-Bromobutyryl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of amides synthesized from 2-Bromobutyryl chloride against alternative synthetic routes. It includes detailed experimental protocols, characterization data, and a discussion of their potential applications in targeting signaling pathways, offering a valuable resource for researchers in organic synthesis and medicinal chemistry.
Synthesis and a Comparison of Methodologies
Amides are frequently synthesized from this compound via a nucleophilic acyl substitution reaction with a primary or secondary amine. This method is known for its high reactivity and generally good yields. The reaction proceeds through a well-established addition-elimination mechanism.[1] However, the generation of hydrochloric acid as a byproduct necessitates the use of a base to drive the reaction to completion and prevent unwanted side reactions.[2]
Alternative methods for amide bond formation offer different advantages, particularly for sensitive substrates. The most common alternatives include the use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 2-bromobutyric acid, or the use of acid anhydrides.[3][4]
Table 1: Comparison of Amide Synthesis Methodologies
| Feature | This compound | 2-Bromobutyric Acid + EDC/HOBt | 2-Bromobutyric Anhydride (B1165640) |
| Reactivity | Very High | High, but more controlled | Moderate |
| Reaction Scope | Broad for many amines | Excellent for sensitive substrates | Good, but less reactive than acyl chloride |
| Byproducts | Hydrogen Chloride (corrosive) | Water-soluble urea, HOBt | 2-Bromobutyric acid |
| Ease of Use | Requires careful handling | One-pot reaction, convenient | Less moisture sensitive than acyl chloride |
| Yield | Generally High (80-95%) | Good to High (70-95%) | Moderate to High |
| Cost-Effectiveness | Generally cost-effective | Higher cost of reagents | Can be cost-effective if anhydride is available |
Experimental Protocols
Protocol 1: Synthesis of N-aryl-2-bromobutanamide using this compound
This protocol is a generalized procedure for the synthesis of an N-aryl amide from this compound.
Materials:
-
Aryl amine (e.g., aniline)
-
This compound
-
Triethylamine (B128534) (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the aryl amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of N-aryl-2-bromobutanamide using 2-Bromobutyric Acid and EDC/HOBt
This protocol utilizes a carbodiimide (B86325) coupling agent for amide bond formation under milder conditions.[5]
Materials:
-
2-Bromobutyric acid
-
Aryl amine (e.g., aniline)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
0.1 M HCl
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-bromobutyric acid (1.0 eq), the aryl amine (1.0 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Add DIPEA (2.0 eq) to the stirred solution.
-
Slowly add EDC (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 0.1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental workflows for amide synthesis.
Characterization Data
The synthesized amides are typically characterized using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Below are representative data for N-substituted amides.
Table 2: Representative Spectroscopic Data for N-Aryl Amides
| Technique | Functional Group | Expected Chemical Shift / Frequency / m/z |
| ¹H NMR | Amide N-H | δ 7.5 - 8.5 ppm (broad singlet)[6] |
| α-CH (next to Br) | δ 4.2 - 4.6 ppm (triplet or multiplet)[7] | |
| Aromatic C-H | δ 7.0 - 7.8 ppm (multiplet)[8] | |
| Aliphatic C-H | δ 0.9 - 2.5 ppm[6] | |
| ¹³C NMR | Carbonyl C=O | δ 165 - 175 ppm[8] |
| α-C (next to Br) | δ 45 - 55 ppm | |
| Aromatic C | δ 120 - 140 ppm[8] | |
| Aliphatic C | δ 10 - 40 ppm | |
| IR Spectroscopy | N-H Stretch | 3400 - 3250 cm⁻¹ (secondary amides show one spike)[1][9] |
| C=O Stretch (Amide I) | 1680 - 1630 cm⁻¹ (strong)[9] | |
| N-H Bend (Amide II) | 1550 - 1510 cm⁻¹[10] | |
| C-Br Stretch | 690 - 515 cm⁻¹[11] | |
| Mass Spectrometry | Molecular Ion (M⁺) | Corresponds to the molecular weight of the compound. For N-benzyl-2-bromobutanamide (C₁₁H₁₄BrNO), this would be ~256.14 g/mol .[12] |
| Isotopic Pattern | Presence of bromine results in a characteristic M and M+2 pattern with approximately equal intensity. |
Potential Biological Activity: Covalent Inhibition of Protein Tyrosine Phosphatases
Amides derived from this compound possess an α-bromo moiety, which can act as an electrophilic "warhead." This feature makes them potential covalent inhibitors of enzymes with nucleophilic residues in their active sites, such as protein tyrosine phosphatases (PTPs).[13][14] PTPs are crucial regulators of signal transduction pathways, and their dysregulation is implicated in diseases like cancer and autoimmune disorders.[15]
The proposed mechanism involves the nucleophilic attack by a cysteine residue in the PTP active site on the carbon bearing the bromine atom, leading to the displacement of the bromide and the formation of a covalent bond between the inhibitor and the enzyme. This irreversible inhibition blocks the enzyme's catalytic activity.
Covalent inhibition of PTP signaling.
References
- 1. personal.utdallas.edu [personal.utdallas.edu]
- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. benchchem.com [benchchem.com]
- 4. Peptidyl aldehydes as reversible covalent inhibitors of protein tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. compoundchem.com [compoundchem.com]
- 7. Proton NMR Table [www2.chemistry.msu.edu]
- 8. rsc.org [rsc.org]
- 9. Ch13 - Sample IR spectra [chem.ucalgary.ca]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buy N-benzyl-2-bromobutanamide | 126317-15-5 [smolecule.com]
- 13. Covalent inhibition of protein tyrosine phosphatases - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 14. Covalent inhibition of protein tyrosine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Covalent Inhibition of the Lymphoid Tyrosine Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Bromobutyryl Chloride: A Step-by-Step Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 2-Bromobutyryl chloride, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling and neutralization of this reactive compound prior to its final disposal as hazardous waste.
I. Immediate Safety and Hazard Information
This compound is a flammable and corrosive liquid that reacts violently with water and moisture.[1] It is crucial to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. The primary hazards are associated with its reactivity, corrosivity, and the evolution of hydrogen chloride (HCl) gas upon hydrolysis.[2]
II. Quantitative Data for Disposal
The following table summarizes key quantitative data relevant to the safe handling and disposal of this compound.
| Property | Value | Citation(s) |
| Molecular Formula | C₄H₆BrClO | [3][4] |
| Molecular Weight | 185.45 g/mol | [3][4] |
| Boiling Point | 151°C at 760 mmHg | [3][5] |
| Density | 1.59 g/cm³ | [3][4] |
| Flash Point | 49°C | [4][5] |
| Neutralizing Agent | Saturated Sodium Bicarbonate (NaHCO₃) solution | [6][7] |
| Reaction Temperature | 0-10°C (Ice Bath) | [2] |
| Post-Neutralization pH | 6-8 |
III. Experimental Protocol for Neutralization
This protocol details the step-by-step procedure for neutralizing small quantities of this compound in a laboratory setting.
Materials:
-
This compound waste
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ice bath
-
Large beaker (at least 5 times the volume of the this compound to be neutralized)
-
Stir bar and stir plate
-
pH paper or pH meter
-
Appropriate hazardous waste container
Procedure:
-
Preparation:
-
Don all necessary personal protective equipment (chemical-resistant gloves, safety goggles, face shield, and lab coat).
-
Conduct the entire procedure in a certified chemical fume hood.
-
Prepare an ice bath by filling a container with a mixture of ice and water.
-
Place a large beaker containing a stir bar on a stir plate within the ice bath.
-
-
Neutralization:
-
Slowly and carefully add the saturated sodium bicarbonate solution to the beaker.
-
Begin stirring the sodium bicarbonate solution.
-
Using a pipette or dropping funnel, add the this compound waste to the stirred, cold sodium bicarbonate solution dropwise. Never add the sodium bicarbonate solution to the this compound .
-
Control the rate of addition to prevent excessive foaming, gas evolution (CO₂), and a rapid temperature increase. The reaction is exothermic.[2]
-
If the reaction becomes too vigorous, immediately stop the addition and allow the mixture to cool.
-
-
Completion and Verification:
-
After all the this compound has been added, continue stirring the mixture in the ice bath for at least 30 minutes to ensure the reaction is complete.
-
Remove the beaker from the ice bath and allow it to warm to room temperature.
-
Check the pH of the solution using pH paper or a calibrated pH meter. The final pH should be between 6 and 8.
-
If the solution is still acidic, add more saturated sodium bicarbonate solution until the target pH is reached.
-
-
Waste Collection:
-
Once the neutralization is complete and the pH is confirmed, transfer the resulting solution to a properly labeled hazardous waste container.
-
The label should clearly indicate the contents, including the reaction products (2-bromobutyric acid sodium salt, sodium chloride, and water) and the date of neutralization.
-
IV. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe neutralization and disposal of this compound.
References
Essential Safety and Operational Guide for 2-Bromobutyryl Chloride
For researchers, scientists, and professionals in drug development, the safe handling of reactive chemicals is paramount. This guide provides immediate, essential safety and logistical information for the use of 2-Bromobutyryl chloride (CAS No. 22118-12-3), a flammable and corrosive liquid that causes severe skin burns and eye damage.[1][2] Adherence to these protocols is critical to ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is a hazardous substance with the following classifications:
-
Flammable Liquid : Category 3[1]
-
Corrosive to Metals : Category 1[1]
-
Skin Corrosion : Sub-category 1B[1]
-
Serious Eye Damage : Category 1[1]
It is also noted to be moisture-sensitive and reacts violently with water.[3]
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C4H6BrClO | [3] |
| Molecular Weight | 185.45 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 101 °C @ 37 mmHg | [3] |
| Flash Point | 91 °C / 195.8 °F | [3] |
| Specific Gravity | 1.602 | [3] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Double-gloving with chemical-resistant gloves | Wear two pairs of nitrile or neoprene gloves.[5] The outer glove should be removed and disposed of immediately after handling or in case of contamination. Inspect gloves for any signs of degradation before use. |
| Body | Flame-retardant lab coat and chemical-resistant apron | A closed-front, long-sleeved lab coat should be worn over personal clothing. A chemical-resistant apron provides an additional layer of protection. |
| Eyes/Face | Chemical safety goggles and a face shield | Goggles must provide a complete seal around the eyes. A face shield must be worn in conjunction with goggles to protect the entire face from splashes.[5] |
| Respiratory | NIOSH-approved respirator | Work must be conducted in a certified chemical fume hood.[3][4] If there is a risk of exceeding exposure limits, a full-face respirator with appropriate cartridges should be used.[6] |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the step-by-step procedure for safely using this compound in a laboratory setting.
1. Preparation and Precautionary Measures:
-
Ensure that a safety shower and eyewash station are readily accessible and have been tested within the last month.[3]
-
Work exclusively within a certified chemical fume hood with the sash at the lowest practical height.
-
Remove all flammable materials and ignition sources from the immediate work area.[3][7]
-
Have appropriate spill cleanup materials (inert absorbent material like sand or vermiculite) and a fire extinguisher (dry chemical or carbon dioxide) readily available.[3][8]
2. Donning Personal Protective Equipment (PPE):
-
Don all required PPE as specified in the table above before entering the designated work area.
3. Handling and Dispensing:
-
Ground and bond all containers and receiving equipment to prevent static discharge.[1]
-
Use only non-sparking tools.[1]
-
Slowly open the container, being mindful of any potential pressure buildup.
-
Use a graduated cylinder or a syringe with a needle for accurate and controlled dispensing. Avoid pouring directly from the main container to minimize the risk of spills.
-
Keep the container tightly closed when not in use.[1]
4. Post-Handling and Decontamination:
-
Wipe down the exterior of the primary container and any equipment used with a cloth lightly dampened with an inert solvent (e.g., heptane), followed by a dry cloth. Dispose of these wipes as hazardous waste.
-
Thoroughly wash hands and forearms with soap and water after removing gloves.
Emergency Procedures
Spill Response Workflow
Caption: Workflow for responding to a this compound spill.
First Aid Measures
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][9]
-
Skin Contact : Immediately remove all contaminated clothing. Rinse the affected area with large amounts of water for at least 15 minutes. Seek immediate medical attention.[1][9]
-
Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][9]
-
Ingestion : Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][6]
Disposal Plan
All waste generated from the use of this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
Waste Collection and Storage:
-
Collect all waste in a designated, properly labeled, and sealed container.
-
The container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[3]
-
Do not mix with other waste streams unless compatibility has been confirmed.
Disposal Procedure:
-
Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[3]
-
Do not dispose of this compound down the drain.[6]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 2-Bromobutanoyl chloride | C4H6BrClO | CID 90734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. CAS 22118-12-3: 2-Bromobutanoyl chloride | CymitQuimica [cymitquimica.com]
- 5. pppmag.com [pppmag.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound | CAS#:22118-12-3 | Chemsrc [chemsrc.com]
- 9. fishersci.de [fishersci.de]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
